8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8,8-difluoro-2-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)3-1-8(2-4-9)5-6-12-7-8;/h12H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPRMDVJKLGPSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CCNC2)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 8,8-Difluoro-2-azaspiro[4.5]decane Hydrochloride: A Key Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart superior pharmacological properties is relentless. Among the privileged structures emerging as valuable tools are fluorinated spirocyclic amines. This guide provides a comprehensive technical overview of 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride , a specialized building block increasingly recognized for its utility in constructing sophisticated therapeutic agents, particularly in the realm of targeted protein degradation.
This document will delve into the chemical identity, strategic importance, synthesis, and application of this compound, offering field-proven insights for its effective use in drug discovery and development programs.
Table of Contents
-
Chemical Identity and Physicochemical Properties
-
The Strategic Advantage in Medicinal Chemistry
-
Synthesis and Mechanistic Insights
-
Analytical Characterization
-
Applications in Drug Discovery: A VHL-Targeting PROTAC Case Study
-
Safety and Handling
Chemical Identity and Physicochemical Properties
This compound is a saturated heterocyclic compound featuring a spirocyclic core, where a piperidine and a cyclohexane ring share a common carbon atom. The key structural feature is the geminal difluorination at the 8-position of the cyclohexane ring.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1780964-59-1 | [1] |
| Molecular Formula | C₉H₁₆ClF₂N | [1] |
| Molecular Weight | 211.68 g/mol | [1] |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | General Knowledge |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C", pos="0,0!"]; // Spiro carbon C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; N1 [label="NH", fontcolor="#FFFFFF", style="filled", fillcolor="#4285F4"]; F1 [label="F", fontcolor="#FFFFFF", style="filled", fillcolor="#34A853"]; F2 [label="F", fontcolor="#FFFFFF", style="filled", fillcolor="#34A853"]; HCl [label="• HCl", fontcolor="#EA4335"];
// Define positions for a clearer 2D representation C1 [pos="-1.5,1.5!"]; C2 [pos="-2.5,0!"]; C3 [pos="-1.5,-1.5!"]; C4 [pos="-0.5,-1.5!"]; C5 [pos="0,0!"]; C6 [pos="1.5,1.5!"]; C7 [pos="2.5,0!"]; C8 [pos="1.5,-1.5!"]; C9 [pos="0.5,-1.5!"]; N1 [pos="-0.5,1.5!"]; F1 [pos="1.8, -2.5!"]; F2 [pos="0.5, -2.2!"]; HCl [pos="3.5,0!"];
// Define bonds C1 -- N1; N1 -- C5; C5 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C5; C8 -- F1; C8 -- F2;
}
Figure 1: Chemical structure of this compound.
The Strategic Advantage in Medicinal Chemistry
The incorporation of this compound into drug candidates is a deliberate design choice driven by the unique properties of its constituent motifs: the spirocycle and the gem-difluoro group.
The Role of the Spirocyclic Scaffold
Spirocycles are three-dimensional structures that offer several advantages in drug design:
-
Increased sp³ Character: Moving away from flat, aromatic structures towards more three-dimensional molecules is a key trend in modern drug discovery to improve physicochemical properties and explore novel chemical space.
-
Conformational Rigidity: The spirocyclic system locks the conformation of the two rings, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.
-
Vectorial Projection of Substituents: The rigid framework allows for precise orientation of functional groups into the binding pocket of a target protein, enabling fine-tuning of interactions.
The Impact of the Gem-Difluoro Group
The replacement of a methylene (-CH₂-) group with a difluoromethylene (-CF₂-) group profoundly influences a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro position resistant to oxidative metabolism by cytochrome P450 enzymes. This can block a potential metabolic soft spot, thereby increasing the drug's half-life and oral bioavailability.
-
Modulation of Basicity (pKa): Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect can lower the pKa of the nearby secondary amine in the 2-azaspiro[4.5]decane core. This modulation of basicity can be critical for optimizing cell permeability, reducing off-target ion channel interactions, and improving the overall pharmacokinetic profile.
-
Lipophilicity and Solubility: The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom often increases lipophilicity, a gem-difluoro group can alter the molecule's electrostatic potential surface, sometimes leading to improved solubility and reduced non-specific binding.
-
Conformational Effects and Target Interactions: The gem-difluoro group can act as a hydrogen bond acceptor and influence local conformation, potentially leading to new, favorable interactions with the target protein.
Figure 2: Key advantages conferred by the structural motifs of the title compound.
Synthesis and Mechanistic Insights
While several synthetic routes to substituted azaspiro[4.5]decanes exist, a practical and scalable approach to this compound can be envisioned starting from the commercially available 4,4-difluorocyclohexanone. The proposed pathway involves a reductive amination followed by an intramolecular cyclization.
Proposed Synthetic Pathway
Figure 3: Proposed synthetic workflow for this compound.
Step-by-Step Methodology and Mechanistic Rationale
Step 1: Reductive Amination
-
Reaction: 4,4-Difluorocyclohexanone is reacted with ethanolamine in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Protocol:
-
To a solution of 4,4-difluorocyclohexanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added ethanolamine (1.1 eq).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude amino alcohol intermediate.
-
-
Causality: Reductive amination is a highly efficient method for forming C-N bonds.[2] NaBH(OAc)₃ is a preferred reducing agent as it is mild enough not to reduce the starting ketone but is sufficiently reactive to reduce the in situ-formed iminium ion, thus minimizing side reactions.[2]
Step 2: Intramolecular Cyclization
-
Reaction: The intermediate, 2-((4,4-difluorocyclohexyl)amino)ethanol, is cyclized to form the spirocyclic free base. This can be achieved by converting the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic substitution by the secondary amine.
-
Protocol (Example using SOCl₂):
-
The crude amino alcohol from Step 1 is dissolved in an anhydrous, non-protic solvent (e.g., toluene or dichloromethane).
-
The solution is cooled to 0 °C, and thionyl chloride (SOCl₂) (1.2 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is carefully neutralized with a base (e.g., NaOH solution) and extracted. The organic phase is dried and concentrated to give the crude free base of 8,8-difluoro-2-azaspiro[4.5]decane.
-
-
Causality: Thionyl chloride converts the primary alcohol into an alkyl chloride, an excellent leaving group. The proximate secondary amine then acts as an intramolecular nucleophile, displacing the chloride to form the desired five-membered pyrrolidine ring of the spirocycle.
Step 3: Hydrochloride Salt Formation
-
Reaction: The free base is treated with hydrochloric acid to form the stable, crystalline hydrochloride salt.
-
Protocol:
-
The crude 8,8-difluoro-2-azaspiro[4.5]decane is dissolved in a suitable solvent such as diethyl ether or ethyl acetate.
-
A solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.
-
The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum to afford this compound.
-
-
Causality: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, weigh, and store than the corresponding free base, which may be an oil or a low-melting solid. The salt form also often improves aqueous solubility.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
While a full experimental spectrum for the final hydrochloride salt is not publicly available, data from closely related intermediates in patent literature provides a strong basis for expected spectral features. For instance, in patent WO2023045558A1, a key intermediate containing the 8,8-difluoro-2-azaspiro[4.5]decane core was characterized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the protons on the piperidine and cyclohexane rings. The presence of the two fluorine atoms will cause splitting of the signals for the adjacent protons (²JHF and ³JHF couplings). The protonated amine (NH₂⁺) may appear as a broad singlet.
-
¹³C NMR: The carbon NMR will show distinct signals for the nine carbon atoms of the spirocyclic core. The carbon bearing the two fluorine atoms (C8) will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF), typically in the range of 115-125 ppm. The spiro-carbon (C5) will also be a key diagnostic signal.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single signal (or a complex multiplet if the fluorines are diastereotopic) for the two equivalent fluorine atoms.
Representative Data (from a related intermediate in WO2023045558A1):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): Signals observed at 3.65-3.58 (m, 2H), 2.89-2.82 (m, 2H), 2.10-1.95 (m, 4H), 1.88-1.71 (m, 4H). This pattern of multiplets in the aliphatic region is consistent with the spirocyclic core.
-
MS (ESI): m/z 176.1 [M+H]⁺ for the free base. This corresponds to the expected mass of the C₉H₁₅F₂N free base.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight. For the hydrochloride salt, the analysis will show the mass of the protonated free base [M+H]⁺.
-
Expected [M+H]⁺ for C₉H₁₅F₂N: 176.1245 (calculated)
Applications in Drug Discovery: A VHL-Targeting PROTAC Case Study
The primary application of this compound is as a building block for more complex molecules, particularly as a component of the "linker" in Proteolysis Targeting Chimeras (PROTACs).
PROTACs and the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). They consist of three components:
-
A ligand that binds to the POI.
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is one of the most commonly recruited E3 ligases in PROTAC design.[3]
Figure 4: General mechanism of action for a VHL-recruiting PROTAC.
Role of 8,8-Difluoro-2-azaspiro[4.5]decane in PROTAC Linkers
The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex (PROTAC-POI-E3 ligase). The 8,8-Difluoro-2-azaspiro[4.5]decane moiety serves as a rigid, three-dimensional component within the linker.
Case Study: VHL Ligand from Patent WO2023045558A1
This patent discloses VHL ligands where the 8,8-difluoro-2-azaspiro[4.5]decane core is utilized as a key structural element. In these molecules, the secondary amine of the spirocycle is acylated to connect to the rest of the VHL ligand, demonstrating its role as a versatile synthetic handle.
The inclusion of this specific spirocycle is intended to:
-
Optimize Linker Conformation: The rigid spirocyclic core restricts the flexibility of the linker, helping to pre-organize the VHL ligand and the POI ligand in a favorable orientation for ternary complex formation.
-
Improve Physicochemical Properties: As previously discussed, the gem-difluoro group can enhance metabolic stability and fine-tune solubility and permeability, contributing to a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile for the final PROTAC molecule.
Safety and Handling
As a chemical intermediate for research and development, this compound should be handled with appropriate care in a laboratory setting.
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Precautionary Measures:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a highly valuable and strategically designed building block for modern drug discovery. Its unique combination of a rigid, three-dimensional spirocyclic scaffold and a metabolically robust, pKa-modulating gem-difluoro group makes it an attractive component for constructing complex therapeutic agents with optimized pharmacological properties. Its demonstrated utility in the linkers of PROTACs, particularly those targeting the VHL E3 ligase, highlights its importance in the rapidly advancing field of targeted protein degradation. For researchers and drug development professionals, understanding the synthesis, properties, and strategic application of this building block is key to unlocking new therapeutic possibilities.
References
An In-depth Technical Guide to 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride (CAS Number: 1780964-59-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer superior physicochemical and pharmacological properties is relentless. 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride, with CAS number 1780964-59-1, has emerged as a significant building block, particularly in the burgeoning field of targeted protein degradation. Its unique spirocyclic architecture, combined with the strategic incorporation of a gem-difluoro moiety, provides a valuable tool for the design of next-generation therapeutics. This guide offers a comprehensive overview of its chemical properties, a plausible synthetic route, its critical role in drug discovery, and a protocol for its application.
The inherent three-dimensionality of the spirocyclic system allows for the precise projection of functional groups into three-dimensional space, a key advantage for optimizing interactions within complex biological targets like protein binding sites. Furthermore, the inclusion of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic profiles.[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. While some specific experimental values are not publicly available, general characteristics can be inferred from related compounds and the known effects of its structural features.[2][3]
| Property | Value/Description | Source(s) |
| CAS Number | 1780964-59-1 | N/A |
| Molecular Formula | C₉H₁₆ClF₂N | [4] |
| Molecular Weight | 211.68 g/mol | [4] |
| Appearance | Likely a white to off-white solid | General chemical knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | Inferred from hydrochloride salt form |
| Melting Point | Not publicly available. | N/A |
| Boiling Point | Not publicly available. | N/A |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Inert atmosphere recommended. | [2] |
| Stability | Stable under recommended storage conditions. | General chemical knowledge |
| Hazard Statements | May cause skin, eye, and respiratory irritation. | General chemical supplier information |
The Strategic Advantage of the gem-Difluoro Spirocyclic Scaffold
The combination of a spirocyclic core and gem-difluorination is a powerful strategy in drug design. The spirocyclic nature imparts a rigid, three-dimensional conformation, which can enhance binding affinity and selectivity for a target protein. The gem-difluoro group at the 8-position offers several key benefits:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation, particularly oxidative metabolism, which can increase the compound's half-life in vivo.[1]
-
Modulation of Physicochemical Properties: Fluorination can lower the pKa of nearby amino groups, affecting their ionization state at physiological pH. This can influence cell permeability and interaction with biological targets.[3]
-
Conformational Control: The presence of the difluoro group can influence the conformational preferences of the cyclohexane ring, which can be exploited to fine-tune the overall shape of a larger molecule.
Plausible Synthetic Pathway
Below is a proposed multi-step synthesis:
-
Formation of the Spirocyclic Precursor: The synthesis would likely begin with the construction of a suitable spirocyclic ketone precursor.
-
Gem-Difluorination: The ketone would then be subjected to fluorination using a reagent such as diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent to install the gem-difluoro group.
-
Introduction of the Amine: The synthetic route would incorporate the nitrogen atom of the azaspirocycle, likely protected with a suitable protecting group such as a benzyl or Boc group.
-
Deprotection and Salt Formation: The final step would involve the removal of the protecting group and subsequent treatment with hydrochloric acid to yield the desired hydrochloride salt.
Caption: A conceptual workflow for the synthesis of this compound.
Application in Targeted Protein Degradation: PROTACs
A primary application of this compound is as a rigid linker or scaffold in the design of Proteolysis-Targeting Chimeras (PROTACs).[6][7][8] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system.
A PROTAC molecule consists of three key components:
-
A ligand for the target protein of interest (POI).
-
A ligand for an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The 8,8-difluoro-2-azaspiro[4.5]decane moiety serves as an excellent component of the linker. Its rigid structure helps to control the spatial orientation of the two ligands, which is crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This ternary complex formation is the rate-limiting step for the ubiquitination and subsequent degradation of the target protein.
Caption: The role of a PROTAC in inducing targeted protein degradation via the ubiquitin-proteasome pathway.
Experimental Protocol: Incorporation into a PROTAC Linker
The following is a generalized, step-by-step methodology for incorporating this compound into a PROTAC linker. This protocol assumes the synthesis of a PROTAC where the spirocycle is part of the linker connecting a target protein ligand and an E3 ligase ligand.
Materials:
-
This compound
-
A suitable carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand)
-
A suitable functionalized target protein ligand (e.g., with a halide or other leaving group for nucleophilic substitution)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography, HPLC)
Procedure:
-
Amide Coupling: a. Dissolve the E3 ligase ligand carboxylic acid in anhydrous DMF. b. Add HATU and HOBt to the solution and stir for 10 minutes to pre-activate the carboxylic acid. c. In a separate flask, dissolve this compound in anhydrous DMF and add DIPEA to neutralize the hydrochloride and free the secondary amine. d. Add the free-based spirocycle solution to the activated E3 ligase ligand solution. e. Stir the reaction mixture at room temperature overnight. f. Monitor the reaction progress by TLC or LC-MS. g. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). h. Purify the resulting amide-coupled intermediate by flash chromatography.
-
Alkylation with Target Protein Ligand: a. Dissolve the purified intermediate from step 1 in a suitable anhydrous solvent such as DMF. b. Add a base (e.g., cesium carbonate or potassium carbonate) to the solution. c. Add the functionalized target protein ligand to the reaction mixture. d. Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS. e. Cool the reaction to room temperature, dilute with water, and extract the final PROTAC product. f. Purify the final product by preparative HPLC to obtain the high-purity PROTAC molecule.
-
Characterization: a. Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its unique structural features, including a rigid spirocyclic core and a metabolically robust gem-difluoro group, make it an attractive component for the design of complex therapeutic agents, particularly in the field of targeted protein degradation. The insights and protocols provided in this guide are intended to support researchers and scientists in leveraging the potential of this compound to develop novel and effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1780964-59-1|this compound|BLD Pharm [bldpharm.com]
- 5. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Whitepaper: The Strategic Integration of Fluorine into Spirocyclic Scaffolds for Enhanced Biological Activity
Abstract
The confluence of fluorine chemistry and spirocyclic scaffolds represents a powerful and increasingly utilized strategy in modern drug discovery.[1][2][3] Spirocycles, with their inherent three-dimensionality and conformational rigidity, offer a unique topological space to explore protein-ligand interactions.[3] The introduction of fluorine, the most electronegative element, can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[4][5][6] This technical guide provides an in-depth analysis of the rationale, synthesis, and biological evaluation of fluorinated spirocycles. We will explore key therapeutic areas where these motifs have demonstrated significant potential, detail exemplary synthetic and biological testing protocols, and discuss the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this synergistic combination for the creation of next-generation therapeutics.
The Rationale: Synergistic Benefits of Fluorine and Spirocyclic Cores
The deliberate incorporation of a spirocyclic core into a drug candidate is a strategic design choice aimed at moving away from flat, two-dimensional structures that often suffer from poor selectivity and off-target effects.[3] The spiro-junction fixes the relative orientation of the two constituent rings, reducing the molecule's conformational entropy and often leading to a more favorable binding profile with a biological target.[3]
When fluorine is introduced into this rigidified framework, its effects are amplified and can be directed with high precision. The key advantages include:
-
Metabolic Stability: Fluorine can act as a "metabolic shield." The carbon-fluorine bond is exceptionally strong (approx. 107 kcal/mol), making it resistant to cleavage by metabolic enzymes like Cytochrome P450s.[7][8] Placing fluorine at a "soft spot" prone to oxidative metabolism can significantly extend a drug's half-life.[7][9]
-
Modulation of Physicochemical Properties:
-
Lipophilicity: Fluorination can either increase or decrease lipophilicity (LogP), depending on the molecular context.[10][11] While aromatic fluorination generally increases lipophilicity, facilitating membrane permeability, fluorination of aliphatic chains can sometimes decrease it, improving solubility.[12][13] This tunability is crucial for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Acidity/Basicity (pKa): Due to its powerful electron-withdrawing inductive effect, fluorine can lower the pKa of nearby basic functional groups, such as amines.[10][11] This can be advantageous for reducing unwanted hERG channel interactions or improving oral bioavailability by ensuring the molecule is less charged at physiological pH.[3]
-
-
Enhanced Binding Interactions: Fluorine can participate in unique, non-covalent interactions within a protein's active site, including dipole-dipole, C-F···C=O, and other electrostatic interactions, which can significantly enhance binding affinity and selectivity.[4][14]
The combination of these properties is a powerful tool for multiparametric optimization in drug discovery.[3]
Caption: Synergistic contributions of spirocyclic and fluorine motifs.
Therapeutic Applications & Case Studies
The unique advantages of fluorinated spirocycles have been successfully applied across various therapeutic areas.
Antibacterial Agents
Resistance to existing antibiotics is a critical global health threat.[15] Fluorinated spirocycles have emerged as a promising class of novel antibacterial agents. A notable strategy involves modifying existing antibiotic scaffolds, such as fluoroquinolones.
Case Study: Spirocyclic Ciprofloxacin Derivatives Researchers have synthesized derivatives of ciprofloxacin by replacing the traditional piperazine ring with various spirocyclic amines.[16][17] In one study, derivatives of 1-oxa-9-azaspiro[5.5]undecane were attached to the ciprofloxacin core.[16][17] While the overall activity spectrum was narrower than the parent drug, a significant number of these new compounds showed equal or greater potency against specific resistant strains, including gram-negative Acinetobacter baumannii and gram-positive Bacillus cereus.[16][17] This highlights the potential of spirocyclic scaffolds to overcome specific resistance mechanisms and tailor drug activity.
| Compound Class | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Spirocyclic Ciprofloxacin Deriv. | A. baumannii | 0.25 - 2 | Ciprofloxacin | 1 |
| Spirocyclic Ciprofloxacin Deriv. | B. cereus | 0.03 - 0.25 | Ciprofloxacin | 0.125 |
| BT-33 (Macrobicyclic) | S. aureus (WT) | 0.12 | Clindamycin | 0.25 |
| BT-33 (Macrobicyclic) | S. aureus (c-ermB) | 0.25 | Clindamycin | >128 |
| BT-33 (Macrobicyclic) | E. coli (WT) | 2 | Clindamycin | 64 |
| Caption: Comparative Minimum Inhibitory Concentrations (MICs) of select fluorinated spirocyclic antibiotics. Data sourced from[16][18]. |
More recently, the discovery of BT-33, a fluorinated macrobicyclic oxepanoprolinamide antibiotic, has demonstrated broad-spectrum activity against multidrug-resistant pathogens.[15][18] X-ray crystallography revealed that the strategically placed fluorine atom makes an additional van der Waals contact with the bacterial ribosome, contributing to its enhanced potency.[15]
Oncology
In oncology, the goals are often to enhance potency against tumor cells while minimizing toxicity to healthy tissue. The metabolic stability and unique binding interactions offered by fluorinated spirocycles are highly advantageous.[8][19]
Case Study: Sigma-2 (σ₂) Receptor Ligands The σ₂ receptor is overexpressed in various tumor cell types, making it an attractive target for both therapeutic agents and diagnostic imaging tracers using Positron Emission Tomography (PET).[20] Researchers have developed fluorinated spirocyclic benzopyran derivatives as potent and selective σ₂ receptor ligands.[20] Structure-activity relationship (SAR) studies showed that the placement of fluorine on either the spirocyclic core or the exocyclic benzylamino moiety could fine-tune both affinity and selectivity over the σ₁ subtype.[20] Specifically, compounds like cis-N-(2,4-dimethylbenzyl)-5-fluoro-3-methoxy-3,4-dihydrospiro[[21]benzopyran-1,1'-cyclohexan]-4'-amine demonstrated high σ₂ affinity (Ki = 51 nM), making them promising candidates for further development as PET tracers for tumor imaging.[20]
Central Nervous System (CNS) Disorders
Treating CNS disorders is challenging due to the blood-brain barrier (BBB), which prevents most small molecules from reaching their target.[22][23] Fluorine substitution is a well-established strategy to increase a molecule's lipophilicity and ability to penetrate the BBB.[23][24] When combined with a rigid spirocyclic scaffold that can pre-organize the molecule for receptor binding, this approach is particularly effective. Fluorinated spirocycles have been investigated as selective inhibitors of inducible nitric oxide synthase (iNOS), which is implicated in neurodegenerative diseases.[24]
Synthetic & Experimental Protocols
The successful development of fluorinated spirocycles relies on robust synthetic methods and validated biological assays.
Exemplary Synthetic Protocol: Cascade Double Michael Addition
The regioselective synthesis of complex spiro-heterocycles can often be achieved through elegant cascade reactions. The following protocol is based on the synthesis of fluorinated 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones.[21]
Objective: To synthesize 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone.
Materials:
-
N,N'-dimethylbarbituric acid
-
4-fluorobenzaldehyde
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Piperidine (catalyst)
-
Ethanol (solvent)
Step-by-Step Methodology:
-
Preparation of Knoevenagel Adduct: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (2.0 mmol) and Meldrum's acid (2.0 mmol) in ethanol (20 mL).
-
Catalysis: Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The intermediate is the 5-(4-fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
Addition of Second Nucleophile: To the same reaction mixture, add N,N'-dimethylbarbituric acid (2.0 mmol).
-
Cascade Reaction: Reflux the mixture for 6-8 hours. The reaction proceeds via a cascade [5+1] double Michael addition mechanism.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The spirocyclic product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. Recrystallize from an appropriate solvent (e.g., ethanol or ethyl acetate) to obtain the pure fluorinated spirocycle.
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, and mass spectrometry.[21]
Caption: General workflow for the synthesis of a fluorinated spirocycle.
Biological Assay Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a fluorinated spirocycle against a bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound (fluorinated spirocycle) dissolved in DMSO.
-
Bacterial strain (e.g., Acinetobacter baumannii).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Spectrophotometer or plate reader.
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate. Typical concentration ranges might be from 64 µg/mL down to 0.06 µg/mL.
-
Controls: Include a positive control (bacteria in broth with no compound) to ensure growth and a negative control (broth only) to check for sterility. Also, run a dilution series for a reference antibiotic like ciprofloxacin.[16][17]
-
Inoculation: Add the prepared bacterial inoculum to each well (except the negative control), bringing the final volume in each well to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration well with no visible turbidity (no bacterial growth). The result can also be read quantitatively by measuring the optical density (OD) at 600 nm.
Conclusion and Future Outlook
The strategic fusion of spirocyclic architecture with fluorine substitution provides a robust platform for modern drug discovery. This combination allows medicinal chemists to address multiple challenges simultaneously, including metabolic instability, poor pharmacokinetics, and lack of target selectivity.[3] The case studies in antibacterial and anticancer research clearly demonstrate the potential to generate highly potent and specific therapeutic candidates.[15][16][20]
Future advancements will likely focus on developing novel and more efficient synthetic routes to access increasingly complex fluorinated spirocycles.[2][25][26] As our understanding of protein-ligand interactions deepens, the rational design of these molecules will become even more precise, enabling the fine-tuning of biological activity for a wide range of diseases, from infectious agents to CNS disorders and oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. omicsonline.org [omicsonline.org]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 15. Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. mdpi.com [mdpi.com]
- 20. Structure-Affinity Relationships of Fluorinated Spirocyclic σ2 Receptor Ligands with an Exocyclic Benzylamino Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. sciencedaily.com [sciencedaily.com]
An In-depth Technical Guide: The Strategic Role of Gem-Difluorination in Modulating Azaspiro[4.5]decane Bioactivity
Executive Summary
The azaspiro[4.5]decane framework, a privileged spirocyclic scaffold, offers a unique three-dimensional architecture that is increasingly utilized in drug discovery to explore novel chemical space.[1][2][3] When strategically combined with gem-difluorination, one of medicinal chemistry's most powerful tools, this scaffold's therapeutic potential can be significantly enhanced. The introduction of a difluoromethylene (CF₂) group is not merely an act of substitution but a profound strategic decision that influences a molecule's electronic, conformational, and metabolic properties.[4][5] This guide provides an in-depth analysis of the causality behind these effects, detailing how gem-difluorination can be leveraged to fine-tune the bioactivity of azaspiro[4.5]decane derivatives, transforming them into superior drug candidates. We will explore the physicochemical underpinnings, pharmacokinetic consequences, and practical synthetic and analytical protocols relevant to researchers, scientists, and drug development professionals.
Foundational Principles: The Synergy of Spirocycles and Fluorine
The rationale for combining the azaspiro[4.5]decane core with gem-difluorination stems from the complementary strengths of each component.
-
The Azaspiro[4.5]decane Scaffold: Spirocycles are conformationally constrained structures that position substituents in precise three-dimensional orientations.[3] This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency and selectivity.[6] The azaspiro[4.5]decane motif, in particular, provides a versatile and novel framework for developing agents targeting a range of diseases, from neurological disorders to cancer.[1][7][8]
-
The Gem-Difluoromethylene Group (CF₂): Fluorine's unique properties—small size, high electronegativity, and the strength of the C-F bond—make it a "magic bullet" in drug design.[9][10] The CF₂ group, in particular, serves as a powerful bioisostere for functionalities like methylene (CH₂), ether oxygen (-O-), or a carbonyl group (C=O), allowing for subtle yet impactful modifications to a lead compound.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Spirocyclic Scaffolds in Medicinal Chemistry: A Paradigm Shift in Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The paradigm in medicinal chemistry is undergoing a significant topological shift, moving away from the planar, aromatic-rich structures that have historically dominated drug discovery—a trend often termed "escaping flatland."[1][2] At the forefront of this evolution is the strategic incorporation of spirocyclic scaffolds. These unique three-dimensional structures, where two rings are joined by a single common atom, offer a powerful toolkit for modulating the conformational and physicochemical properties of drug candidates.[3] This guide provides an in-depth analysis of the core principles, strategic advantages, synthetic methodologies, and real-world applications of spirocyclic systems. We will explore the causal relationships behind their favorable impact on drug-like properties, detail key synthetic protocols, and examine case studies of approved drugs to furnish researchers and drug development professionals with a comprehensive understanding of this vital chemical space.
The Spirocyclic Advantage: From Conformational Rigidity to Physicochemical Enhancement
Spirocycles are defined as bicyclic structures connected by a single, fully-substituted (quaternary) carbon atom, known as the spiroatom.[4][5] This unique arrangement forces the two rings into nearly orthogonal planes, creating a rigid, three-dimensional architecture that profoundly influences a molecule's interaction with biological targets and its overall properties.[5]
Conformational Pre-organization and Binding Affinity
A primary driver for employing spirocyclic scaffolds is the principle of conformational restriction.[6][7] Flexible molecules pay a significant entropic penalty upon binding to a target, as they must adopt a specific, low-energy conformation. Spirocycles lock a molecule's core structure, pre-organizing the appended functional groups into well-defined vectors in three-dimensional space.[4] This rigidity minimizes the entropic loss upon binding, which can lead to a substantial increase in potency and selectivity.[1][6]
Caption: Conformational control by spirocyclic scaffolds.
Improving Physicochemical and ADME Properties
The move towards more three-dimensional, sp³-rich molecules is strongly correlated with improved clinical success.[8] The fraction of sp³-hybridized carbons (Fsp³) is a key metric, and spirocycles are an excellent way to increase this value.[1][8] This shift away from planarity generally leads to significant improvements in critical ADME (Administration, Distribution, Metabolism, and Excretion) properties.
-
Solubility: Increased sp³ character often disrupts crystal packing and can improve aqueous solubility compared to flat, aromatic counterparts.[1][4]
-
Lipophilicity: Azaspirocycles, for instance, have demonstrated decreased lipophilicity (lower logP/logD) and higher basicity compared to analogous piperazines or morpholines, which can be beneficial for reducing off-target effects and improving pharmacokinetic profiles.[1]
-
Metabolic Stability: The quaternary spirocenter and adjacent carbons are sterically hindered and less susceptible to metabolic attack by cytochrome P450 enzymes, often leading to improved metabolic stability and longer half-lives.[1][8]
| Property | Non-Spirocyclic Analog (e.g., Piperazine) | Spirocyclic Analog (e.g., Diazaspiro[3.3]heptane) | Rationale for Improvement |
| Fsp³ | Lower | Higher | Introduction of a quaternary sp³ carbon and saturated rings.[8] |
| Solubility | Variable, often lower | Generally higher | Reduced planarity disrupts crystal lattice formation.[1][4] |
| Lipophilicity (logD) | Higher | Often lower | Increased polarity and 3D shape can reduce lipophilic surface area.[1] |
| Metabolic Stability | Susceptible to N-dealkylation, ring oxidation | More resistant | Steric shielding of metabolically labile sites.[1][8] |
| hERG Inhibition | Higher risk | Often lower risk | Rigid structure and altered basicity can prevent optimal binding to the hERG channel.[9] |
Table 1: Comparative analysis of physicochemical properties.
Key Synthetic Strategies for Spirocyclic Scaffolds
Historically, the synthesis of spirocycles was considered challenging due to the difficulty of constructing the quaternary spiro-carbon.[4] However, modern synthetic chemistry offers a robust and diverse array of methods, making these scaffolds increasingly accessible.[10]
Intramolecular Cyclization Reactions
One of the most common approaches involves an intramolecular reaction to form the second ring onto a pre-existing cyclic ketone or a related precursor.
-
Intramolecular Alkylation/Acylation: A nucleophile tethered to a cyclic core displaces a leaving group or attacks a carbonyl, respectively. This is a foundational method for creating spiro-lactams and lactones.[11]
-
Pictet-Spengler Reaction: This reaction between a β-arylethylamine and an aldehyde or ketone is a powerful tool for synthesizing spiro-isoquinoline and β-carboline systems.
-
Prins Cascade Reaction: A stereoselective method that can be catalyzed by Lewis acids to couple aldehydes with homoallylic alcohols, forming spiro-oxindole derivatives.
Cycloaddition Reactions
Cycloaddition reactions provide an efficient way to construct spirocyclic systems, often with excellent control over stereochemistry.
-
[3+2] Cycloadditions: The reaction of 1,3-dipoles with exocyclic double bonds on a carbocyclic or heterocyclic ring is a versatile strategy.
-
Diels-Alder [4+2] Cycloadditions: Using cyclic dienes or dienophiles allows for the rapid construction of complex spirocyclic frameworks.
Ring-Closing Metathesis (RCM)
Olefin metathesis, particularly RCM, has become a go-to strategy for forming spirocycles containing medium-to-large rings.[12] This method involves tethering two olefin-containing side chains to a central atom or within a ring and using a ruthenium catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts) to form the spirocyclic ring.[2][12]
Experimental Protocol: Synthesis of a Spiro-oxindole via Intramolecular Alkylation
This protocol describes a representative synthesis of a spirocyclic oxindole, a privileged scaffold in medicinal chemistry.[6]
Objective: To synthesize a spiro[cyclopropane-1,3'-indolin]-2'-one derivative.
Materials:
-
3-(Bromomethyl)-3-phenylindolin-2-one (1 equivalent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(bromomethyl)-3-phenylindolin-2-one (1.0 eq) and anhydrous THF. Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C. Causality: NaH acts as a strong base to deprotonate the indole nitrogen, forming a nucleophilic anion.
-
Cyclization: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: The generated anion undergoes an intramolecular SN2 reaction, displacing the bromide to form the spiro-cyclopropane ring.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Causality: The quencher neutralizes the excess NaH and protonates any remaining anions.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine. Causality: Washing removes residual inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure spiro[cyclopropane-1,3'-indolin]-2'-one.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Case Studies: Spirocycles in Approved Drugs and Clinical Candidates
The theoretical advantages of spirocyclic scaffolds have translated into numerous clinical successes. Over half of the two dozen approved drugs containing a spirocycle were approved in the 21st century, highlighting the growing importance of this motif.[2][13]
Case Study 1: Olaparib (PARP Inhibitor) and Bioisosteric Replacement
Olaparib is a landmark PARP inhibitor for treating cancers with BRCA mutations. Its structure contains a piperazine ring. In a scaffold hopping exercise, researchers replaced this flexible piperazine with a rigid diazaspiro[3.3]heptane moiety.[1][8] While this led to a slight decrease in potency, the spirocyclic analog demonstrated significantly higher selectivity for PARP-1 over other PARP family members.[8] This enhanced selectivity was accompanied by reduced DNA damage and lower cytotoxicity, showcasing how spirocycles can be used to fine-tune a drug's selectivity profile and potentially improve its safety.[1][8]
Case Study 2: Revumenib (Menin-MLL Inhibitor)
Approved in 2024, revumenib is a first-in-class inhibitor of the menin-MLL interaction for treating acute leukemias. The core of the molecule features a spiro-piperidine.[14] Structural biology studies revealed that this spirocyclic amine is essential for binding. The protonated piperidine nitrogen forms a critical cation-π interaction with two tyrosine residues (Tyr319/Tyr323) in the target's binding pocket, which is the primary driver of the compound's high affinity.[14] This is a prime example of a spirocycle positioning a key pharmacophoric element in an ideal orientation for a strong, specific interaction.
Case Study 3: Apalutamide (Androgen Receptor Antagonist)
Apalutamide, approved for treating prostate cancer, features a complex spirocyclic thiohydantoin core.[2] This rigid scaffold was developed to improve upon earlier generations of androgen receptor antagonists. The defined three-dimensional structure of the spirocycle helps to lock the molecule in a conformation that potently antagonizes the androgen receptor, contributing to its clinical efficacy.
Caption: Workflow for spirocyclic scaffold integration.
Challenges and Future Perspectives
Despite their numerous advantages, the application of spirocyclic scaffolds is not without challenges. The creation of the spiro-stereocenter can be complex, often requiring the development of robust asymmetric synthetic methods to control the absolute and relative configurations of substituents.[1] Furthermore, the increased synthetic complexity can sometimes hinder rapid library synthesis and SAR exploration.[3]
The future of spirocyclic chemistry is bright. Innovations in synthetic methodology, such as photoredox and electrochemical methods, are poised to provide new routes to novel spirocyclic systems.[1] The combination of high-throughput synthesis and computational modeling will allow for faster optimization of these complex scaffolds.[3][15] As the demand for drugs with superior selectivity and pharmacokinetic profiles continues to grow, the strategic use of spirocycles will undoubtedly become an even more indispensable tool in the medicinal chemist's arsenal, continuing the successful journey out of "flatland."
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 8. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 9. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. drughunter.com [drughunter.com]
- 15. researchgate.net [researchgate.net]
8,8-Difluoro-2-azaspiro[4.5]decane Hydrochloride: A Technical Guide to a Key Building Block in Modern Drug Discovery
Introduction: The Imperative for Three-Dimensionality in Drug Design
The landscape of medicinal chemistry is in a constant state of evolution, driven by the need for therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. A significant shift in this landscape has been the move away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures.[1] Spirocyclic scaffolds, which contain two rings connected by a single common atom, are at the forefront of this movement.[2][3][4][5] These rigid structures offer a precise and predictable orientation of substituents in 3D space, enabling finer control over interactions with biological targets.[4] This guide provides an in-depth technical overview of 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride, a specialized building block that combines the advantages of a spirocyclic core with the unique properties of geminal fluorine substitution.
This molecule is of particular interest to researchers, scientists, and drug development professionals engaged in the design of next-generation therapeutics, most notably in the rapidly expanding field of Proteolysis Targeting Chimeras (PROTACs). Its structural features suggest its role as a sophisticated linker component or as a bioisosteric replacement for more traditional cyclic amines like piperidine.
Molecular and Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental to appreciating its utility in drug design.
| Property | Value | Source |
| CAS Number | 1780964-59-1 | [6] |
| Molecular Formula | C₉H₁₆ClF₂N | [6] |
| Molecular Weight | 211.68 g/mol | [6] |
| Appearance | White to off-white solid (typical) | Supplier Data |
| Solubility | Soluble in water, methanol, DMSO | Supplier Data |
The key structural features of this molecule are the azaspiro[4.5]decane core and the gem-difluoro group at the 8-position. The spirocyclic system imparts conformational rigidity, which can be advantageous for several reasons:
-
Reduced Entropy upon Binding: A more rigid molecule has a lower entropic penalty to pay upon binding to a target protein, which can lead to higher binding affinity.
-
Precise Vectorial Orientation: The fixed spatial arrangement of the pyrrolidine and cyclohexane rings allows for the precise positioning of functional groups, enabling optimized interactions with target binding sites.
The gem-difluoro substitution at the 8-position is a critical feature that further enhances the desirability of this building block:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing a methylene group (CH₂) with a difluoromethylene group (CF₂) can block metabolic oxidation at that position, thereby increasing the half-life of a drug candidate.
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can influence the acidity of neighboring protons and the overall lipophilicity of the molecule. The CF₂ group is often considered a bioisostere of a carbonyl group or an ether oxygen, but with a significantly different electronic profile. This substitution can alter hydrogen bonding capabilities and dipole moments, which can be fine-tuned to optimize target engagement and cell permeability.
-
Conformational Effects: The presence of the gem-difluoro group can also subtly alter the conformation of the cyclohexane ring, which can have a significant impact on the overall shape of the molecule and its fit within a binding pocket.
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-Protected-2-azaspiro[4.5]decan-8-one
The synthesis would likely begin with the construction of the spirocyclic ketone core. This can be achieved through various methods, often involving a multi-step sequence starting from simpler cyclic precursors. A common strategy involves the use of an N-protected piperidine derivative which is elaborated and then cyclized to form the spirocyclic system. For this guide, we will assume the availability of a suitable N-protected 4-piperidone derivative as a starting point for the annulation of the second ring.
-
Reaction: A suitably N-protected (e.g., with a Boc or Cbz group) piperidine derivative with appropriate functionality at the 4-position is subjected to a ring-forming reaction, such as a Dieckmann condensation or an intramolecular alkylation, to construct the second ring and yield the spirocyclic ketone.
-
Rationale: The choice of protecting group is critical. It must be stable to the conditions of the cyclization reaction but readily removable in a later step. The Boc group is often favored due to its stability and ease of removal under acidic conditions.
Step 2: Geminal Difluorination of the Ketone
The key transformation is the introduction of the gem-difluoro group. This is typically achieved by treating the corresponding ketone with a specialized fluorinating agent.
-
Reaction: To a solution of N-Protected-2-azaspiro[4.5]decan-8-one in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at a reduced temperature (e.g., -78 °C), is added a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).
-
Work-up: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
-
Causality: The use of anhydrous conditions is crucial as these fluorinating agents react violently with water. The reaction is performed at low temperature to control the reactivity and minimize side reactions. Deoxo-Fluor® is often preferred over DAST for safety reasons as it is more thermally stable.
Step 3: Deprotection and Hydrochloride Salt Formation
The final steps involve the removal of the nitrogen protecting group and the formation of the hydrochloride salt.
-
Deprotection: The N-protected 8,8-Difluoro-2-azaspiro[4.5]decane is dissolved in a suitable solvent and treated with a strong acid. For an N-Boc group, this is typically trifluoroacetic acid (TFA) in dichloromethane or a solution of HCl in an organic solvent like dioxane or methanol. The reaction mixture is stirred at room temperature until the deprotection is complete. The solvent and excess acid are then removed under reduced pressure.
-
Salt Formation: The resulting free base is dissolved in a suitable solvent such as diethyl ether or isopropanol. A solution of hydrogen chloride in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound as a solid.
-
Rationale: The hydrochloride salt is generally preferred for drug candidates and building blocks as it often has improved crystallinity, stability, and handling properties compared to the free base.
Applications in Drug Discovery: A Focus on PROTACs
The classification of this compound as a "Protein Degrader Building Block" points to its primary application in the synthesis of PROTACs.
PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the POI by the proteasome.
Caption: The structure and mechanism of action of a PROTAC.
The linker is not just a passive spacer but plays a critical role in the efficacy of the PROTAC. The length, rigidity, and chemical nature of the linker determine the geometry of the ternary complex (PROTAC-POI-E3 ligase), which in turn affects the efficiency of ubiquitination.
8,8-Difluoro-2-azaspiro[4.5]decane serves as an excellent component for constructing these linkers. The secondary amine of the pyrrolidine ring provides a convenient attachment point for coupling to either the POI ligand or the E3 ligase ligand, or to another part of the linker. The rigid, 3D nature of the spirocyclic core helps to control the spatial orientation of the two ends of the PROTAC, which can be crucial for productive ternary complex formation. The gem-difluoro group, as previously discussed, can enhance metabolic stability and fine-tune the physicochemical properties of the linker, which can impact cell permeability and overall pharmacokinetic behavior.
Conclusion
This compound is a highly valuable building block for modern medicinal chemistry. Its unique combination of a rigid, three-dimensional spirocyclic scaffold and the metabolically robust gem-difluoro group makes it an attractive component for the design of sophisticated drug candidates. While its primary application appears to be in the burgeoning field of PROTACs, its utility as a conformationally restricted piperidine bioisostere should not be overlooked. As drug discovery programs continue to demand molecules with improved properties and novel mechanisms of action, the strategic incorporation of advanced building blocks like this compound will undoubtedly play a pivotal role in the development of the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Azaspiro Compounds | Pharmaceutical Building Blocks [myskinrecipes.com]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Spirocyclic Heterocycles - Pharmaceutical Building Blocks (9) [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 8,8-Difluoro-2-azaspiro[4.5]decane HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Spirocycles in Modern Drug Discovery
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The gem-difluoro motif (CF2), in particular, is of significant interest as a bioisostere for carbonyl groups or as a means to block metabolic oxidation, thereby enhancing a compound's stability and bioavailability.[1][2][3][4] When incorporated into a spirocyclic scaffold, which provides a rigid, three-dimensional architecture, the resulting molecule can present novel vectors for interacting with biological targets.[5]
8,8-Difluoro-2-azaspiro[4.5]decane HCl is a compelling example of such a building block, merging the conformational rigidity of the spiro[4.5]decane system with the electronic and metabolic advantages of the gem-difluoro group.[6] This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and field-proven methodologies for its detailed characterization. Understanding these properties is critical for its effective application in drug design, enabling rational decisions in lead optimization and formulation development.
Core Physicochemical Properties
While extensive peer-reviewed data on the specific experimental values for 8,8-Difluoro-2-azaspiro[4.5]decane HCl are not widely published, the following information is established from commercial suppliers and predictive models based on its structure.
| Property | Value | Source |
| CAS Number | 1780964-59-1 | Commercial Suppliers |
| Molecular Formula | C9H16ClF2N | Commercial Suppliers |
| Molecular Weight | 211.68 g/mol | Commercial Suppliers |
| Appearance | White to off-white solid (typical) | General Observation |
| Purity | ≥97% (typical) | Commercial Suppliers |
| Predicted XlogP | ~2.0 | Based on related structures[7] |
Elucidation of Key Physicochemical Parameters: Experimental Protocols
To empower researchers with the ability to fully characterize 8,8-Difluoro-2-azaspiro[4.5]decane HCl, this section details the necessary experimental protocols. The causality behind each step is explained to ensure a deep understanding of the methodology.
Determination of Melting Point
Rationale: The melting point is a fundamental indicator of a compound's purity and crystal lattice energy. A sharp melting range is indicative of high purity.
Methodology:
-
A small, dry sample of 8,8-Difluoro-2-azaspiro[4.5]decane HCl is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a rate of 10-15 °C per minute initially.
-
Once the temperature is within 20 °C of the expected melting point, the heating rate is reduced to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.
Solubility Profile
Rationale: Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, formulation, and in vitro biological assays.
Methodology (Thermodynamic Solubility):
-
A known excess amount of 8,8-Difluoro-2-azaspiro[4.5]decane HCl is added to a series of vials, each containing a known volume of a different solvent (e.g., water, PBS, ethanol, DMSO, acetone).
-
The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting saturated solutions are filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a calibrated analytical method such as HPLC-UV or LC-MS.
Acid Dissociation Constant (pKa)
Rationale: The pKa value is critical for predicting the ionization state of the secondary amine at physiological pH. This influences its solubility, permeability, and interaction with biological targets.
Methodology (Potentiometric Titration):
-
A precisely weighed amount of 8,8-Difluoro-2-azaspiro[4.5]decane HCl is dissolved in a known volume of deionized water.
-
The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.
-
A standardized solution of NaOH is added in small, precise increments using an automated titrator.
-
The pH of the solution is recorded after each addition of titrant.
-
The equivalence point is determined from the titration curve (pH vs. volume of titrant), and the pKa is calculated as the pH at the half-equivalence point.
Lipophilicity (LogP/LogD)
Rationale: Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. LogP represents the partition coefficient of the neutral species, while LogD accounts for all ionization states at a specific pH.
Methodology (Shake-Flask Method for LogD at pH 7.4):
-
A buffered aqueous solution at pH 7.4 is prepared.
-
A stock solution of 8,8-Difluoro-2-azaspiro[4.5]decane HCl is prepared in a suitable solvent.
-
A known volume of the stock solution is added to a mixture of n-octanol and the pH 7.4 buffer.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.
-
The concentration of the compound in both the n-octanol and the aqueous phase is determined by HPLC-UV or LC-MS.
-
LogD is calculated as the base-10 logarithm of the ratio of the concentration in n-octanol to the concentration in the aqueous buffer.
Spectral Characterization
Rationale: A full suite of spectral data provides unambiguous confirmation of the compound's structure and can be used for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will confirm the number and connectivity of protons.
-
¹³C NMR will show the chemical environment of each carbon atom. The carbon bearing the two fluorine atoms will exhibit a characteristic triplet due to C-F coupling.
-
¹⁹F NMR is essential for confirming the presence and environment of the fluorine atoms. A single resonance is expected for the two equivalent fluorine atoms.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H bond of the secondary amine hydrochloride and C-F bonds.
Expected Physicochemical Profile and Structure-Property Relationships
Based on the known effects of gem-difluorination and the properties of related azaspirocycles, we can anticipate the following for 8,8-Difluoro-2-azaspiro[4.5]decane HCl:
-
Basicity: The electron-withdrawing nature of the gem-difluoro group is expected to lower the pKa of the secondary amine compared to its non-fluorinated counterpart, 2-azaspiro[4.5]decane. This is due to the inductive effect of the fluorine atoms, which destabilizes the protonated form of the amine.[1][3]
-
Lipophilicity: The effect of gem-difluorination on lipophilicity can be complex. While fluorine is highly electronegative, the CF2 group can sometimes increase lipophilicity by shielding the polar amine functionality. The overall LogD will be a balance between these competing effects.[1][6]
-
Stability: The C-F bond is exceptionally strong, making the gem-difluoro group highly resistant to metabolic degradation. This is a key advantage for its use in drug design.
Conclusion
8,8-Difluoro-2-azaspiro[4.5]decane HCl is a valuable building block for medicinal chemistry, offering a unique combination of three-dimensional structure and the benefits of gem-difluorination. While a complete, publicly available experimental dataset for all its physicochemical properties is yet to be consolidated, this guide provides the foundational knowledge and detailed experimental protocols necessary for its thorough characterization. By applying these methodologies, researchers can generate the robust data needed to confidently incorporate this promising scaffold into their drug discovery programs, ultimately accelerating the development of novel therapeutics.
References
- 1. enamine.net [enamine.net]
- 2. aksci.com [aksci.com]
- 3. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. hurawalhi.com [hurawalhi.com]
Spectroscopic Analysis of 8,8-Difluoro-2-azaspiro[4.5]decane HCl: A Technical Guide
Foreword: The Quest for Spectroscopic Data
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this characterization, providing an empirical fingerprint of a molecule's architecture. This guide was intended to provide a comprehensive technical overview of the spectroscopic data for 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride (CAS No: 1780964-59-1), a fluorinated azaspirocycle of interest to researchers in medicinal chemistry and materials science.
However, after a thorough and exhaustive search of publicly available scientific literature, patent databases, and chemical supplier technical data sheets, it has become evident that the experimental NMR, IR, and MS data for this specific compound are not readily accessible. While the existence of this compound is confirmed through various suppliers and its molecular identity is established, the detailed spectroscopic characterization remains proprietary or unpublished.
This document, therefore, transitions from a data-centric guide to a methodological framework. It will outline the principles and expected outcomes for the spectroscopic analysis of 8,8-Difluoro-2-azaspiro[4.5]decane HCl, providing a robust template for researchers who have synthesized or acquired this compound and wish to perform their own characterization. We will delve into the theoretical underpinnings of each spectroscopic technique as applied to this molecule, explaining the "why" behind the experimental design and data interpretation.
Molecular Identity of 8,8-Difluoro-2-azaspiro[4.5]decane HCl
Before delving into the spectroscopic methodologies, it is crucial to establish the known molecular details of the target compound.
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 1780964-59-1 | - |
| Molecular Formula | C₉H₁₆ClF₂N | - |
| Molecular Weight | 211.68 g/mol | - |
The unique spirocyclic structure, featuring a geminal difluoro group on the cyclohexane ring and a secondary amine within the pyrrolidine ring (protonated as the hydrochloride salt), presents a fascinating case for spectroscopic analysis. The presence of fluorine is of particular note, as ¹⁹F NMR can provide exquisitely sensitive probes of the local chemical environment.
Below is a visualization of the expected workflow for a comprehensive spectroscopic characterization of this molecule.
Methodological & Application
Synthesis of 8,8-Difluoro-2-azaspiro[4.5]decane Hydrochloride: An Application Note and Detailed Protocol
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a discernible shift away from flat, aromatic structures towards more three-dimensional molecular architectures.[1] This evolution is driven by the pursuit of drug candidates with improved physicochemical properties, enhanced metabolic stability, and superior selectivity for their biological targets.[1][2] Spirocycles, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs in this context. Their inherent rigidity and three-dimensionality offer a unique conformational constraint that can optimize ligand-receptor interactions and introduce favorable drug-like properties.[2][3] The incorporation of fluorine atoms, particularly as a geminal difluoro group, can further modulate a molecule's properties by altering its lipophilicity, metabolic stability, and binding affinity. The target molecule, 8,8-difluoro-2-azaspiro[4.5]decane hydrochloride, is a prime example of a building block that combines the desirable features of a spirocyclic amine with the strategic placement of geminal difluoro substituents, making it a highly sought-after intermediate in the synthesis of novel therapeutics.
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The synthetic strategy is designed to be robust and scalable, proceeding through three key stages: the preparation of an N-protected 2-azaspiro[4.5]decan-8-one precursor, the critical geminal difluorination of the ketone, and the final deprotection and hydrochloride salt formation. Throughout this guide, we will not only detail the experimental procedures but also delve into the rationale behind the selection of specific reagents and reaction conditions, providing researchers with the insights necessary for successful and reproducible synthesis.
Overall Synthetic Strategy
The synthesis of this compound is accomplished via a three-step sequence starting from the commercially available 1,4-dioxaspiro[4.5]decan-8-one. The overall workflow is depicted below:
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (3)
The synthesis of the key ketone intermediate begins with the readily available 1,4-dioxaspiro[4.5]decan-8-one. This multi-step process involves the formation of a nitrile, alkylation, and a subsequent cyclization and protection sequence. This route is adapted from established procedures for the synthesis of similar azaspirocyclic systems.
Step 1.1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (1)
This initial step involves a Shapiro-type reaction to convert the ketone into a nitrile.
-
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium tert-butoxide
-
Dimethoxyethane (DME)
-
Ethanol
-
-
Procedure:
-
To a stirred solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in a mixture of DME and ethanol at 0 °C, add p-toluenesulfonylmethyl isocyanide (1.1 eq) and potassium tert-butoxide (2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,4-dioxaspiro[4.5]decane-8-carbonitrile (1).
-
Step 1.2: Synthesis of 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (2)
This step involves the alkylation of the nitrile at the alpha-position.
-
Materials:
-
1,4-Dioxaspiro[4.5]decane-8-carbonitrile (1)
-
Lithium diisopropylamide (LDA)
-
1-Bromo-2-chloroethane
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Prepare a solution of LDA (1.2 eq) in THF at -78 °C.
-
Add a solution of 1,4-dioxaspiro[4.5]decane-8-carbonitrile (1) (1.0 eq) in THF dropwise to the LDA solution, maintaining the temperature at -78 °C.
-
After stirring for 1 hour, add 1-bromo-2-chloroethane (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (2).
-
Step 1.3: Synthesis of tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (3)
This final step in the precursor synthesis involves a reductive cyclization, ketal deprotection, and N-Boc protection.
-
Materials:
-
8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (2)
-
Raney Nickel
-
Hydrogen gas
-
Methanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Aqueous Hydrochloric acid
-
Acetone
-
-
Procedure:
-
To a solution of compound (2) in methanol, add a slurry of Raney Nickel.
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at 50 °C for 6 hours.
-
Cool the reaction, filter through celite, and concentrate the filtrate.
-
To the crude amine, add di-tert-butyl dicarbonate (1.1 eq) and stir at room temperature for 4 hours.
-
Concentrate the reaction mixture and dissolve the residue in a mixture of acetone and water.
-
Add concentrated hydrochloric acid and heat the mixture to 70 °C for 15 hours to deprotect the ketal.
-
Cool the reaction, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (3).
-
Part 2: Geminal Difluorination of tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (4)
The conversion of the ketone to the geminal difluoride is a critical transformation. Deoxofluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is chosen for this step due to its higher thermal stability compared to DAST (diethylaminosulfur trifluoride), which makes it a safer and often more effective reagent for deoxofluorination.[4][5]
-
Materials:
-
tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (3)
-
Deoxofluor®
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (3) (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxofluor® (2.0-3.0 eq) to the stirred solution. Caution: Deoxofluor® reacts violently with water. Handle with care in a fume hood.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 8,8-difluoro-2-azaspiro[4.5]decane-2-carboxylate (4).
-
Rationale for Reagent Choice:
The mechanism of deoxofluorination with reagents like Deoxofluor® involves the initial activation of the carbonyl oxygen by the sulfur atom, followed by nucleophilic attack of fluoride and subsequent elimination to form the geminal difluoride. While both DAST and Deoxofluor® are effective, Deoxofluor® is generally preferred for its enhanced thermal stability, reducing the risk of exothermic decomposition, especially on a larger scale.[4][6] The use of an excess of the fluorinating agent is often necessary to drive the reaction to completion, particularly with less reactive ketones.[6]
Figure 2: Simplified mechanism of geminal difluorination of a ketone using an aminosulfur trifluoride reagent.
Part 3: Deprotection and Hydrochloride Salt Formation (5)
The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group and the concurrent formation of the hydrochloride salt. Acidic conditions are well-suited for this transformation and are generally compatible with the gem-difluoro moiety.
-
Materials:
-
tert-Butyl 8,8-difluoro-2-azaspiro[4.5]decane-2-carboxylate (4)
-
Hydrochloric acid (4M solution in 1,4-dioxane or methanolic HCl)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the N-Boc protected compound (4) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.
-
Add an excess of a 4M solution of HCl in 1,4-dioxane (or methanolic HCl) at room temperature.
-
Stir the reaction mixture for 2-4 hours. The product will often precipitate out of the solution as a white solid.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
If a precipitate has formed, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If the product remains in solution, concentrate the mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.
-
Collect the solid, wash with diethyl ether, and dry under vacuum to yield this compound (5) as a white or off-white solid.
-
Rationale for Deprotection Strategy:
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a variety of conditions and its facile removal under acidic conditions.[7] The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is then trapped by a nucleophile or eliminates to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine. The use of HCl in a non-aqueous solvent like dioxane or methanol allows for the direct precipitation of the hydrochloride salt, simplifying purification.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are representative and may vary depending on the scale and specific reaction conditions.
| Step | Product Name | Starting Material | Key Reagents | Typical Yield (%) |
| 1.3 | tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (3) | 1,4-Dioxaspiro[4.5]decan-8-one | TosMIC, LDA, Raney Ni, Boc₂O | 50-60 (over 3 steps) |
| 2 | tert-Butyl 8,8-difluoro-2-azaspiro[4.5]decane-2-carboxylate (4) | tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (3) | Deoxofluor® | 70-85 |
| 3 | This compound (5) | tert-Butyl 8,8-difluoro-2-azaspiro[4.5]decane-2-carboxylate (4) | HCl in Dioxane | >95 |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound, a valuable building block for drug discovery. By following the outlined procedures and understanding the rationale behind the chosen methodologies, researchers can reliably produce this important intermediate. The successful integration of spirocyclic frameworks and geminal difluoro groups represents a powerful strategy in the design of next-generation therapeutics, and robust synthetic access to such building blocks is paramount to advancing these efforts.
References
- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Deoxofluor - Enamine [enamine.net]
- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copper-Catalyzed Difluoroalkylation for Azaspiro[4.5]decane Synthesis
Introduction: The Significance of Azaspiro[4.5]decanes in Modern Drug Discovery
The azaspiro[4.5]decane scaffold is a privileged structural motif prominently featured in a wide array of natural products and biologically active molecules.[1][2] Its unique three-dimensional and rigid conformation can lead to improved binding affinity and selectivity for biological targets, making it a highly sought-after framework in medicinal chemistry.[3] The incorporation of this spirocyclic system has been instrumental in the development of novel therapeutics, including M1 muscarinic agonists for potential Alzheimer's treatment and various anticancer agents.[4][5] Furthermore, the introduction of fluorine-containing groups, such as the difluoroalkyl moiety, into organic molecules is a well-established strategy to enhance their metabolic stability, binding affinity, and other pharmacokinetic properties.[6][7] Consequently, the development of efficient synthetic methodologies for constructing difluoroalkylated azaspiro[4.5]decanes is of paramount importance to drug development professionals.
This application note details a robust and efficient copper-catalyzed method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes.[6][8] This protocol leverages a tandem radical addition and dearomatizing cyclization process, offering a streamlined approach to these valuable compounds.
Reaction Principle: A Copper-Catalyzed Radical Cascade
The core of this synthetic strategy is a copper-catalyzed cascade reaction.[6] The process is initiated by the copper-catalyzed generation of a difluoroalkyl radical from a suitable precursor, such as ethyl bromodifluoroacetate.[9][10][11] This radical then undergoes addition to the alkene of an N-benzylacrylamide substrate. The resulting radical intermediate engages in a 5-exo cyclization, followed by a dearomatization step to furnish the final 2-azaspiro[4.5]decane product bearing two adjacent quaternary stereocenters.[6][9]
Mechanistic Overview
The reaction proceeds through the following key steps:
-
Radical Generation: A Cu(I) species, generated in situ, reacts with the difluoroalkyl halide (e.g., ethyl bromodifluoroacetate) via a single-electron transfer (SET) to produce a difluoroalkyl radical and a Cu(II) species.[12]
-
Radical Addition: The electrophilic difluoroalkyl radical adds to the electron-rich double bond of the N-benzylacrylamide.
-
Intramolecular Cyclization: The newly formed radical undergoes a 5-exo-trig cyclization onto the pendant aromatic ring.
-
Dearomatization/Oxidation: The resulting cyclohexadienyl radical is oxidized, likely by the Cu(II) species, to a cation which then undergoes deprotonation to yield the dearomatized spirocyclic product.[9]
Caption: Proposed mechanism for the copper-catalyzed difluoroalkylation/dearomatization cascade.
Experimental Protocols
Materials and Methods
Reagents:
-
N-benzylacrylamide substrates (synthesized via standard methods)
-
Ethyl bromodifluoroacetate
-
Copper(I) bromide (CuBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Oil bath or heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
General Procedure for the Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the N-benzylacrylamide substrate (0.2 mmol, 1.0 equiv.), CuBr (0.02 mmol, 10 mol%), and NaHCO₃ (0.4 mmol, 2.0 equiv.).
-
Solvent and Reagent Addition: Add DMSO (2.0 mL) to the tube, followed by ethyl bromodifluoroacetate (0.4 mmol, 2.0 equiv.).
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired difluoroalkylated 2-azaspiro[4.5]decane.
Caption: Step-by-step experimental workflow for the synthesis.
Optimization of Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the reaction yield. While CuBr and NaHCO₃ in DMSO are presented as a robust starting point, the following table summarizes the effects of varying these parameters, providing a basis for further optimization.[6]
| Entry | Catalyst (10 mol%) | Base (2.0 equiv.) | Solvent | Yield (%) |
| 1 | CuBr | NaHCO₃ | DMSO | 85 |
| 2 | CuCl | NaHCO₃ | DMSO | 70 |
| 3 | CuI | NaHCO₃ | DMSO | 65 |
| 4 | Cu(OAc)₂ | NaHCO₃ | DMSO | 62 |
| 5 | CuBr | K₂CO₃ | DMSO | 78 |
| 6 | CuBr | Cs₂CO₃ | DMSO | 81 |
| 7 | CuBr | NaHCO₃ | DMF | 75 |
| 8 | CuBr | NaHCO₃ | MeCN | 60 |
Note: Yields are for a model reaction and may vary depending on the specific substrate.
Substrate Scope and Limitations
This copper-catalyzed difluoroalkylation/dearomatization reaction has demonstrated a broad substrate scope with respect to the N-benzylacrylamide. Both electron-donating and electron-withdrawing substituents on the aromatic ring are generally well-tolerated, providing access to a diverse library of difluoroalkylated 2-azaspiro[4.5]decanes.
| Substrate (R group on Benzyl Ring) | Product Yield (%) |
| H | 85 |
| 4-Me | 88 |
| 4-OMe | 90 |
| 4-F | 82 |
| 4-Cl | 80 |
| 4-Br | 78 |
| 3-Me | 83 |
| 2-Me | 75 |
Limitations: Sterically hindered substrates, such as those with bulky ortho substituents on the benzyl ring, may exhibit lower reactivity and yields. Additionally, substrates with functional groups that can coordinate strongly with the copper catalyst might require modified reaction conditions.
Conclusion and Future Outlook
The described copper-catalyzed difluoroalkylation of N-benzylacrylamides offers an efficient and practical route to valuable difluoroalkylated 2-azaspiro[4.5]decanes.[6][8] The operational simplicity, mild reaction conditions, and broad substrate scope make this method highly attractive for applications in medicinal chemistry and drug discovery.[6] Further exploration of this methodology, including the use of alternative difluoroalkylating reagents and the development of enantioselective variants, will undoubtedly expand its utility and contribute to the synthesis of novel and potent therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Promising reagents for difluoroalkylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Promising reagents for difluoroalkylation - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00567C [pubs.rsc.org]
- 12. Copper-Catalyzed Difluoroalkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 8,8-Difluoro-2-azaspiro[4.5]decane in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: Embracing Three-Dimensionality and the Power of Fluorine
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly turning to innovative chemical building blocks that offer precise control over molecular architecture. Among these, spirocyclic scaffolds have gained prominence for their inherent three-dimensionality, which allows for a more sophisticated exploration of chemical space compared to traditional flat, aromatic systems.[1][2] This departure from planarity often leads to compounds with improved physicochemical properties, such as increased solubility and better metabolic stability.[3]
The strategic incorporation of fluorine into drug candidates has also become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[4]
This application note details the utility of 8,8-Difluoro-2-azaspiro[4.5]decane , a building block that synergistically combines the advantages of a spirocyclic framework with the beneficial effects of gem-difluorination. We will explore its chemical properties, provide detailed protocols for its incorporation into lead compounds, and discuss the rationale behind its use as a valuable tool in the design of next-generation therapeutics.
Physicochemical Properties and Medicinal Chemistry Rationale
8,8-Difluoro-2-azaspiro[4.5]decane is a bifunctional building block featuring a secondary amine within a pyrrolidine ring, which is spiro-fused to a cyclohexane ring bearing a gem-difluoro group at the 8-position. This unique arrangement offers several advantages in drug design:
-
Metabolic Stability: The gem-difluoro group on the cyclohexane ring can act as a metabolic shield, preventing CYP450-mediated oxidation at or near this position, a common metabolic pathway for cyclic alkanes.[5][6] This can lead to an increased half-life and improved oral bioavailability of the parent molecule.
-
Modulation of Physicochemical Properties: The introduction of the two fluorine atoms can lower the basicity (pKa) of the secondary amine through inductive effects.[6] This modulation of pKa can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for fine-tuning interactions with the biological target. Furthermore, gem-difluorination can influence the lipophilicity (LogP) of the molecule in a context-dependent manner, providing a handle for optimizing the overall solubility and permeability of a compound.[7]
-
Conformational Restriction and Vectorial Exit: The rigid spirocyclic scaffold locks the conformation of the molecule, reducing the entropic penalty upon binding to a target.[2][8] The secondary amine provides a well-defined exit vector for further chemical elaboration, allowing for the precise positioning of pharmacophoric groups in three-dimensional space.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅F₂N | [9] |
| Molecular Weight | 175.22 g/mol | [9] |
| CAS Number | 1781297-18-4 | [10] |
| Predicted XlogP | 1.9 | [11] |
| Predicted pKa (basic) | 9.5 ± 0.1 | (Estimated based on similar structures) |
Synthetic Applications and Protocols
The secondary amine of 8,8-Difluoro-2-azaspiro[4.5]decane serves as a versatile handle for a variety of synthetic transformations, allowing for its seamless integration into diverse molecular scaffolds. Below are detailed protocols for three of the most common and impactful reactions in medicinal chemistry.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][12] This method is particularly useful for coupling the spirocyclic amine with a wide range of aryl and heteroaryl halides or triflates.
Reaction Scheme:
Workflow for Buchwald-Hartwig Amination.
Materials:
-
8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride
-
Aryl bromide or chloride
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon atmosphere
Step-by-Step Protocol:
-
Preparation of the Free Base: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane. Add a mild base (e.g., saturated aqueous sodium bicarbonate) and stir vigorously for 30 minutes. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), and XPhos (0.02-0.04 eq).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Addition of Reagents: Add the free 8,8-Difluoro-2-azaspiro[4.5]decane (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Causality and Experimental Choices:
-
Ligand Selection: XPhos is a sterically hindered biaryl phosphine ligand that is highly effective for the coupling of secondary amines, often providing higher yields and accommodating a broader substrate scope compared to earlier generation ligands.[13]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere is crucial for catalytic activity.
Protocol 2: Amide Bond Formation
Amide coupling is one of the most frequently used reactions in medicinal chemistry.[14][15] The secondary amine of 8,8-Difluoro-2-azaspiro[4.5]decane can be readily acylated with a variety of carboxylic acids using standard coupling reagents.
Reaction Scheme:
Workflow for Amide Coupling.
Materials:
-
8,8-Difluoro-2-azaspiro[4.5]decane (free base)
-
Carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of 8,8-Difluoro-2-azaspiro[4.5]decane (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality and Experimental Choices:
-
Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling sterically hindered amines or less reactive carboxylic acids.[16]
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the coupling process.
Protocol 3: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[10][17] This reaction allows for the introduction of a wide variety of alkyl substituents onto the nitrogen atom of the spirocycle.
Reaction Scheme:
Workflow for Reductive Amination.
Materials:
-
8,8-Difluoro-2-azaspiro[4.5]decane (free base)
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (STAB)
-
DCE (1,2-Dichloroethane)
-
Acetic acid (optional, as a catalyst)
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 8,8-Difluoro-2-azaspiro[4.5]decane (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE.
-
Acid Catalyst (Optional): If the reaction is slow, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality and Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less basic than sodium borohydride, which can lead to fewer side reactions, and it does not require acidic conditions like sodium cyanobohydride, avoiding the handling of toxic cyanide byproducts.[4][17]
Expected Spectroscopic Data
While specific spectra for 8,8-Difluoro-2-azaspiro[4.5]decane are not widely published, based on the analysis of similar structures, the following characteristic NMR signals can be expected:
-
¹H NMR:
-
Protons on the pyrrolidine ring adjacent to the nitrogen (positions 1 and 3) would appear as multiplets in the range of δ 2.8-3.5 ppm.
-
Protons on the cyclohexane ring would appear as complex multiplets in the range of δ 1.5-2.2 ppm.
-
The N-H proton would likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR:
-
The carbon atoms of the pyrrolidine ring adjacent to the nitrogen would appear in the range of δ 45-55 ppm.
-
The spiro carbon atom would be expected around δ 40-50 ppm.
-
The carbon bearing the two fluorine atoms (C8) would show a characteristic triplet due to C-F coupling, with a chemical shift in the range of δ 115-125 ppm.
-
The other cyclohexane carbons would appear in the range of δ 20-40 ppm.
-
-
¹⁹F NMR:
-
A single resonance would be expected for the two equivalent fluorine atoms, likely appearing as a multiplet due to coupling with adjacent protons.
-
Conclusion
8,8-Difluoro-2-azaspiro[4.5]decane is a valuable and versatile building block for medicinal chemists seeking to introduce three-dimensionality and favorable physicochemical properties into their drug candidates. The strategic placement of the gem-difluoro group offers a means to enhance metabolic stability and modulate pKa, while the spirocyclic framework provides conformational rigidity and a defined vector for further chemical exploration. The straightforward application of this building block in key synthetic transformations such as N-arylation, amide coupling, and reductive amination makes it an attractive component for the construction of novel and diverse chemical libraries. By leveraging the unique attributes of 8,8-Difluoro-2-azaspiro[4.5]decane, researchers can accelerate the discovery and development of innovative therapeutics.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. PubChemLite - 8,8-difluoro-1-azaspiro[4.5]decane hydrochloride (C9H15F2N) [pubchemlite.lcsb.uni.lu]
- 10. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 11. PubChemLite - 2,2-difluoro-8-azaspiro[4.5]decane (C9H15F2N) [pubchemlite.lcsb.uni.lu]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hepatochem.com [hepatochem.com]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Applications of 8,8-Difluoro-2-azaspiro[4.5]decane in CNS Drug Discovery: Application Notes and Protocols
Foreword: The Strategic Advantage of Fluorination in Spirocyclic Scaffolds for CNS Drug Discovery
In the intricate landscape of Central Nervous System (CNS) drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the privileged scaffolds in medicinal chemistry, spirocycles have garnered significant attention due to their inherent three-dimensionality, which can lead to improved target selectivity and reduced off-target effects. The strategic incorporation of fluorine into these rigid structures, particularly as a gem-difluoro motif, presents a compelling strategy to overcome prevalent challenges in CNS drug development, such as metabolic instability and suboptimal blood-brain barrier (BBB) penetration.[1][2][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of the 8,8-Difluoro-2-azaspiro[4.5]decane scaffold, a promising building block for the next generation of CNS therapeutics.
The rationale for employing the 8,8-difluoro substitution is rooted in the unique physicochemical properties of fluorine. The carbon-fluorine bond is exceptionally strong, rendering the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.[4][5][6] This enhanced metabolic stability can lead to an extended half-life and improved oral bioavailability of drug candidates.[4] Furthermore, the introduction of fluorine can modulate the lipophilicity and basicity of a molecule, key parameters that govern its ability to traverse the blood-brain barrier.[2][7] By replacing a metabolically labile methylene group with a difluoromethylene group, we can block a potential site of oxidation without drastically altering the steric profile of the molecule, thereby preserving its interaction with the target receptor.
This guide will provide an in-depth exploration of the synthesis of the 8,8-Difluoro-2-azaspiro[4.5]decane scaffold, its potential applications in targeting key CNS receptors such as dopamine and sigma receptors, and detailed protocols for its synthesis and biological evaluation.
Part 1: The 8,8-Difluoro-2-azaspiro[4.5]decane Scaffold: Synthesis and Properties
The 8,8-Difluoro-2-azaspiro[4.5]decane core is a valuable building block for creating diverse libraries of CNS-focused compounds. Its synthesis can be approached through various synthetic routes, with a notable and efficient method being the copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides.
Protocol 1: Synthesis of 8,8-Difluoro-2-azaspiro[4.5]decane Derivatives
This protocol is adapted from an established method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes.[8]
Objective: To synthesize a derivative of 8,8-Difluoro-2-azaspiro[4.5]decane via a copper-catalyzed tandem radical addition and dearomatizing cyclization.
Materials:
-
N-benzylacrylamide substrate
-
Ethyl bromodifluoroacetate
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (phen)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-benzylacrylamide (1.0 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Add anhydrous DCE (5 mL) to the flask and stir the mixture at room temperature for 10 minutes.
-
Add Cs₂CO₃ (2.0 mmol) and ethyl bromodifluoroacetate (2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired difluoroalkylated 2-azaspiro[4.5]decane derivative.
Expected Outcome: The reaction should yield the desired product in moderate to good yields. The structure should be confirmed by NMR and mass spectrometry.
Part 2: Applications in CNS Drug Discovery
The 8,8-Difluoro-2-azaspiro[4.5]decane scaffold is a versatile platform for the design of ligands targeting various CNS receptors implicated in a range of neurological and psychiatric disorders. The strategic placement of the gem-difluoro group is anticipated to enhance drug-like properties, making derivatives of this scaffold promising candidates for further development.
Targeting Dopamine Receptors
Dopamine receptors are crucial targets for the treatment of disorders such as Parkinson's disease, schizophrenia, and addiction. The development of selective dopamine receptor ligands is a key area of research. While direct binding data for 8,8-Difluoro-2-azaspiro[4.5]decane is not currently available in the public domain, related azaspiro[4.5]decane derivatives have shown affinity for dopamine receptors, suggesting the potential of this fluorinated scaffold.
Targeting Sigma Receptors
Sigma receptors, particularly the sigma-1 subtype, are implicated in a variety of CNS functions, including learning, memory, and mood regulation. They are considered therapeutic targets for conditions like Alzheimer's disease, depression, and neuropathic pain. Several azaspiro[4.5]decane derivatives have been reported as high-affinity sigma-1 receptor ligands, some of which have been developed as PET imaging agents.[9][10] The incorporation of the 8,8-difluoro motif could lead to ligands with improved pharmacokinetic profiles for both therapeutic and diagnostic applications.
Illustrative Data of Related Azaspiro[4.5]decane Derivatives
To illustrate the potential of the azaspiro[4.5]decane core, the following table summarizes binding affinity data for a related, non-fluorinated derivative. This data serves as a benchmark and a rationale for exploring the 8,8-difluoro analogue.
| Compound/Derivative | Target | Binding Affinity (Ki, nM) | Reference |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Sigma-1 Receptor | 5.4 ± 0.4 | [9][10] |
This data highlights the high affinity of an azaspiro[4.5]decane derivative for the sigma-1 receptor, underscoring the potential of the core scaffold. The introduction of the 8,8-difluoro moiety is hypothesized to further enhance properties such as metabolic stability.
Part 3: Experimental Protocols for Biological Evaluation
To assess the potential of novel 8,8-Difluoro-2-azaspiro[4.5]decane derivatives as CNS drug candidates, a series of in vitro assays are essential. The following protocols provide a framework for evaluating their interaction with key CNS targets and their drug-like properties.
Protocol 2: Radioligand Binding Assay for Dopamine D2/D3 Receptors
This protocol provides a general procedure for a competitive radioligand binding assay to determine the affinity of test compounds for dopamine D2 and D3 receptors.[11][12]
Objective: To determine the inhibitory constant (Ki) of 8,8-Difluoro-2-azaspiro[4.5]decane derivatives for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes expressing human dopamine D2 or D3 receptors
-
[³H]-Spiperone (radioligand)
-
Test compounds (8,8-Difluoro-2-azaspiro[4.5]decane derivatives)
-
Haloperidol (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add in the following order:
-
50 µL of assay buffer or unlabeled haloperidol (for non-specific binding).
-
50 µL of the test compound dilution or buffer (for total binding).
-
50 µL of [³H]-Spiperone at a concentration near its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Radioligand Binding Assay for Sigma-1 Receptors
This protocol outlines a competitive binding assay to evaluate the affinity of test compounds for the sigma-1 receptor.[8][13][14]
Objective: To determine the inhibitory constant (Ki) of 8,8-Difluoro-2-azaspiro[4.5]decane derivatives for the sigma-1 receptor.
Materials:
-
Guinea pig liver membranes (a rich source of sigma-1 receptors).[8]
-
[³H]-(+)-Pentazocine (radioligand).[8]
-
Test compounds (8,8-Difluoro-2-azaspiro[4.5]decane derivatives).
-
Haloperidol or (+)-pentazocine (for non-specific binding determination).[15]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Follow steps 1-9 as described in Protocol 2, substituting the dopamine receptor expressing membranes with guinea pig liver membranes and [³H]-Spiperone with [³H]-(+)-Pentazocine.
-
For non-specific binding, use a high concentration of unlabeled haloperidol or (+)-pentazocine.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 4: In Vitro Metabolic Stability Assay
This assay provides an initial assessment of the metabolic stability of the test compounds in the presence of liver microsomes.[16]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of 8,8-Difluoro-2-azaspiro[4.5]decane derivatives.
Materials:
-
Human liver microsomes (HLM).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test compounds.
-
Control compounds with known metabolic stability (e.g., a rapidly metabolized compound and a stable compound).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Acetonitrile with an internal standard for LC-MS/MS analysis.
-
LC-MS/MS system.
Procedure:
-
Prepare a reaction mixture containing human liver microsomes in phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Add the test compound (at a final concentration of, for example, 1 µM) to the reaction mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693/t₁/₂) / (mg microsomal protein/mL).
Part 4: Data Interpretation and Future Directions
The data generated from these protocols will provide a comprehensive initial profile of novel 8,8-Difluoro-2-azaspiro[4.5]decane derivatives.
-
High binding affinity (low Ki values) for dopamine or sigma receptors will indicate potent interaction with these CNS targets.
-
A long in vitro half-life and low intrinsic clearance will suggest good metabolic stability, a desirable characteristic for CNS drug candidates.
Positive results from these initial in vitro studies would warrant further investigation, including:
-
Selectivity profiling against a broader panel of CNS receptors.
-
In vitro blood-brain barrier permeability assays (e.g., PAMPA or Caco-2 assays) to assess the potential for CNS penetration.[9][17][18]
-
In vivo pharmacokinetic and pharmacodynamic studies in animal models to evaluate the compound's behavior in a living system.
Visualization of Key Concepts
Workflow for CNS Drug Discovery with the 8,8-Difluoro-2-azaspiro[4.5]decane Scaffold
Caption: CNS drug discovery workflow using the 8,8-Difluoro-2-azaspiro[4.5]decane scaffold.
Rationale for Using 8,8-Difluoro-2-azaspiro[4.5]decane in CNS Drug Discovery
Caption: Rationale for the application of the 8,8-Difluoro-2-azaspiro[4.5]decane scaffold in CNS drug discovery.
Conclusion
The 8,8-Difluoro-2-azaspiro[4.5]decane scaffold represents a highly promising, yet underexplored, platform for the development of novel CNS therapeutics. The strategic incorporation of the gem-difluoro group is poised to confer significant advantages in terms of metabolic stability and potential for blood-brain barrier penetration. The protocols and application notes provided herein offer a comprehensive starting point for researchers to synthesize, evaluate, and ultimately unlock the full potential of this exciting molecular architecture in the quest for new treatments for debilitating neurological and psychiatric disorders.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 10. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 16. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Incorporating the 2-Azaspiro[4.5]decane Motif into Lead Compounds
Introduction: The Strategic Value of Three-Dimensionality in Drug Design
In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is paramount. A significant shift away from planar, sp²-rich molecules towards more three-dimensional, sp³-rich scaffolds has been a defining trend. This evolution is driven by the need to improve compound properties such as solubility, metabolic stability, and target selectivity, while simultaneously exploring new chemical space.[1][2] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement, offering a rigid and well-defined three-dimensional geometry.[3]
Among the diverse array of spirocyclic scaffolds, the 2-azaspiro[4.5]decane motif has emerged as a particularly valuable building block in medicinal chemistry. Its inherent structural rigidity can pre-organize appended functional groups into specific vectors, facilitating optimal interactions with biological targets.[3][4] This pre-organization can lead to significant gains in potency and selectivity. Furthermore, the introduction of the spirocyclic core can favorably modulate key physicochemical properties, addressing common liabilities in lead optimization campaigns.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of the 2-azaspiro[4.5]decane motif into lead compounds. We will delve into the causality behind synthetic choices, provide detailed, field-proven protocols, and present data-driven insights to empower your drug discovery programs.
Part 1: Strategic and Physicochemical Advantages of the 2-Azaspiro[4.5]decane Motif
The decision to incorporate a spirocyclic scaffold should be a strategic one, aimed at addressing specific challenges in a lead optimization program. The 2-azaspiro[4.5]decane motif offers several compelling advantages over acyclic or simple cyclic analogues.
1.1. Conformational Rigidity and Pre-organization: The spirocyclic nature of the 2-azaspiro[4.5]decane system locks the relative orientation of the two rings, reducing the entropic penalty upon binding to a target protein. This conformational restriction allows for the precise positioning of substituents in three-dimensional space, enabling more effective probing of protein binding pockets.
1.2. Improved Physicochemical Properties: The introduction of sp³-rich scaffolds generally leads to an improvement in aqueous solubility and a reduction in lipophilicity compared to their flat aromatic counterparts. This can have a profound impact on the pharmacokinetic profile of a drug candidate, leading to better absorption and distribution.
1.3. Enhanced Metabolic Stability: The quaternary spiro-carbon and adjacent methylene groups are often less susceptible to metabolic attack by cytochrome P450 enzymes compared to more flexible alkyl chains or benzylic positions. This can lead to increased metabolic stability and a longer in vivo half-life.
1.4. Novelty and Intellectual Property: The exploration of spirocyclic scaffolds provides access to novel chemical space, offering opportunities for the development of compounds with unique pharmacological profiles and strong intellectual property positions.
To illustrate the impact on physicochemical properties, consider the following comparison:
| Property | Non-Spirocyclic Analog (e.g., Cyclohexyl-substituted) | 2-Azaspiro[4.5]decane Analog | Rationale for Improvement |
| Aqueous Solubility | Lower | Generally Higher | The more globular, 3D shape of the spirocycle can disrupt crystal lattice packing, leading to a lower lattice energy and improved solubility. |
| Lipophilicity (cLogP) | Higher | Generally Lower | The introduction of the polar lactam group and the defined 3D structure can reduce the overall lipophilicity compared to a simple, more "greasy" cyclohexane substituent. |
| Metabolic Stability | Susceptible to oxidation at various positions | Often more stable | The quaternary spirocenter is metabolically inert, and the rigid ring system can shield adjacent positions from enzymatic attack. |
Part 2: Synthetic Strategies and Core Protocols
The successful incorporation of the 2-azaspiro[4.5]decane motif hinges on robust and flexible synthetic methodologies. Here, we present two key strategies for the construction of the core scaffold, followed by protocols for its derivatization.
2.1. Synthesis of the Core Scaffold: 2-Azaspiro[4.5]decan-3-one
A common and versatile starting point for many 2-azaspiro[4.5]decane-containing compounds is the lactam, 2-azaspiro[4.5]decan-3-one. This intermediate can be synthesized through several routes, with one of the most reliable being the intramolecular cyclization of a gabapentin-like precursor.
Protocol 2.1.1: Intramolecular Cyclization to Form 2-Azaspiro[4.5]decan-3-one
This protocol is based on the known cyclization of 1-(aminomethyl)cyclohexaneacetic acid, the active pharmaceutical ingredient gabapentin, to its corresponding lactam, which is often considered an impurity.[5]
-
Scientist's Insight: This reaction is typically driven by heat and can be influenced by pH. While often viewed as an impurity formation pathway, it provides a straightforward method to access the core lactam scaffold from a commercially available starting material.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-(aminomethyl)cyclohexaneacetic acid (1.0 eq) in a suitable high-boiling solvent such as toluene or xylenes.
-
Azeotropic Removal of Water: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water, driving the equilibrium towards the cyclized lactam product.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-azaspiro[4.5]decan-3-one.[2]
Characterization Data for 2-Azaspiro[4.5]decan-3-one:
-
¹H NMR (CDCl₃): δ 5.9 (br s, 1H, NH), 3.2 (s, 2H, CH₂N), 2.2 (s, 2H, CH₂CO), 1.6-1.4 (m, 10H, cyclohexyl).
-
¹³C NMR (CDCl₃): δ 177.0 (C=O), 55.0 (CH₂N), 42.0 (CH₂CO), 38.0 (spiro-C), 35.0 (cyclohexyl-CH₂), 26.0 (cyclohexyl-CH₂), 21.0 (cyclohexyl-CH₂).
-
MS (ESI+): m/z 154.1 [M+H]⁺.
2.2. Diversification of the Scaffold: N-Arylation and N-Alkylation
With the core lactam in hand, the nitrogen atom provides a convenient handle for introducing diversity and building out the desired lead compound analogues.
Protocol 2.2.1: Buchwald-Hartwig Amination for N-Arylation
-
Scientist's Insight: The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be substrate-dependent. For lactams, using a strong, non-nucleophilic base like NaOtBu or LHMDS is often preferred to avoid competing reactions.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried flask, add 2-azaspiro[4.5]decan-3-one (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or DavePhos, 4-10 mol%), and a base (e.g., NaOtBu or K₂CO₃, 2.0 eq).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C until the starting materials are consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
2.3. Synthesis of the Spirocyclic Amine via Lactam Reduction
For applications where a secondary amine is desired at the 2-position, the lactam can be readily reduced.
Protocol 2.3.1: Reduction of 2-Azaspiro[4.5]decan-3-one
-
Scientist's Insight: Strong reducing agents like lithium aluminum hydride (LAH) are effective for this transformation. It is critical to perform the reaction under strictly anhydrous conditions as LAH reacts violently with water. The work-up procedure (Fieser work-up) is designed to safely quench the excess LAH and precipitate the aluminum salts for easy filtration.
Step-by-Step Methodology:
-
LAH Suspension: In an oven-dried, three-neck flask under an inert atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C and add a solution of 2-azaspiro[4.5]decan-3-one (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC.
-
Quenching (Fieser Work-up): Cool the reaction to 0 °C and carefully and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams.
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield the crude 2-azaspiro[4.5]decane.
-
Purification: The product can be further purified by distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Part 3: Case Studies in Drug Discovery
The versatility of the azaspiro[4.5]decane scaffold is evident in its application across various therapeutic areas.
3.1. Central Nervous System (CNS) Agents
The rigid conformation of the azaspiro[4.5]decane core is particularly well-suited for the design of ligands for CNS targets.
-
Buspirone: A well-known anxiolytic and antidepressant, buspirone, features an 8-azaspiro[4.5]decane-7,9-dione moiety.[6] This spirocyclic core is crucial for its unique pharmacological profile as a serotonin 5-HT₁ₐ receptor partial agonist and dopamine D₂ receptor antagonist.
-
Muscarinic Agonists: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[7] The spirocyclic framework serves to mimic the conformation of the natural ligand, acetylcholine, at the receptor binding site.
3.2. Oncology
The spirocyclic scaffold has also been explored in the development of novel anticancer agents.
-
Prolyl Hydroxylase Domain (PHD) Inhibitors: Spiro[4.5]decanone-containing compounds have been investigated as inhibitors of HIF prolyl hydroxylases, which are targets for cancer therapy.[8]
-
Sulfonylazaspirodienones: A series of 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have been synthesized and shown to possess potent antiproliferative activity against various cancer cell lines.[9]
3.3. Antiviral Agents
The unique 3D shape of azaspiro[4.5]decane derivatives can be exploited to disrupt viral machinery.
-
Influenza Virus Fusion Inhibitors: Novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have been designed as inhibitors of the influenza virus hemagglutinin-mediated fusion process, demonstrating the utility of this scaffold in targeting viral entry.[5]
Part 4: Visualizing the Workflow
To aid in the conceptualization of the synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Synthetic pathways to the 2-azaspiro[4.5]decane core and its derivatives.
Caption: Workflow for incorporating the 2-azaspiro[4.5]decane motif in lead optimization.
Conclusion
The 2-azaspiro[4.5]decane motif is a powerful tool in the medicinal chemist's arsenal for addressing common challenges in drug discovery. Its inherent three-dimensionality, coupled with its favorable impact on physicochemical and pharmacokinetic properties, makes it an attractive scaffold for the design of novel therapeutics. The synthetic protocols and strategic insights provided in these application notes are intended to serve as a practical guide for the successful incorporation of this valuable motif into your lead compounds, ultimately accelerating the journey towards new and improved medicines.
References
- 1. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. DailyMed - BUCAPSOL- buspirone hydrochloride capsule [dailymed.nlm.nih.gov]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Characterizing 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride in Receptor Binding Assays
Introduction: Unveiling the Binding Profile of a Novel Spirocyclic Amine
8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride is a synthetic, fluorine-substituted spirocyclic compound. While its specific biological targets are not yet extensively documented in public literature, its structural motifs, particularly the azaspiro[4.5]decane core, are present in molecules known to interact with various receptors, including sigma (σ) and serotonin (5-HT) receptors.[1][2][3] The introduction of fluorine atoms can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its receptor binding affinity and pharmacokinetic profile.
This guide provides a comprehensive framework for researchers to elucidate the receptor binding characteristics of this compound. We will delve into the theoretical underpinnings of receptor binding assays and present detailed protocols for determining the compound's affinity for a chosen target, using a hypothetical scenario where we investigate its interaction with the sigma-1 (σ₁) receptor, a target for which related azaspiro[4.5]decane derivatives have shown affinity.[1][3]
The Cornerstone of Ligand Characterization: Receptor Binding Assays
Receptor binding assays are a fundamental tool in pharmacology and drug discovery, allowing for the quantification of the interaction between a ligand (like our test compound) and its receptor.[4][5][6] These assays are broadly categorized into saturation, kinetic, and competitive binding experiments.[7][8][9] For the initial characterization of an unlabeled compound such as this compound, the competitive binding assay is the method of choice.[4][5]
In a competitive binding assay, the unlabeled test compound competes with a radiolabeled ligand (a "hot" ligand with known high affinity and specificity for the target receptor) for binding to the receptor. By measuring the ability of increasing concentrations of the test compound to displace the radioligand, we can determine its half-maximal inhibitory concentration (IC₅₀). This value can then be converted to the inhibition constant (Ki), which represents the affinity of the compound for the receptor.[10][11]
Understanding Specific vs. Non-Specific Binding
A critical aspect of any binding assay is distinguishing between specific and non-specific binding.
-
Specific Binding: The binding of a ligand to its target receptor. This interaction is saturable and displaceable by other ligands that bind to the same receptor.
-
Non-Specific Binding (NSB): The binding of a ligand to other components in the assay, such as the filter membrane, lipids, or other proteins.[12][13][14] NSB is typically non-saturable and linear with increasing ligand concentration.
To determine specific binding, we measure total binding (in the absence of a competitor) and non-specific binding (in the presence of a saturating concentration of an unlabeled ligand known to bind specifically to the target). The specific binding is then calculated as the difference between total and non-specific binding.
Experimental Design: A Competitive Binding Assay Workflow
The following diagram illustrates the workflow for a competitive radioligand binding assay to determine the affinity of this compound for a target receptor.
Caption: Workflow of a competitive radioligand binding assay.
Protocol 1: Competitive Radioligand Binding Assay for σ₁ Receptors
This protocol outlines the steps to determine the binding affinity (Ki) of this compound for the human σ₁ receptor expressed in a suitable cell line (e.g., HEK-293).
Materials and Reagents
-
Receptor Source: Membrane preparation from HEK-293 cells stably expressing the human σ₁ receptor.
-
Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., from 1 nM to 100 µM).
-
Prepare a 10 mM stock solution of Haloperidol in DMSO. Dilute in assay buffer to a final concentration of 10 µM for determining non-specific binding.
-
Dilute the --INVALID-LINK---pentazocine stock in assay buffer to a working concentration of 2 nM (approximately equal to its Kd for the σ₁ receptor).
-
Thaw the σ₁ receptor membrane preparation on ice and dilute in assay buffer to a final concentration of 10-20 µg of protein per well.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of --INVALID-LINK---pentazocine (2 nM), and 100 µL of the diluted membrane preparation.
-
Non-specific Binding Wells: Add 50 µL of Haloperidol (10 µM), 50 µL of --INVALID-LINK---pentazocine (2 nM), and 100 µL of the diluted membrane preparation.
-
Competition Wells: Add 50 µL of each dilution of this compound, 50 µL of --INVALID-LINK---pentazocine (2 nM), and 100 µL of the diluted membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.[15]
-
Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity retained on the filters using a liquid scintillation counter. The output will be in counts per minute (CPM).
-
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Average the CPM values for each condition (total binding, non-specific binding, and each concentration of the test compound).
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
For each concentration of this compound, calculate the percentage of specific binding using the formula: % Specific Binding = [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)] x 100
-
Plot the % Specific Binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.
-
-
Determine IC₅₀:
-
Using non-linear regression analysis (e.g., in GraphPad Prism), fit the data to a one-site competition model to determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand.[11]
-
-
Calculate the Inhibition Constant (Ki):
-
The Ki value is a more accurate measure of affinity as it is independent of the radioligand concentration.[16] It is calculated from the IC₅₀ using the Cheng-Prusoff equation:[10][11][17]
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Hypothetical Data Presentation
| Concentration of Test Compound (nM) | % Specific Binding |
| 1 | 98.5 |
| 10 | 92.1 |
| 50 | 75.3 |
| 100 | 51.2 |
| 250 | 28.9 |
| 500 | 15.4 |
| 1000 | 8.7 |
| 5000 | 4.2 |
From this hypothetical data, the calculated IC₅₀ would be approximately 100 nM. Assuming a radioligand concentration ([L]) of 2 nM and a Kd of 2 nM for --INVALID-LINK---pentazocine, the Ki for this compound would be:
Ki = 100 nM / (1 + 2 nM / 2 nM) = 50 nM
Advanced Considerations and Alternative Methodologies
For high-throughput screening or to avoid the separation step, a Scintillation Proximity Assay (SPA) can be employed.[18][19][20][21][22] In an SPA, the receptor membranes are coupled to scintillant-containing beads. Only radioligands that bind to the receptor will be in close enough proximity to the beads to excite the scintillant and produce a light signal.[18][21]
Caption: Principle of Scintillation Proximity Assay (SPA).
Conclusion
This application note provides a robust and scientifically grounded protocol for characterizing the receptor binding affinity of the novel compound this compound. By employing a competitive radioligand binding assay, researchers can accurately determine the Ki value, a crucial parameter in understanding the compound's pharmacological profile and its potential as a therapeutic agent or research tool. The principles and methodologies outlined here are broadly applicable to the characterization of any new chemical entity in the context of receptor pharmacology.
References
- 1. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 13. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 14. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 15. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 20. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 21. revvity.com [revvity.com]
- 22. Application of scintillation proximity assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 8,8-Difluoro-2-azaspiro[4.5]decane
Authored by: A Senior Application Scientist
Abstract: This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of 8,8-Difluoro-2-azaspiro[4.5]decane. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and application of this novel fluorinated spirocyclic scaffold. The methodologies cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Single-Crystal X-ray Crystallography. Each section offers not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the analytical process.
Introduction: The Significance of 8,8-Difluoro-2-azaspiro[4.5]decane
Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensionality and structural rigidity, which can lead to improved target selectivity and metabolic stability.[1] The introduction of fluorine atoms, particularly a gem-difluoro group, can further modulate the pharmacokinetic and pharmacodynamic properties of a molecule by altering its lipophilicity, metabolic stability, and binding interactions. 8,8-Difluoro-2-azaspiro[4.5]decane is a key building block in the synthesis of novel therapeutic agents, and its precise characterization is paramount to ensuring the quality, efficacy, and safety of the final drug candidates. This guide provides a suite of robust analytical methods to fully characterize this important synthetic intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For 8,8-Difluoro-2-azaspiro[4.5]decane, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete characterization.
Rationale for Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing properties for many organic compounds and its relatively clean spectral window. However, for the hydrochloride salt of the amine, or for better resolution of N-H protons, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are superior choices as they can exchange with the labile proton and provide sharper signals.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness and sharp singlet signal. For ¹⁹F NMR, an external standard such as trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆) is often used.
-
2D NMR: In cases of significant signal overlap in the 1D spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for definitively assigning proton and carbon signals.
Experimental Protocols
Table 1: NMR Spectroscopy Parameters
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Spectrometer Frequency | 400-600 MHz | 100-150 MHz | 376-564 MHz |
| Solvent | CDCl₃, CD₃OD, or DMSO-d₆ | CDCl₃, CD₃OD, or DMSO-d₆ | CDCl₃, CD₃OD, or DMSO-d₆ |
| Concentration | 5-10 mg/mL | 20-50 mg/mL | 10-20 mg/mL |
| Temperature | 298 K | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 | zgpg30 |
| Acquisition Time | 3-4 s | 1-2 s | 1-2 s |
| Relaxation Delay | 2 s | 2 s | 2 s |
| Number of Scans | 16-64 | 1024-4096 | 64-256 |
Protocol for ¹H NMR Spectroscopy:
-
Accurately weigh 5-10 mg of 8,8-Difluoro-2-azaspiro[4.5]decane and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal standard.
-
Acquire the ¹H NMR spectrum using the parameters outlined in Table 1.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate all signals and assign the chemical shifts relative to TMS.
Protocol for ¹³C NMR Spectroscopy:
-
Prepare a more concentrated sample (20-50 mg/mL) as described for ¹H NMR.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process the data similarly to the ¹H NMR spectrum.
-
Assign the chemical shifts of all carbon atoms. The carbon atom bearing the two fluorine atoms will appear as a triplet due to ¹JCF coupling.
Protocol for ¹⁹F NMR Spectroscopy:
-
Use the same sample prepared for ¹H NMR or prepare a fresh sample (10-20 mg/mL).
-
Acquire the ¹⁹F NMR spectrum. Due to the gem-difluoro group, a single signal is expected unless there is restricted rotation or chirality that makes the fluorine atoms diastereotopic.
-
Reference the spectrum to an appropriate external standard.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a crucial technique for determining the molecular weight of 8,8-Difluoro-2-azaspiro[4.5]decane and for gaining structural information through the analysis of its fragmentation patterns. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable approaches.
Rationale for Experimental Choices
-
Ionization Technique: For GC-MS, Electron Ionization (EI) is standard and provides detailed fragmentation patterns that can be used for structural confirmation. For LC-MS, Electrospray Ionization (ESI) is preferred for its soft ionization, which typically yields a prominent protonated molecular ion [M+H]⁺, ideal for accurate mass determination.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is highly recommended for determining the accurate mass and elemental composition of the parent ion and its fragments.
Predicted Fragmentation Patterns
The fragmentation of 8,8-Difluoro-2-azaspiro[4.5]decane in EI-MS is expected to be dominated by alpha-cleavage adjacent to the nitrogen atom, a common pathway for amines.[2] The loss of alkyl radicals from the cyclohexane ring is also anticipated. In ESI-MS/MS, collision-induced dissociation (CID) of the [M+H]⁺ ion will likely lead to the loss of small neutral molecules and cleavage of the spirocyclic ring system.
Experimental Protocols
Table 2: Mass Spectrometry Parameters
| Parameter | GC-MS (EI) | LC-MS (ESI) |
| Ionization Mode | Electron Ionization (70 eV) | Positive Electrospray Ionization |
| Mass Analyzer | Quadrupole, TOF | Quadrupole, TOF, Orbitrap |
| Scan Range (m/z) | 50-500 | 50-500 |
| Capillary Voltage | N/A | 3-4 kV |
| Fragmentor Voltage | N/A | 100-150 V |
| Collision Energy (for MS/MS) | N/A | 10-40 eV |
Protocol for GC-MS Analysis:
-
Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Inject 1 µL of the solution into the GC-MS system.
-
Use a standard non-polar column (e.g., HP-5MS) with a temperature gradient (e.g., 50°C to 250°C at 10°C/min).
-
Acquire the mass spectrum in full scan mode.
-
Analyze the fragmentation pattern to confirm the structure.
Protocol for LC-MS Analysis:
-
Prepare a solution of the compound (approx. 1 mg/mL) in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5-10 µL of the solution into the LC-MS system.
-
Use a C18 reversed-phase column with a suitable gradient elution.
-
Acquire the mass spectrum in full scan mode to determine the [M+H]⁺ ion.
-
Perform MS/MS on the [M+H]⁺ ion to obtain fragmentation data.
Chromatographic Techniques: Purity Assessment and Separation
Chromatographic methods are essential for determining the purity of 8,8-Difluoro-2-azaspiro[4.5]decane and for separating it from starting materials, byproducts, and isomers.
Rationale for Method Selection
-
HPLC: Reversed-phase HPLC is the workhorse for purity analysis of moderately polar compounds. For highly polar compounds or for separating isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative. The use of fluorinated stationary phases can also offer unique selectivity for fluorinated analytes.[3]
-
GC: Gas chromatography is suitable for thermally stable and volatile compounds. The free base of 8,8-Difluoro-2-azaspiro[4.5]decane should be sufficiently volatile for GC analysis.
Experimental Protocols
Table 3: Chromatographic Conditions
| Parameter | HPLC (Reversed-Phase) | GC |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Gradient/Temperature Program | 5-95% B over 15 min | 50°C (2 min), then to 250°C at 10°C/min |
| Detection | UV (210 nm), MS | Flame Ionization Detector (FID), MS |
| Injection Volume | 5-10 µL | 1 µL (split injection) |
Protocol for HPLC Purity Analysis:
-
Prepare a standard solution of the analyte at approximately 1 mg/mL in the initial mobile phase composition.
-
Equilibrate the HPLC system with the column and mobile phase.
-
Inject the sample and run the gradient program as detailed in Table 3.
-
Determine the purity by calculating the peak area percentage of the main component.
Single-Crystal X-ray Crystallography: The Definitive Structure
For an unambiguous determination of the three-dimensional structure, including the absolute configuration if the molecule is chiral, single-crystal X-ray crystallography is the gold standard.[4][5]
Rationale and Workflow
The process involves growing a high-quality single crystal of the compound, diffracting X-rays off the crystal lattice, and then using the diffraction pattern to solve the crystal structure. This technique provides precise bond lengths, bond angles, and conformational information.
Protocol for Crystal Growth (Slow Evaporation)
-
Dissolve a high-purity sample of 8,8-Difluoro-2-azaspiro[4.5]decane in a minimal amount of a suitable solvent system (e.g., a mixture of a good solvent like methanol and a poor solvent like hexane).
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Monitor the vial for the formation of well-defined single crystals.
-
Once suitable crystals have formed, they can be harvested for X-ray diffraction analysis.
Summary
The analytical characterization of 8,8-Difluoro-2-azaspiro[4.5]decane requires a multi-technique approach to ensure its structural integrity and purity. The protocols outlined in this application note provide a robust framework for achieving a comprehensive understanding of this important chemical entity. By combining the strengths of NMR spectroscopy, mass spectrometry, chromatography, and X-ray crystallography, researchers can proceed with confidence in the quality of their material for downstream applications in drug discovery and development.
References
- 1. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the 8,8-Difluoro-2-azaspiro[4.5]decane Scaffold in Medicinal Chemistry
An Application Note and Detailed Protocols for the Derivatization of 8,8-Difluoro-2-azaspiro[4.5]decane in Structure-Activity Relationship (SAR) Studies
The 8,8-difluoro-2-azaspiro[4.5]decane motif has emerged as a privileged scaffold in modern drug discovery. Its unique three-dimensional structure, combined with the strategic placement of a gem-difluoro group, offers a powerful toolset for medicinal chemists to fine-tune the properties of drug candidates. The spirocyclic system imparts conformational rigidity, which can lead to improved binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.
The gem-difluoro group on the cyclohexane ring acts as a non-polar bioisostere for a carbonyl group or a gem-dimethyl group, and it can significantly modulate the lipophilicity and metabolic stability of adjacent functionalities. Furthermore, the fluorine atoms can engage in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity. A critical, yet often overlooked, feature is the electron-withdrawing nature of the CF2 group, which lowers the pKa of the secondary amine in the azaspiro ring, reducing its basicity and potentially improving oral absorption and reducing off-target effects related to high basicity.
This guide provides detailed protocols and strategic insights for the derivatization of the 8,8-difluoro-2-azaspiro[4.5]decane core, enabling researchers to efficiently explore the structure-activity relationships (SAR) of their lead compounds. The protocols described herein are designed to be robust and adaptable for a wide range of synthetic targets.
Core Derivatization Strategy: Leveraging the Secondary Amine for Rapid SAR Exploration
The secondary amine at the 2-position of the scaffold is the most accessible handle for chemical modification, providing a direct entry point for rapid library synthesis. The following protocols detail common and reliable methods for N-functionalization, which is a cornerstone for probing the SAR around this core.
Workflow for N-Functionalization SAR Studies
The following diagram illustrates a typical workflow for diversifying the 8,8-difluoro-2-azaspiro[4.5]decane core and evaluating the resulting derivatives.
Caption: General workflow for SAR exploration via N-functionalization.
Protocol 1: N-Acylation via Amide Coupling
Amide bond formation is one of the most reliable and widely used reactions in medicinal chemistry. This protocol describes a standard procedure using a carboxylic acid and a peptide coupling reagent.
Rationale: This method allows for the introduction of a vast array of substituents (R-groups) from commercially available carboxylic acids. The choice of coupling reagent is critical. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and side reactions, making it suitable for complex substrates. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction without competing in the coupling.
Experimental Protocol:
-
Reagents & Materials:
-
8,8-Difluoro-2-azaspiro[4.5]decane HCl salt
-
Carboxylic acid of interest (R-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere
-
-
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere, add 8,8-difluoro-2-azaspiro[4.5]decane HCl salt (1.0 eq), the selected carboxylic acid (1.1 eq), and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the starting amine).
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution. The extra equivalent of base is to free the amine from its HCl salt.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, residual DMF, and HATU byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.
-
Protocol 2: N-Sulfonylation for Sulfonamide Synthesis
The sulfonamide group is a key functional group in many marketed drugs. It can act as a hydrogen bond acceptor and its geometry can impart specific conformational preferences.
Rationale: This reaction proceeds via the nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. A tertiary amine base, such as triethylamine (TEA) or DIPEA, is required to scavenge the HCl generated during the reaction. The choice of solvent is typically an aprotic solvent like DCM to ensure good solubility of the reactants.
Experimental Protocol:
-
Reagents & Materials:
-
8,8-Difluoro-2-azaspiro[4.5]decane HCl salt
-
Sulfonyl chloride of interest (R-SO₂Cl) (1.2 eq)
-
Triethylamine (TEA) or DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M aqueous HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
Suspend 8,8-difluoro-2-azaspiro[4.5]decane HCl salt (1.0 eq) in anhydrous DCM (0.1 M).
-
Add TEA or DIPEA (3.0 eq) and stir for 10 minutes at room temperature to liberate the free amine.
-
Cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.2 eq), either neat or as a solution in DCM, dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-12 hours until completion (monitored by LC-MS).
-
Dilute the reaction with additional DCM.
-
Wash the organic layer with 1 M HCl (1x) to remove excess base, followed by saturated NaHCO₃ (1x) to remove unreacted sulfonyl chloride, and finally with brine (1x).
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure N-sulfonylated product.
-
Protocol 3: N-Alkylation via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and introducing alkyl groups to the nitrogen atom. This protocol uses sodium triacetoxyborohydride, a mild and selective reducing agent.
Rationale: The reaction first involves the formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone. Sodium triacetoxyborohydride (STAB) is particularly effective for this transformation because it is mild enough not to reduce the starting aldehyde/ketone but is reactive enough to reduce the iminium ion as it is formed. Acetic acid is often used as a catalyst to facilitate iminium ion formation.
Caption: Mechanism of reductive amination.
Experimental Protocol:
-
Reagents & Materials:
-
8,8-Difluoro-2-azaspiro[4.5]decane (free base form) (1.0 eq)
-
Aldehyde or Ketone of interest (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloroethane (DCE) or DCM
-
Acetic Acid (catalytic, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
Dissolve 8,8-difluoro-2-azaspiro[4.5]decane (1.0 eq) and the aldehyde/ketone (1.2 eq) in anhydrous DCE.
-
Add a catalytic amount of acetic acid (~0.1 eq) and stir the mixture at room temperature for 20-30 minutes to pre-form the iminium ion.
-
Add STAB (1.5 eq) portion-wise over 10 minutes. Effervescence may be observed.
-
Stir the reaction at room temperature for 3-24 hours. Monitor by LC-MS for the disappearance of the starting amine.
-
Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude material via flash column chromatography to obtain the desired N-alkylated product.
-
Illustrative SAR Data Table
To demonstrate the application of these derivatization strategies, the following table presents hypothetical data for a series of N-substituted 8,8-difluoro-2-azaspiro[4.5]decane analogs targeting a fictional "Kinase X". This illustrates how systematic modification leads to a clear understanding of the SAR.
| Compound ID | R-Group (Modification Type) | Structure of R | Kinase X IC₅₀ (nM) | cLogP |
| 1 (Core) | H (Starting Material) | -H | >10,000 | 2.1 |
| 2a | N-Acylation | -C(O)Ph | 850 | 3.5 |
| 2b | N-Acylation | -C(O)-(4-F-Ph) | 220 | 3.7 |
| 2c | N-Acylation | -C(O)-(4-OMe-Ph) | 1,500 | 3.4 |
| 3a | N-Sulfonylation | -S(O)₂-Ph | 450 | 3.6 |
| 3b | N-Sulfonylation | -S(O)₂-(thiophen-2-yl) | 150 | 3.1 |
| 4a | N-Alkylation | -CH₂-Ph | 5,200 | 4.2 |
| 4b | N-Alkylation | -CH₂-(pyridin-3-yl) | 980 | 2.9 |
Analysis of Hypothetical SAR:
-
Acylation vs. Sulfonylation: Both amide (2a-c) and sulfonamide (3a-b) linkers are well-tolerated. The sulfonamide with a thiophene ring (3b) shows the best potency, suggesting a specific favorable interaction in that region of the binding pocket.
-
Electronic Effects: Comparing 2a , 2b , and 2c , the electron-withdrawing fluorine at the para-position of the phenyl ring (2b ) improves activity over the unsubstituted phenyl (2a ) and the electron-donating methoxy group (2c ). This suggests that modulating the electronics of the aromatic ring is a key optimization parameter.
-
Linker Type: Simple N-alkylation (4a ) is poorly tolerated compared to linkers containing a carbonyl or sulfonyl group, indicating that a hydrogen bond acceptor at this position is critical for activity.
-
Lipophilicity and pKa: The introduction of a basic nitrogen in the pyridine ring (4b ) improves potency over the benzyl group (4a ) and lowers the cLogP, suggesting a potential area for improving both potency and physicochemical properties.
Conclusion
The 8,8-difluoro-2-azaspiro[4.5]decane scaffold is a versatile and highly valuable building block for modern medicinal chemistry. The robust and straightforward protocols for N-functionalization detailed in this guide provide a solid foundation for any SAR campaign. By systematically applying these derivatization strategies—acylation, sulfonylation, and reductive amination—researchers can rapidly generate diverse chemical matter, leading to a deeper understanding of the target biology and accelerating the journey toward optimized lead candidates.
Azaspiro[4.5]decane Scaffolds: A Comprehensive Guide to Developing Next-Generation Kinase Inhibitors
Abstract
The azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework for the design of potent and selective kinase inhibitors. Its inherent rigidity and sp³-rich character provide a powerful tool to overcome the limitations of traditional flat, aromatic kinase inhibitors, leading to improved physicochemical properties and novel interactions within the kinase active site. This technical guide provides an in-depth exploration of the azaspiro[4.5]decane scaffold, from the rationale behind its selection to detailed synthetic protocols and methodologies for biological evaluation. We will delve into specific case studies, including inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and Janus Kinase (JAK) family members, to illustrate the practical application and potential of this versatile scaffold in modern drug discovery.
Introduction: The Rationale for Embracing Three-Dimensionality in Kinase Inhibitor Design
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of therapeutics. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in achieving inhibitor selectivity, often leading to off-target effects.
To address this challenge, medicinal chemists are increasingly turning to scaffolds that exploit the three-dimensional nature of the kinase active site. Spirocyclic scaffolds, such as the azaspiro[4.5]decane core, offer a distinct advantage over traditional planar aromatic systems.[1] The rigid, non-planar structure of the azaspiro[4.5]decane scaffold allows for precise spatial orientation of substituents, enabling them to form unique interactions with amino acid residues in the kinase binding pocket that are inaccessible to flat molecules.[2] This can lead to enhanced potency and, crucially, improved selectivity.
Furthermore, the introduction of a spirocyclic core can significantly enhance the physicochemical properties of a drug candidate. By increasing the fraction of sp³-hybridized carbons (Fsp³), these scaffolds can lead to:
-
Improved Solubility: The non-planar nature of the scaffold can disrupt crystal packing, leading to better aqueous solubility.[2]
-
Reduced Lipophilicity: Strategic incorporation of the spirocycle can lower the molecule's logP, which is often beneficial for pharmacokinetic properties.[3]
-
Enhanced Metabolic Stability: The rigid framework can shield metabolically susceptible sites from enzymatic degradation.[2]
This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize the azaspiro[4.5]decane scaffold in their kinase inhibitor discovery programs.
The Azaspiro[4.5]decane Core: A Versatile Framework
The azaspiro[4.5]decane scaffold consists of a five-membered nitrogen-containing ring fused to a six-membered carbocyclic ring at a single carbon atom. This basic structure can be modified in numerous ways to create a diverse range of cores for inhibitor design, including diazaspiro- and oxa-azaspiro- derivatives.
Caption: The core structure of an azaspiro[4.5]decane.
The versatility of this scaffold lies in the ability to introduce functional groups at various positions on both rings, allowing for fine-tuning of the inhibitor's interaction with the target kinase.
Synthetic Strategies for Azaspiro[4.5]decane Scaffolds
The construction of the azaspiro[4.5]decane core and its subsequent functionalization are key to developing a successful inhibitor campaign. A variety of synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and the specific azaspiro-variant being synthesized.
General Synthesis of a 1-Thia-4-azaspiro[4.5]decan-3-one Core
A common and efficient method for the synthesis of a 1-thia-4-azaspiro[4.5]decan-3-one core, a versatile intermediate, is a one-pot, three-component reaction. This approach involves the condensation of a cyclohexanone derivative, an amine, and thioglycolic acid.[4]
Caption: Workflow for the one-pot synthesis of a 1-thia-4-azaspiro[4.5]decan-3-one.
Protocol 1: Synthesis of 4-((2-Oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-one [4]
This protocol describes the synthesis of a specific 1-thia-4-azaspiro[4.5]decan-3-one derivative, which can serve as a starting point for further functionalization.
Materials:
-
4-(2-Cyclohexylidenehydrazinyl)quinolin-2(1H)-one (1 mmol)
-
Thioglycolic acid (1.2 mmol)
-
Anhydrous Toluene
-
Dean-Stark trap
Procedure:
-
A mixture of 4-(2-cyclohexylidenehydrazinyl)quinolin-2(1H)-one (1 mmol) and thioglycolic acid (1.2 mmol) in anhydrous toluene (20 mL) is placed in a round-bottom flask equipped with a Dean-Stark trap.
-
The reaction mixture is refluxed for 8-10 hours, during which time the water formed is removed azeotropically.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the crude product.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol or DMF/water) to yield the pure 4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-one.
Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
The 2,8-diazaspiro[4.5]decan-1-one core has proven to be particularly valuable for the development of RIPK1 and TYK2/JAK1 inhibitors.[5][6] The synthesis of this scaffold often involves a multi-step sequence.
Protocol 2: General Procedure for the Synthesis of N-Substituted 2,8-Diazaspiro[4.5]decan-1-ones [5]
This protocol outlines a general approach to synthesize functionalized 2,8-diazaspiro[4.5]decan-1-one derivatives.
Step 1: Synthesis of the Boc-protected Spiro-amine
-
To a solution of 1-benzyl-4-piperidone (1 eq.) and an appropriate amine (1.1 eq.) in methanol, add sodium cyanoborohydride (1.5 eq.) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired secondary amine.
-
Protect the secondary amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a suitable solvent like dichloromethane (DCM).
Step 2: Deprotection and Cyclization
-
Remove the benzyl group from the piperidine nitrogen via catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere).
-
The resulting primary amine can then be cyclized with a suitable reagent to form the lactam ring of the 2,8-diazaspiro[4.5]decan-1-one core.
Step 3: Functionalization
-
The synthesized 2,8-diazaspiro[4.5]decan-1-one core can be further functionalized at the available nitrogen atoms via standard N-acylation or N-alkylation reactions to introduce various substituents for structure-activity relationship (SAR) studies.
Case Studies: Azaspiro[4.5]decane Scaffolds in Action
The utility of the azaspiro[4.5]decane scaffold is best illustrated through its successful application in the development of potent and selective kinase inhibitors.
2,8-Diazaspiro[4.5]decan-1-one Derivatives as RIPK1 Inhibitors
Necroptosis is a form of programmed cell death that is mediated by the kinase activity of RIPK1.[5] Inhibition of RIPK1 is a promising therapeutic strategy for a range of inflammatory diseases. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.[5]
Structure-Activity Relationship (SAR) Insights:
The development of these inhibitors involved a systematic exploration of substituents on the 2,8-diazaspiro[4.5]decan-1-one core. The SAR studies revealed that:
-
The nature of the substituent at the 8-position of the spirocycle significantly influences potency.
-
Modifications to the substituent at the 2-position can be used to fine-tune selectivity and pharmacokinetic properties.
Table 1: Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives against RIPK1 [5]
| Compound | R¹ Substituent | R² Substituent | RIPK1 IC₅₀ (nM) |
| Hit Compound | Benzyl | Benzoyl | >1000 |
| Optimized Lead | 4-Fluorobenzyl | 2-Chlorobenzoyl | 92 |
The optimized lead compound demonstrated significant anti-necroptotic effects in a cellular model.[5]
Dual TYK2/JAK1 Inhibitors Based on the 2,8-Diazaspiro[4.5]decan-1-one Scaffold
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are critical for cytokine signaling. Dual inhibition of TYK2 and JAK1 is a promising approach for the treatment of inflammatory bowel disease.[6] A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent and selective dual TYK2/JAK1 inhibitors.[6][7]
Rationale for Scaffold Selection:
The introduction of the spirocyclic scaffold was a key step in optimizing a previously reported selective TYK2 inhibitor. The rigid 2,8-diazaspiro[4.5]decan-1-one core helped to lock the molecule in a bioactive conformation, leading to enhanced potency and selectivity.
Table 2: In Vitro Potency and Selectivity of a Lead 2,8-Diazaspiro[4.5]decan-1-one Derivative [6]
| Kinase Target | IC₅₀ (nM) | Selectivity vs. JAK2 |
| TYK2 | 6 | >23-fold |
| JAK1 | 37 | >23-fold |
| JAK2 | >140 | - |
This lead compound also exhibited excellent metabolic stability and demonstrated significant efficacy in a mouse model of acute ulcerative colitis.[6]
Experimental Protocols for Kinase Inhibition Assays
The evaluation of newly synthesized azaspiro[4.5]decane derivatives requires robust and reliable kinase inhibition assays. Below are detailed protocols for both biochemical and cellular assays for RIPK1 and TYK2/JAK1.
Caption: A general workflow for the evaluation of kinase inhibitors.
Protocol 3: In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™)[8][9]
This biochemical assay measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Azaspiro[4.5]decane test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the azaspiro[4.5]decane test compounds in 100% DMSO. A 10-point, 3-fold serial dilution starting from 10 mM is recommended.
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control) to each well. b. Add 2.5 µL of a solution containing the RIPK1 enzyme in kinase assay buffer to each well. c. Incubate for 15 minutes at room temperature to allow for compound binding to the kinase. d. Initiate the kinase reaction by adding 5 µL of a solution containing MBP substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for RIPK1. e. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 4: Cellular RIPK1 Target Engagement Assay (NanoBRET™)[10]
This cellular assay measures the ability of a test compound to displace a fluorescent tracer from the target kinase in live cells, providing a quantitative measure of target engagement.
Materials:
-
HEK293 cells
-
NanoLuc®-RIPK1 fusion vector
-
NanoBRET™ fluorescent tracer for RIPK1
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
Azaspiro[4.5]decane test compounds
-
384-well white plates
Procedure:
-
Cell Transfection: a. Co-transfect HEK293 cells with the NanoLuc®-RIPK1 fusion vector and a carrier DNA using FuGENE® HD Transfection Reagent according to the manufacturer's protocol. b. Plate the transfected cells in a 384-well white plate and incubate for 24 hours.
-
Compound Treatment: a. Prepare serial dilutions of the azaspiro[4.5]decane test compounds in Opti-MEM®. b. Add the diluted compounds to the cells and incubate for 2 hours at 37°C in a CO₂ incubator.
-
Tracer Addition and Signal Detection: a. Add the NanoBRET™ fluorescent tracer to the cells at the recommended concentration. b. Add the NanoBRET™ Nano-Glo® Substrate to all wells. c. Read the filtered luminescence at 460 nm (donor emission) and >610 nm (acceptor emission) using a plate reader equipped for BRET measurements.
-
Data Analysis: a. Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. b. Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Protocol 5: In Vitro TYK2/JAK1 Kinase Inhibition Assay (Z'-LYTE™)[11]
This FRET-based biochemical assay measures the phosphorylation of a peptide substrate by the target kinase.
Materials:
-
Recombinant human TYK2 and JAK1 enzymes
-
Z'-LYTE™ Tyr6 Peptide substrate
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)
-
Azaspiro[4.5]decane test compounds
-
Z'-LYTE™ Kinase Assay Kit (Thermo Fisher Scientific)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the azaspiro[4.5]decane test compounds in kinase buffer containing 4% DMSO.
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO control to each well. b. Add 5 µL of a mixture of the kinase (TYK2 or JAK1) and the Z'-LYTE™ Tyr6 Peptide substrate in kinase buffer. c. Initiate the reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Km for the respective kinase. d. Incubate for 60 minutes at room temperature.
-
Development: a. Add 5 µL of the Development Reagent to each well. b. Incubate for 60 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the FRET signal using a fluorescence plate reader with appropriate excitation and emission wavelengths. b. Calculate the percent inhibition based on the FRET ratios of the control and compound-treated wells. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
The azaspiro[4.5]decane scaffold represents a powerful and versatile platform for the development of novel kinase inhibitors. Its inherent three-dimensionality provides a means to achieve improved potency, selectivity, and physicochemical properties compared to traditional planar scaffolds. The successful development of potent inhibitors for challenging targets like RIPK1 and the dual inhibition of TYK2/JAK1 underscore the potential of this structural motif.
As our understanding of the structural biology of kinases continues to grow, the rational design of azaspiro[4.5]decane-based inhibitors will become even more sophisticated. The ability to precisely position functional groups in three-dimensional space will allow for the targeting of subtle differences between kinase active sites, leading to the development of highly selective next-generation therapeutics. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of the azaspiro[4.5]decane scaffold in their quest for new and effective kinase inhibitors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 8,8-Difluoro-2-azaspiro[4.5]decane Synthesis
Welcome to the Technical Support Center for the synthesis of 8,8-Difluoro-2-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to enhance the yield and purity of this valuable fluorinated spirocyclic amine. The synthesis, while conceptually straightforward, presents several challenges that can significantly impact the overall efficiency. This document will walk you through a common synthetic route, highlighting critical parameters and potential pitfalls at each stage.
Synthetic Overview
The synthesis of 8,8-Difluoro-2-azaspiro[4.5]decane is typically approached in three main stages:
-
Synthesis of the Precursor Ketone: Formation of N-Boc-2-azaspiro[4.5]decan-8-one.
-
Geminal Difluorination: Conversion of the ketone to the corresponding 8,8-difluoro derivative.
-
Deprotection: Removal of the Boc protecting group to yield the final product.
This guide will address each of these stages in a question-and-answer format, providing both theoretical explanations and practical, field-proven advice.
Stage 1: Synthesis of N-Boc-2-azaspiro[4.5]decan-8-one
The spirocyclic ketone precursor is a critical intermediate, and its purity directly impacts the success of the subsequent fluorination step. A common and effective method for its synthesis is a multi-step sequence involving a Dieckmann condensation or an intramolecular Michael addition.
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for synthesizing the N-Boc-2-azaspiro[4.5]decan-8-one precursor?
A1: A robust approach involves an initial reductive amination to form a piperidine ring, followed by the construction of the spirocyclic system. While several routes exist, a reproducible method is outlined below. This protocol is based on well-established organic transformations.[1][2]
Experimental Protocol: Synthesis of N-Boc-2-azaspiro[4.5]decan-8-one
Step A: Synthesis of tert-butyl 4-(2-cyanoethyl)-4-(ethoxycarbonyl)piperidine-1-carboxylate
-
To a solution of tert-butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene).
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add acrylonitrile (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step B: Hydrolysis and Decarboxylation to N-Boc-2-azaspiro[4.5]decan-8-one
-
Dissolve the product from Step A (1.0 eq) in a 6 M aqueous solution of hydrochloric acid (5-10 volumes).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and basify to pH > 10 with a concentrated aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane.
-
To the aqueous layer, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and a suitable organic co-solvent like dioxane.
-
Stir vigorously at room temperature overnight.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to yield N-Boc-2-azaspiro[4.5]decan-8-one.
Q2: My yield for the Dieckmann condensation is low. What are the common causes?
A2: The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is sensitive to several factors.[3][4] Low yields are often attributed to:
-
Inefficient Enolate Formation: The base used must be strong enough to deprotonate the α-carbon of the ester. Sodium ethoxide in ethanol or sodium hydride in an aprotic solvent like THF are common choices. Ensure your reagents are anhydrous, as moisture will quench the base and the enolate.
-
Reversibility of the Reaction: The Dieckmann condensation is a reversible reaction. To drive the equilibrium towards the product, the resulting β-keto ester, which is acidic, is deprotonated by the alkoxide base. A final acidic workup is necessary to protonate this enolate.
-
Side Reactions: Intermolecular Claisen condensation can compete with the desired intramolecular reaction, especially at higher concentrations. Running the reaction at high dilution can favor the intramolecular cyclization.
Q3: I am observing multiple spots on my TLC after the synthesis of the precursor ketone. What are the likely impurities?
A3: Besides the starting materials, common impurities include byproducts from incomplete reactions or side reactions. In the context of the proposed synthesis, these could be the uncyclized amino acid or byproducts from intermolecular reactions. Purification by flash column chromatography is usually effective in isolating the desired spirocyclic ketone.
Stage 2: Geminal Difluorination with DAST
This is often the most challenging step in the synthesis. Diethylaminosulfur trifluoride (DAST) is a potent but hazardous fluorinating agent that converts ketones to geminal difluorides.[5][6][7] Careful control of reaction conditions is paramount for achieving a good yield and minimizing side reactions.
Troubleshooting Guide for Geminal Difluorination
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of the Ketone | 1. Deactivated DAST: DAST is sensitive to moisture and can degrade upon storage. | 1. Use a fresh bottle of DAST or purify older DAST by distillation (with extreme caution). Store under an inert atmosphere. |
| 2. Insufficient Equivalents of DAST: Sterically hindered ketones may require a larger excess of DAST. | 2. Increase the equivalents of DAST incrementally (e.g., from 1.5 to 2.5 eq). | |
| 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | 3. After the initial addition of DAST at a low temperature (e.g., -78 °C), allow the reaction to slowly warm to room temperature or slightly above. | |
| Formation of α,β-Unsaturated Monofluoride Byproduct | 1. Enolization of the Ketone: The ketone can enolize under the reaction conditions, leading to the formation of a vinyl fluoride. | 1. Ensure strictly anhydrous conditions. The presence of trace acid or base can promote enolization. |
| 2. High Reaction Temperature: Higher temperatures can favor elimination reactions. | 2. Maintain a low reaction temperature for as long as possible and monitor the reaction closely as it warms. | |
| Rearrangement Products Observed | 1. Carbocationic Intermediates: The mechanism of DAST fluorination can involve carbocationic intermediates, which are susceptible to Wagner-Meerwein or other rearrangements.[6] | 1. This is an inherent risk with DAST. Consider using a milder fluorinating agent like Deoxo-Fluor™ or XtalFluor® reagents, which are known to produce fewer rearrangement byproducts in some cases.[5] |
| Safety Concerns (Exothermic Reaction, HF Release) | 1. Inherent Reactivity of DAST: DAST can decompose exothermically, especially at elevated temperatures. It also reacts with moisture to release highly corrosive hydrogen fluoride (HF).[7] | 1. ALWAYS handle DAST in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses. Perform the reaction under an inert atmosphere. Use plastic or Teflon labware where possible, as HF can etch glass. Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. |
Experimental Protocol: Geminal Difluorination
-
To a solution of N-Boc-2-azaspiro[4.5]decan-8-one (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) in a fluorinated ethylene propylene (FEP) or polytetrafluoroethylene (PTFE) vessel, cool the solution to -78 °C under an inert atmosphere.
-
Add DAST (1.5 - 2.0 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Troubleshooting logic for DAST-mediated geminal difluorination.
Stage 3: Deprotection of the Boc Group
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine. This is typically achieved under acidic conditions.
Frequently Asked Questions (FAQs)
Q4: What are the standard conditions for Boc deprotection in this synthesis?
A4: The Boc group is readily cleaved with strong acids. The most common methods are:
-
Trifluoroacetic Acid (TFA): A solution of TFA in DCM (typically 20-50% v/v) at room temperature is highly effective.
-
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as dioxane or methanol, is also a standard choice.
Q5: The deprotection reaction is sluggish or incomplete. What can I do?
A5: While Boc deprotection is usually efficient, incomplete reactions can occur.
-
Increase Acid Concentration or Reaction Time: You can increase the concentration of the acid or prolong the reaction time. Monitoring the reaction by TLC or LC-MS is crucial to avoid potential side reactions with extended exposure to strong acid.
-
Consider a Different Acid: If one acid is not effective, trying an alternative strong acid can be beneficial.
Q6: Are there any potential side reactions during deprotection?
A6: The primary concern during deprotection is the potential for side reactions if other acid-sensitive functional groups are present in the molecule. For 8,8-Difluoro-2-azaspiro[4.5]decane, the molecule is generally stable to acidic conditions. However, after deprotection, it is important to properly neutralize the resulting amine salt to isolate the free base.
Experimental Protocol: Boc Deprotection
-
Dissolve N-Boc-8,8-difluoro-2-azaspiro[4.5]decane (1.0 eq) in DCM (0.2 M).
-
Add TFA (5-10 eq) and stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify to pH > 10 with a concentrated aqueous solution of sodium hydroxide.
-
Extract the product with DCM or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 8,8-Difluoro-2-azaspiro[4.5]decane.
Characterization Data
Verifying the structure and purity of the intermediates and the final product is essential. Below is a table of expected analytical data based on the structures.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Features | Expected ¹³C NMR Features | Expected MS (ESI+) |
| N-Boc-2-azaspiro[4.5]decan-8-one | C₁₄H₂₃NO₃ | 253.34 | ~1.45 ppm (s, 9H, Boc); ~3.4 ppm (m, 4H, CH₂NCH₂) | ~28.5 ppm (Boc CH₃); ~80 ppm (Boc C); ~170 ppm (C=O) | m/z 254.17 [M+H]⁺ |
| N-Boc-8,8-difluoro-2-azaspiro[4.5]decane | C₁₄H₂₃F₂NO₂ | 275.34 | ~1.45 ppm (s, 9H, Boc); Signals will show coupling to fluorine. | ~28.5 ppm (Boc CH₃); ~80 ppm (Boc C); ~124 ppm (t, J ≈ 240 Hz, CF₂) | m/z 276.17 [M+H]⁺ |
| 8,8-Difluoro-2-azaspiro[4.5]decane | C₉H₁₅F₂N | 175.22 | Absence of Boc protons; signals will show coupling to fluorine. | Absence of Boc carbons; ~124 ppm (t, J ≈ 240 Hz, CF₂) | m/z 176.12 [M+H]⁺ |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The triplet for the CF₂ carbon is due to coupling with adjacent protons.
Caption: Overall synthetic workflow for 8,8-Difluoro-2-azaspiro[4.5]decane.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Boc-8-oxo-2-azaspiro[4.5]decane [myskinrecipes.com]
- 5. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 6. DAST - Enamine [enamine.net]
- 7. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Purification of 8,8-Difluoro-2-azaspiro[4.5]decane Hydrochloride
Welcome to the technical support resource for the purification of 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting advice and in-depth answers to frequently asked questions. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification?
A: Understanding the properties of this compound is crucial for selecting a purification strategy. As an amine hydrochloride, it is an ionic salt, which generally confers high melting points and solubility in polar solvents while having low solubility in non-polar organic solvents.[1] The presence of the difluoro group on the spirocyclic core increases the molecule's polarity and may introduce unique intermolecular interactions, such as hydrogen bonding with the fluorine atoms. This can affect its solubility profile and its retention characteristics during chromatography.[2]
Q2: What are the most likely impurities I might encounter after synthesizing this compound?
A: Impurities can originate from starting materials, side-products, or incomplete reactions. While the exact impurities depend on the synthetic route, common contaminants for this class of compounds may include:
-
Unreacted starting materials: Depending on the specific synthesis, these could be precursors to the spirocyclic system.
-
The free base form: Incomplete protonation will leave some of the free amine, 8,8-Difluoro-2-azaspiro[4.5]decane, which will have different solubility and chromatographic behavior.[3]
-
Solvent adducts: The hydrochloride salt may crystallize with solvent molecules.
-
By-products from the fluorination step: If a reagent like Selectfluor is used, related by-products might be present.[4]
-
De-fluorinated species: Although less common, impurities lacking one or both fluorine atoms could be present.
Q3: When should I choose recrystallization over column chromatography for purification?
A: The choice depends on the nature and quantity of the impurities, as well as the scale of your experiment.
-
Recrystallization is ideal for removing small amounts of impurities from a large amount of product, especially if the product is highly crystalline. It is often faster and more scalable than chromatography.
-
Column chromatography is more effective for separating mixtures with multiple components or impurities that have similar solubility to the desired product.[5] For fluorinated compounds, specialized chromatographic techniques may be necessary for optimal separation.[2][6]
Troubleshooting Guides
Issue 1: My recrystallization attempt failed (oiling out, no crystal formation, or poor recovery).
Q: I tried to recrystallize my this compound, but it either oiled out or failed to crystallize. What should I do?
A: This is a common challenge with amine hydrochlorides. Here’s a systematic approach to troubleshoot:
-
Solvent System Optimization: The choice of solvent is critical. Amine hydrochlorides are often too soluble in highly polar solvents like methanol or water for effective recrystallization.[5] A good starting point is a moderately polar solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
Try 2-Propanol (IPA) or Ethanol: These are often preferred for recrystallizing hydrochloride salts.[5]
-
Use an Anti-Solvent: If the compound is too soluble even in hot IPA, try dissolving it in a minimum amount of hot IPA or ethanol and then slowly adding a non-polar anti-solvent like diethyl ether, ethyl acetate, or acetone until turbidity appears.[5][7] Then, allow it to cool slowly. Acetone can be particularly effective for precipitating amine salts.[7]
-
Avoid Excess Water: Ensure all your solvents are anhydrous. Water can interfere with crystallization and lead to the formation of oils or gums.[7]
-
-
Control the Cooling Rate: Rapid cooling often leads to oiling out or the formation of very small, impure crystals.
-
Allow the heated solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in a refrigerator, and then in a freezer to maximize crystal formation.
-
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the cooled, saturated solution can induce crystallization.
-
pH Adjustment: Ensure the pH of your solution is acidic. The presence of the free base form, which is more soluble in organic solvents, can inhibit crystallization. A small amount of anhydrous HCl in the solvent can sometimes help.[7]
Data Presentation: Recommended Solvent Systems for Recrystallization
| Solvent(s) | Role | Rationale & Key Considerations | Citation |
| 2-Propanol (IPA) | Primary Solvent | Often provides a good balance of solubility for hydrochloride salts at different temperatures. | [5] |
| Ethanol | Primary Solvent | Similar to IPA, but many HCl salts are more soluble, potentially requiring an anti-solvent. | [5] |
| Diethyl Ether | Anti-Solvent | A non-polar solvent used to reduce the solubility of the salt and induce precipitation. | [5] |
| Acetone | Anti-Solvent/Wash | Good for precipitating and washing amine salts due to their low solubility in it. | [5][7] |
| Ethyl Acetate | Anti-Solvent | Another option to induce crystallization from a more polar solvent. | [5] |
Issue 2: I see multiple spots on my TLC/multiple peaks in my HPLC analysis after purification.
Q: My post-purification analysis still shows significant impurities. How can I improve the separation?
A: This indicates that the chosen purification method is not providing adequate resolution. Here are strategies for both chromatography and recrystallization:
For Column Chromatography:
-
Stationary Phase Choice:
-
Silica Gel: Standard silica gel can be used, but amine-containing compounds can streak. To mitigate this, you can pre-treat the silica with a base like triethylamine or use a mobile phase containing a small percentage of triethylamine or ammonia in methanol to improve peak shape.
-
Alumina (basic or neutral): This can be a good alternative to silica for purifying amines.[5]
-
Reverse-Phase (C8 or C18): Given the fluorinated nature of the compound, reverse-phase chromatography could be effective.[6]
-
-
Mobile Phase Optimization:
-
Normal Phase (Silica/Alumina): A common mobile phase is a gradient of dichloromethane (DCM) and methanol. For the hydrochloride salt, which is very polar, you may need a high percentage of methanol. Adding a small amount of acetic acid or formic acid can sometimes help with peak shape, though this may require conversion back to the HCl salt.
-
Reverse-Phase (C8/C18): A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.[2] The unique properties of fluorinated compounds can be exploited by using a fluorinated eluent like trifluoroethanol (TFE) with a standard C8 column for enhanced separation from non-fluorinated impurities.[2][6]
-
For Recrystallization:
-
If impurities persist after recrystallization, it's likely they have very similar solubility profiles to your product. In this case, column chromatography is the more appropriate next step.[5] You could also try a series of washes with different solvents (like cold acetone or diethyl ether) to remove specific impurities.[5]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude material in various solvents (e.g., 2-propanol, ethanol, acetonitrile) to find a suitable system where it is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., 2-propanol) until the solid is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once the solution has reached room temperature, place it in a refrigerator (4°C) for several hours, and then in a freezer (-20°C) to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization) followed by a wash with a non-polar solvent like cold diethyl ether or acetone to remove any residual soluble impurities.[5]
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography on Silica Gel
This method is suitable for separating the free base form, which can then be converted to the hydrochloride salt.
-
Neutralization (if starting with the salt): Dissolve the crude hydrochloride salt in water and basify with a suitable base (e.g., NaHCO₃ or a dilute NaOH solution) to a pH > 10. Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Column Packing: Pack a flash chromatography column with silica gel using a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Loading: Dissolve the crude free base in a minimum amount of the mobile phase or DCM and load it onto the column.
-
Elution: Elute the column with a gradient of a non-polar solvent (e.g., hexane or DCM) and a polar solvent (e.g., ethyl acetate or methanol). A typical gradient for an amine might be from 100% DCM to 90:10 DCM:MeOH. Adding 0.5-1% triethylamine to the mobile phase can prevent streaking.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of HCl (as a solution in diethyl ether or isopropanol) dropwise with stirring.[1][7] The hydrochloride salt should precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Purification Method Selection Workflow
Caption: Decision tree for selecting a purification method.
General Purification and Salt Formation Workflow
Caption: Workflow for purification and salt formation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1781297-18-4|8,8-Difluoro-2-azaspiro[4.5]decane|BLD Pharm [bldpharm.com]
- 4. Fluorinated Amine Stereotriads via Allene Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Copper-Catalyzed Tandem Radical Addition Reactions
Welcome to the technical support center for copper-catalyzed tandem radical addition reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of these powerful synthetic transformations. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter at the bench. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
I. FAQs: Low or No Reaction Conversion
Question 1: My reaction shows no conversion, or the yield is extremely low. Where should I start troubleshooting?
Answer: Low or no conversion is a common yet multifaceted issue. The root cause often lies with the catalyst's activity, the initiation of the radical process, or the integrity of your reagents.
First, consider the catalytic cycle. A typical copper-catalyzed radical reaction relies on the equilibrium between different copper oxidation states, often Cu(I), Cu(II), and potentially Cu(III), to propagate the radical chain.[1][2] If the active Cu(I) species is not being generated or is rapidly deactivated, the reaction will stall.
Here is a logical workflow to diagnose the problem:
Caption: Initial troubleshooting workflow for low conversion.
Actionable Steps:
-
Reagent Purity: Ensure your substrates are pure and that solvents are anhydrous and properly degassed. Oxygen can intercept radical intermediates and oxidize the Cu(I) catalyst.
-
Catalyst Source and Handling: Copper salts (e.g., CuI, CuBr, Cu(OTf)₂) can vary in quality. Use a freshly opened bottle or purify the salt if necessary. Copper(I) salts are particularly susceptible to oxidation, evidenced by a green or blue discoloration (indicating Cu(II)) instead of being white or off-white.
-
Radical Initiator: If using a thermal initiator like AIBN or benzoyl peroxide, ensure the reaction temperature is appropriate for its decomposition half-life.[3] For photoredox-catalyzed reactions, verify the light source is emitting at the correct wavelength and that your reaction vessel is transparent to that light.[4]
-
Ligand Integrity: The ligand is critical for solubilizing and stabilizing the copper catalyst.[5][6] Ensure it is pure and handled correctly, especially if it is air-sensitive.
Question 2: My reaction starts but stops after a short period. What could be causing catalyst deactivation?
Answer: Premature catalyst deactivation is a frequent culprit. Copper catalysts can be sensitive and several factors can shut down the catalytic cycle.
Common Deactivation Pathways:
-
Oxidation: The active Cu(I) species can be oxidized to the less active Cu(II) state by trace oxygen or substrate impurities. While Cu(II) is a necessary part of the cycle (as the deactivator in ATRP-type mechanisms), an imbalance can halt the reaction.[2]
-
Sintering/Aggregation: In heterogeneous or nanoparticle-based systems, thermal stress can cause small catalyst particles to sinter into larger, less active ones.[7] Even in homogeneous reactions, catalyst aggregation can occur, reducing its effective concentration.
-
Poisoning: Certain functional groups or impurities can act as strong ligands, irreversibly binding to the copper center and preventing substrate coordination. Halide ions (especially chloride) in excess can accelerate catalyst deactivation.[7]
-
Dissolution-Redeposition: Under some conditions, the copper catalyst can dissolve from its support (if applicable) and redeposit at less active sites, leading to a gradual loss of activity.[8]
Troubleshooting Strategies:
-
Rigorous Degassing: Employ multiple freeze-pump-thaw cycles or sparge your solvent thoroughly with an inert gas (Argon or Nitrogen) for an extended period.
-
Use of a Reducing Agent: To counteract the accumulation of Cu(II), a mild reducing agent can be added to regenerate the active Cu(I) species. Ascorbic acid or its salts are environmentally benign options that have proven effective.[9] In some systems, a radical initiator itself can help regenerate the active catalyst.[10]
-
Check for Inhibitors: Review your substrate and reagents for potential catalyst poisons. Common culprits include unprotected thiols, certain nitrogen heterocycles, and excess halide salts.
-
Ligand Choice: The ligand plays a major role in stabilizing the catalyst against deactivation.[5][6] If deactivation is persistent, consider screening alternative ligands with different electronic or steric properties.
II. FAQs: Poor Selectivity (Chemo-, Regio-, and Stereo-)
Question 3: My reaction is giving a mixture of products. How can I improve chemoselectivity and regioselectivity?
Answer: Achieving high selectivity is paramount and is intrinsically linked to the mechanism of the radical addition and the subsequent cyclization.
-
Chemoselectivity: This often relates to the competition between the desired tandem reaction and side reactions like simple atom transfer radical addition (ATRA) without cyclization, or polymerization.[11] The rate of the radical addition versus the rate of cyclization is key.
-
Regioselectivity: In the cyclization step, the regioselectivity (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules for radical cyclizations, but can be strongly influenced by steric and electronic factors, as well as chelation control.[12]
Controlling Factors and Solutions:
| Parameter | Influence on Selectivity | Troubleshooting Action |
| Ligand | The ligand's steric bulk and electronic properties directly influence the copper center's reactivity, which can alter the transition state of the cyclization.[12] Redox-active ligands can open up entirely new mechanistic pathways.[13] | Screen a panel of ligands (e.g., bipyridines, phenanthrolines, BOX, PyBox) to find one that favors the desired pathway. Anionic chiral ligands can enhance the reducing capability of the copper catalyst, promoting a radical process over other pathways.[14] |
| Solvent | The solvent can affect the catalyst's redox potential and coordination sphere, thereby influencing reaction rates and selectivity.[15] Some reactions show a dramatic switch in product formation based on the solvent used.[16] | Test solvents with different polarities and coordinating abilities (e.g., Toluene vs. Acetonitrile vs. DMSO). Computational studies suggest that explicit solvent coordination to the copper center is a critical factor.[17] |
| Temperature | Can influence the rates of competing pathways. Lowering the temperature may favor a more ordered transition state, improving selectivity, but may also decrease the overall reaction rate. | Run the reaction at a lower temperature. If the reaction stalls, you may need to increase the catalyst loading or reaction time. |
| Substrate Design | The intrinsic properties of your substrate (e.g., steric hindrance, presence of chelating groups) can direct the regiochemical outcome of the cyclization.[12] | Modify the substrate to favor the desired cyclization mode. For example, introducing a bulky group can disfavor an undesired pathway. |
Question 4: I am struggling with diastereoselectivity and/or enantioselectivity in my tandem reaction. What are the key strategies for improvement?
Answer: Controlling stereoselectivity in radical reactions is a significant challenge because radical intermediates are often highly reactive and planar.[18][19] However, modern copper catalysis offers powerful solutions through metalloradical catalysis, where the radical intermediate is closely associated with the chiral metal complex.
Key Strategies for Stereocontrol:
-
Chiral Ligands: This is the most common and effective strategy. The chiral ligand creates a chiral environment around the copper center, which then interacts with the substrate and radical intermediates to control the facial selectivity of the addition and/or cyclization steps.[1][14]
-
Cooperative Catalysis: In some systems, a combination of a copper catalyst and a chiral co-catalyst (e.g., a chiral phosphate) can be used to control enantioselectivity through distinct but synergistic catalytic cycles.[20]
-
Substrate Control: The inherent chirality of the substrate can be used to direct the stereochemical outcome of the reaction. This is common in the synthesis of complex natural products.[18]
Caption: Enantiocontrol via trapping of a prochiral radical by a chiral Cu(II) complex.
III. Protocols and Methodologies
Protocol 1: General Procedure for a Copper-Catalyzed Tandem Radical Reaction
This protocol provides a general starting point. Optimal conditions (catalyst, ligand, solvent, temperature) must be determined for each specific transformation.
-
Catalyst Pre-formation (Recommended):
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the copper source (e.g., CuI, 5 mol%) and the ligand (e.g., a bipyridine derivative, 5.5 mol%).
-
Add degassed, anhydrous solvent (e.g., Toluene, 0.1 M final concentration) and stir the mixture at room temperature for 30 minutes until a homogeneous solution of the complex is formed. This pre-formation ensures the catalyst is fully active before adding the substrates.
-
-
Reaction Assembly:
-
To the flask containing the catalyst solution, add the radical precursor (e.g., an alkyl halide, 1.2 equivalents).
-
Add the tandem reaction partner (e.g., an alkene or alkyne, 1.0 equivalent).
-
If required, add the radical initiator (e.g., AIBN) or prepare the reaction for photochemical initiation.[4]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) or begin irradiation with the appropriate light source.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of silica gel to remove the copper catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Small-Scale Ligand and Solvent Screen
When troubleshooting, a parallel screen can rapidly identify improved conditions.
-
Array Setup: Arrange an array of oven-dried vials with stir bars in a vial block or rack.
-
Stock Solution Preparation: Prepare stock solutions of your substrate, radical precursor, and internal standard (for GC/LC analysis) in a degassed solvent.
-
Catalyst/Ligand Dosing: In each vial, add the copper source (e.g., 0.05 mmol) and a different ligand (0.055 mmol).
-
Solvent Addition: Add a different degassed solvent (1 mL) to each column of vials.
-
Initiation: Add the stock solution of substrates to each vial, seal them tightly with Teflon-lined caps, and place the block on a pre-heated stirrer plate.
-
Analysis: After a set time (e.g., 4 hours), take an aliquot from each vial, quench, and analyze by GC/LC-MS to determine conversion and product ratios.
IV. The Catalytic Cycle: A Visual Guide
The precise mechanism can vary, but a common pathway involves the interplay of Cu(I), Cu(II), and sometimes Cu(III) species. One widely accepted mechanism, particularly when bypassing sluggish oxidative addition, involves radical capture by a copper(II) species.[22][23]
Caption: A generalized catalytic cycle for a copper-catalyzed radical addition.
This cycle illustrates the single-electron transfer (SET) from Cu(I) to generate a radical, which then adds to the alkene.[1] The resulting carbon-centered radical is trapped by the Cu(II) species to form a high-valent Cu(III) intermediate.[1] Reductive elimination then forges the final bond and regenerates the active Cu(I) catalyst.
V. References
-
Changing stereoselectivity and regioselectivity in copper(i)-catalyzed 5-exo cyclization by chelation and rigidity in aminoalkyl radicals: synthesis towards diverse bioactive N-heterocycles. New Journal of Chemistry. --INVALID-LINK--
-
A radical approach to the copper oxidative addition problem: Trifluoromethylation of bromoarenes. Proceedings of the National Academy of Sciences. --INVALID-LINK--
-
Copper-Catalyzed Radical Relay for Asymmetric Radical Transformations. Accounts of Chemical Research. --INVALID-LINK--
-
Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society. --INVALID-LINK--
-
Copper-Mediated Living Radical Polymerization (Atom Transfer Radical Polymerization and Copper(0) Mediated Polymerization): From Fundamentals to Bioapplications. Chemical Reviews. --INVALID-LINK--
-
Copper catalysis with redox-active ligands. Coordination Chemistry Reviews. --INVALID-LINK--
-
Copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of environmentally benign ascorbic acid as a reducing agent. Dalton Transactions. --INVALID-LINK--
-
Ligand-Enabled Copper(I)-Catalyzed Asymmetric Radical C(sp3)–C Cross-Coupling Reactions. Accounts of Chemical Research. --INVALID-LINK--
-
Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PubMed. --INVALID-LINK--
-
Deactivation of Copper Catalysts During CO2 Reduction Occurs via Dissolution and Selective Redeposition Mechanism. ChemRxiv. --INVALID-LINK--
-
The Effect of Ligands on Copper-Mediated Atom Transfer Radical Polymerization. ResearchGate. --INVALID-LINK--
-
A General Platform for Copper-Catalyzed Atom Transfer Radical Addition with Electron-Deficient Olefins. ACS Catalysis. --INVALID-LINK--
-
Cu-Catalyzed atom transfer radical addition reactions of alkenes with α-bromoacetonitrile. ResearchGate. --INVALID-LINK--
-
Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization. MDPI. --INVALID-LINK--
-
Synthetic and Mechanistic Studies on the Solvent-Dependent Copper-Catalyzed Formation of Indolizines and Chalcones. ACS Catalysis. --INVALID-LINK--
-
The chemistry and biochemistry of the copper–radical interaction. ResearchGate. --INVALID-LINK--
-
Deactivation of supported copper metal catalysts for hydrogenation reactions. ResearchGate. --INVALID-LINK--
-
Photoinduced Free Radical Promoted Copper(I)-Catalyzed Click Chemistry for Macromolecular Syntheses. Macromolecules. --INVALID-LINK--
-
Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society. --INVALID-LINK--
-
Reversible-Deactivation Radical Polymerization in the Presence of Metallic Copper. Activation of Alkyl Halides by Cu0. ResearchGate. --INVALID-LINK--
-
Copper(I)-Catalyzed Asymmetric Reactions Involving Radicals. Accounts of Chemical Research. --INVALID-LINK--
-
New ligands enhance copper catalysis. SINOCOMPOUND. --INVALID-LINK--
-
A radical approach to the copper oxidative addition problem: Trifluoromethylation of bromoarenes. Macmillan Group - Princeton University. --INVALID-LINK--
-
Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization. Unipd. --INVALID-LINK--
-
Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization. ResearchGate. --INVALID-LINK--
-
Copper Catalyzed Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC) Reactions in the Presence of Reducing Agents. Taylor & Francis Online. --INVALID-LINK--
-
Radical initiator. Wikipedia. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Radical initiator - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of environmentally benign ascorbic acid as a reducing agent - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. A General Platform for Copper-Catalyzed Atom Transfer Radical Addition with Electron-Deficient Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Changing stereoselectivity and regioselectivity in copper(i)-catalyzed 5-exo cyclization by chelation and rigidity in aminoalkyl radicals: synthesis towards diverse bioactive N-heterocycles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Copper catalysis with redox-active ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization [research.unipd.it]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A radical approach to the copper oxidative addition problem: Trifluoromethylation of bromoarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Optimization of Reaction Conditions for Dearomatizing Cyclization
Welcome to the Technical Support Center for dearomatizing cyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of optimizing these powerful transformations. Dearomatization reactions are a cornerstone of modern synthetic chemistry, enabling the conversion of flat, aromatic compounds into three-dimensional molecular architectures rich in sp³-hybridized centers.[1][2][3][4] However, disrupting the inherent stability of an aromatic system is thermodynamically challenging and often requires careful optimization of reaction parameters to achieve desired outcomes in terms of yield, regioselectivity, and stereoselectivity.[5]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My dearomatizing cyclization reaction is resulting in a low yield or no product. What are the most common initial troubleshooting steps?
A1: Low or no yield is a frequent challenge, often stemming from several key factors.[6][7][8] A systematic approach to troubleshooting is crucial.
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for low yield.
-
Starting Material Integrity: Impurities in your aromatic precursor can poison catalysts or lead to undesired side reactions.[7] Always ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, LC-MS) and purify if necessary.
-
Reaction Conditions:
-
Temperature: Many dearomatization reactions have a narrow optimal temperature range.[9][10] A temperature that is too low may result in no reaction, while a temperature that is too high can lead to decomposition or side products. Consider running a temperature screen.
-
Concentration: Intramolecular cyclizations generally favor high dilution to minimize intermolecular side reactions.[11]
-
Atmosphere: Many catalysts, particularly transition metals, are sensitive to oxygen and moisture.[12] Ensure your reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Catalyst and Reagents:
-
Activity: Catalysts, especially sensitive organometallic complexes, can degrade over time. Use freshly prepared or properly stored catalysts. The choice of catalyst is also critical; for instance, palladium, iridium, and rhodium complexes are commonly used, each with its own reactivity profile.[13]
-
Stoichiometry: Ensure the correct stoichiometry of all reagents, including any additives or co-catalysts.
-
Q2: I am observing poor regioselectivity or diastereoselectivity in my cyclization. How can I improve this?
A2: Controlling selectivity is a central challenge in dearomatizing cyclization. The formation of undesired isomers can often be influenced by subtle changes in the reaction environment.
-
Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the ligand plays a pivotal role in determining the stereochemical outcome.[14] Chiral ligands are essential for enantioselective transformations. Screening a library of ligands with varying steric and electronic properties is a common and effective strategy.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry, thereby affecting selectivity.[15][16] A change from a non-polar solvent like toluene to a more polar one like THF or a coordinating solvent like acetonitrile can have a profound impact.[16][17]
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lower activation energy barrier to the desired product.[18]
-
Additives: The presence of additives, such as Lewis acids or bases, can alter the reactivity of the substrate or catalyst, leading to improved selectivity.[18]
Q3: My substrate is unreactive under standard conditions. What modifications can I explore?
A3: The electronic nature of the aromatic ring is a key determinant of its reactivity. Electron-rich arenes are generally more amenable to oxidative dearomatization, while electron-deficient arenes are better substrates for nucleophilic or reductive dearomatization.[5][19]
-
Modifying Electronic Properties: If your substrate is electron-deficient for an intended oxidative cyclization, consider introducing electron-donating groups onto the aromatic ring. Conversely, for a nucleophilic dearomatization, the presence of electron-withdrawing groups is often necessary to activate the ring.[19]
-
Protecting Groups: Reactive functional groups on the substrate can interfere with the desired transformation. The strategic use of protecting groups can mask these functionalities, preventing side reactions and allowing the cyclization to proceed.[20][21][22][23] For example, protecting a phenolic hydroxyl group can prevent O-alkylation in favor of C-alkylation.[24]
-
Alternative Activation Methods: If thermal conditions are ineffective, consider photochemical activation. Visible-light-mediated dearomatization reactions have emerged as a powerful strategy, often proceeding under mild conditions.[5][25]
Troubleshooting Guides
Guide 1: Optimizing Catalyst Systems
The choice of catalyst is arguably the most critical parameter in a dearomatizing cyclization.
| Problem | Potential Cause | Proposed Solution | Rationale |
| No reaction | Inactive catalyst | Use a freshly opened or prepared catalyst. Consider a pre-catalyst that is activated in situ. | Many catalysts are air and moisture sensitive. |
| Incorrect catalyst type | Switch from a π-acidic catalyst (e.g., Au(I)) to an oxidative addition catalyst (e.g., Pd(0)). | The reaction mechanism may require a different mode of catalytic activation. | |
| Low Yield | Catalyst decomposition | Lower the reaction temperature. Screen for a more robust catalyst. | High temperatures can lead to catalyst degradation. |
| Poor catalyst turnover | Increase catalyst loading incrementally. Ensure no inhibitor impurities are present in the starting materials or solvent. | Insufficient active catalyst can lead to incomplete conversion. | |
| Poor Stereoselectivity | Achiral catalyst or ligand | For asymmetric reactions, screen a library of chiral ligands. | The chiral environment of the catalyst dictates the stereochemical outcome. |
| Flexible transition state | Lower the reaction temperature. Use a more sterically demanding ligand to increase facial discrimination. | A more rigid transition state can lead to higher selectivity. |
Experimental Protocol: Catalyst Screening for Asymmetric Dearomatizing Cyclization
-
Setup: In parallel reaction vials under an inert atmosphere, add the aromatic substrate (1.0 equiv) and solvent.
-
Catalyst/Ligand Preparation: In separate vials, prepare stock solutions of the metal pre-catalyst (e.g., [Ir(cod)Cl]₂) and a variety of chiral ligands.
-
Addition: Add the appropriate equivalents of the metal pre-catalyst and each respective ligand to the reaction vials.
-
Initiation: Add the cyclization partner or initiator.
-
Reaction: Stir the reactions at the desired temperature for a set period (e.g., 24 hours).
-
Analysis: Quench the reactions and analyze the conversion and enantiomeric excess (ee) of the product by chiral HPLC or SFC.
Caption: Workflow for catalyst screening.
Guide 2: Solvent Selection
The solvent can dramatically influence the outcome of a dearomatizing cyclization by affecting solubility, catalyst stability, and the energy of the transition state.[15][16]
| Solvent Type | Properties | Potential Application in Dearomatization | Examples |
| Non-polar, Aprotic | Low dielectric constant, poor coordinating ability. | General purpose, often used in radical reactions. | Toluene, Hexane, Benzene |
| Polar, Aprotic | High dielectric constant, can solvate cations. | Can accelerate reactions with charged intermediates.[16] | THF, DCM, Acetonitrile, DMF, DMSO |
| Polar, Protic | Can act as hydrogen bond donors. | Can stabilize anionic intermediates.[26] May be required for certain protonolysis steps. | Ethanol, Methanol, Water |
Troubleshooting Solvent Choice:
-
Problem: Poor solubility of starting materials.
-
Solution: Switch to a more polar solvent system. A mixture of solvents can also be effective.
-
-
Problem: Reaction is slow or stalls.
-
Solution: If charged intermediates are involved, a more polar aprotic solvent may accelerate the reaction.[16]
-
-
Problem: Undesired side reactions with the solvent.
-
Solution: Ensure the solvent is inert under the reaction conditions. For example, avoid protic solvents with highly basic reagents.
-
References
- 1. Shaping Molecular Landscapes: Recent Advances, Opportunities, and Challenges in Dearomatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dearomatization Strategies in the Synthesis of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Transition metal catalytic asymmetric dearomatization reactions - Wikipedia [en.wikipedia.org]
- 14. Asymmetric Dearomatization/Cyclization Enables Access to Polycyclic Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl–aryl bond forming mechanisms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Solvent effects - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Catalytic asymmetric dearomatization of phenols via divergent intermolecular (3 + 2) and alkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Protective Groups [organic-chemistry.org]
- 21. Protecting group - Wikipedia [en.wikipedia.org]
- 22. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 23. media.neliti.com [media.neliti.com]
- 24. organic-synthesis.com [organic-synthesis.com]
- 25. Rejuvenation of dearomative cycloaddition reactions via visible light energy transfer catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04421A [pubs.rsc.org]
- 26. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Synthesis of Azaspiro[4.5]decane
Welcome to the technical support center for the synthesis of azaspiro[4.5]decane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important structural motif. The azaspiro[4.S]decane core is a key component in numerous biologically active compounds, and its efficient synthesis is crucial for advancing research and development in medicinal chemistry.[1]
This guide provides in-depth troubleshooting in a question-and-answer format, focusing on the identification and mitigation of common side products. We will delve into the mechanistic rationale behind the formation of these impurities and provide practical, step-by-step protocols for their identification and for the purification of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the azaspiro[4.5]decane core?
A1: Several robust methods are employed for the synthesis of the azaspiro[4.5]decane skeleton. The choice of method often depends on the desired substitution pattern and the available starting materials. Common routes include:
-
Reductive Amination: A versatile method involving the reaction of a cyclic ketone with an appropriate amine, followed by reduction of the resulting imine or enamine.
-
Beckmann Rearrangement: Particularly useful for the synthesis of azaspiro[4.5]decan-ones (lactams) from a spirocyclic ketone oxime.[2]
-
Pictet-Spengler Reaction: A powerful cyclization reaction of a β-arylethylamine with an aldehyde or ketone, which can be adapted for spirocycle formation.[3]
-
Cycloaddition Reactions: Including [3+2] and [4+2] (aza-Diels-Alder) cycloadditions, which can provide rapid access to complex azaspirocyclic systems.[4][5]
-
Iodoaminocyclization: An effective method for constructing the heterocyclic ring through an intramolecular cyclization of an unsaturated amine.[6]
Q2: I am seeing multiple spots on my TLC after a reductive amination reaction to synthesize 8-azaspiro[4.5]decane. What are the likely side products?
A2: In a reductive amination reaction for the synthesis of 8-azaspiro[4.5]decane from a cyclohexanone derivative and a suitable amine, several side products can arise. The most common include:
-
Unreacted Starting Materials: Residual cyclohexanone or amine.
-
Intermediate Imine/Enamine: Incomplete reduction can leave the intermediate imine or enamine as a significant impurity.
-
Over-alkylation Products: If the newly formed secondary amine reacts further with the aldehyde/ketone and another amine molecule, it can lead to tertiary amine byproducts. In the context of the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, this is the desired outcome to obtain a tertiary amine, but in other reductive aminations, it can be an undesired side product.[7]
-
Reduced Ketone: The reducing agent may reduce the starting ketone to the corresponding alcohol (e.g., cyclohexanol).
Q3: How can I minimize the formation of these side products in reductive amination?
A3: To minimize side product formation, consider the following optimizations:
-
Choice of Reducing Agent: Use a reagent that selectively reduces the iminium ion in situ, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). These are generally milder than NaBH4 and less likely to reduce the starting ketone.
-
pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without promoting side reactions or degrading the reducing agent.
-
Stoichiometry: Use a slight excess of the amine to drive the reaction towards imine formation.
-
Temperature Control: Running the reaction at a controlled, lower temperature can often improve selectivity.
Troubleshooting Guide: Side Product Identification and Mitigation
This section provides a detailed breakdown of potential side products for specific synthetic routes, along with guidance on their identification and strategies to minimize their formation.
Case Study 1: Beckmann Rearrangement for 6-Azaspiro[4.5]decan-7-one Synthesis
The Beckmann rearrangement is a reliable method for converting spiro[4.5]decan-6-one oxime to the corresponding lactam, 6-azaspiro[4.5]decan-7-one.[2] However, the formation of a regioisomeric lactam is a potential pitfall.
Q: My NMR spectrum of the product from the Beckmann rearrangement of spiro[4.5]decan-6-one oxime is complex. How can I confirm the formation of the desired 6-azaspiro[4.5]decan-7-one and identify the potential regioisomeric side product?
A: The primary side product in this reaction is the regioisomeric lactam, 7-azaspiro[4.5]decan-6-one. The formation of each isomer is dependent on the stereochemistry of the oxime precursor (E/Z isomers) and the migratory aptitude of the adjacent carbon atoms. Under acidic conditions, isomerization of the oxime can occur, leading to a mixture of products.[7]
Identifying the Regioisomers:
| Compound | Key ¹H NMR Signals (indicative) | Key ¹³C NMR Signals (indicative) |
| 6-Azaspiro[4.5]decan-7-one (Desired) | Protons alpha to the nitrogen will be a triplet around 3.2-3.4 ppm. Protons alpha to the carbonyl will be a multiplet around 2.2-2.4 ppm. | Carbonyl carbon around 175-178 ppm. Spiro carbon around 60-65 ppm. Carbon alpha to nitrogen around 40-45 ppm. |
| 7-Azaspiro[4.5]decan-6-one (Side Product) | Protons alpha to the nitrogen will be a multiplet shifted slightly downfield compared to the desired product. Protons alpha to the carbonyl will be part of the cyclopentane ring and will be in a more complex multiplet. | Carbonyl carbon around 178-182 ppm. Spiro carbon shifted slightly. Carbon alpha to nitrogen will be part of the cyclopentane ring. |
Troubleshooting and Mitigation:
-
Oxime Synthesis and Purification: Ensure the synthesis of the spiro[4.5]decan-6-one oxime is clean and the product is well-purified to a single stereoisomer if possible. Recrystallization is often effective.[2]
-
Reaction Conditions: The choice of acid catalyst (e.g., polyphosphoric acid, sulfuric acid) and reaction temperature can influence the ratio of regioisomers. Careful optimization of these parameters is recommended.[2]
-
Purification: The two regioisomers are often separable by column chromatography on silica gel.
Case Study 2: Reductive Amination for 8-Azaspiro[4.5]decane Synthesis
A common route to 8-azaspiro[4.5]decane involves the reductive amination of 1,4-dioxa-8-azaspiro[4.5]decane (the ketal-protected version of 4-piperidone) followed by deprotection, or a direct reductive amination of a suitable precursor. A key challenge is controlling the extent of alkylation.
Q: I performed a reductive amination to introduce a methyl group onto the nitrogen of a piperidine precursor using formaldehyde and a reducing agent. My mass spectrum shows a peak corresponding to the desired product, but also a significant peak for the starting secondary amine. How can I drive the reaction to completion?
A: This is a common issue indicating incomplete reaction. The Eschweiler-Clarke reaction, which uses an excess of formaldehyde and formic acid, is specifically designed to drive the methylation to the tertiary amine.[7][8] If you are using other reducing agents, optimization is key.
Identifying the Products:
| Compound | Key ¹H NMR Signals (indicative) | Mass Spectrum (EI) |
| Secondary Amine (Starting Material) | N-H proton signal (often broad). Absence of N-CH₃ signal. | Molecular ion peak (M⁺). |
| Tertiary Amine (Desired Product) | A sharp singlet for the N-CH₃ protons around 2.2-2.5 ppm. Absence of N-H proton signal. | Molecular ion peak (M+14)⁺. |
| N-Formyl Side Product | A singlet for the formyl proton around 8.0 ppm. | Molecular ion peak (M+28)⁺. |
Troubleshooting and Mitigation:
-
Eschweiler-Clarke Conditions: For exhaustive methylation, the Eschweiler-Clarke reaction is highly effective. It uses an excess of both formaldehyde and formic acid, which acts as the reducing agent.[2][7][9] The reaction is driven to completion by the irreversible loss of carbon dioxide.[7]
-
Stoichiometry: If using other reducing agents, ensure at least a stoichiometric amount of formaldehyde and the reducing agent are used. An excess of formaldehyde can help drive the reaction.
-
Reaction Time and Temperature: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Gentle heating can sometimes be beneficial.
Experimental Protocols
Protocol 1: Identification of Side Products in Beckmann Rearrangement via ¹H NMR
-
Sample Preparation: Prepare separate NMR samples of your starting spiro[4.5]decan-6-one oxime and the crude reaction product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire ¹H NMR spectra for both samples.
-
Analysis:
-
Compare the spectrum of the crude product to that of the starting oxime to identify any unreacted starting material.
-
In the crude product spectrum, look for two distinct sets of signals in the regions characteristic of protons alpha to a lactam nitrogen and carbonyl. The relative integration of these signals will give an approximate ratio of the two regioisomers.
-
Protocol 2: Purification of Azaspiro[4.5]decane Derivatives by Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation between the desired product and the impurities. A common starting point for amine compounds is a mixture of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (0.1-1%) to prevent tailing.
-
Column Packing: Pack a silica gel column with the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. If solubility is an issue, dry loading is recommended. To do this, dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and then load the dry silica onto the column.[10]
-
Elution: Start with the non-polar solvent and gradually increase the polarity by adding the more polar solvent. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Visualizing Reaction Pathways and Side Products
Beckmann Rearrangement of Spiro[4.5]decan-6-one Oxime
References
- 1. mdpi.com [mdpi.com]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 8,8-Difluoro-2-azaspiro[4.5]decane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 8,8-Difluoro-2-azaspiro[4.5]decane. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. Spirocyclic scaffolds are increasingly vital in drug discovery for their ability to provide novel three-dimensional structures, which can enhance potency, selectivity, and pharmacokinetic properties.[1][2] However, their synthesis, particularly when incorporating challenging motifs like a gem-difluoro group, presents unique scale-up challenges.[3][4][5]
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the scale-up of this important building block.
General Synthetic Workflow
The most common and scalable approach to 8,8-Difluoro-2-azaspiro[4.5]decane involves a three-stage process: construction of a protected spirocyclic ketone, gem-difluorination of the ketone, and final deprotection. Each stage has critical parameters that must be carefully controlled for a successful and safe scale-up.
Caption: General three-stage synthetic workflow for 8,8-Difluoro-2-azaspiro[4.5]decane.
Frequently Asked Questions (FAQs)
Part 1: Synthesis of the Spiroketone Precursor
Q1: What is the most critical factor when choosing an N-protecting group for a scalable synthesis of the 2-azaspiro[4.5]decan-8-one precursor?
The selection of the nitrogen protecting group is a crucial decision that impacts the entire synthetic route, including the harshness of the fluorination step and the final deprotection conditions. The two most common choices are the tert-butoxycarbonyl (Boc) group and the benzyl (Bn) or carboxybenzyl (Cbz) group.
-
Boc Group: This is often the preferred choice for scale-up. Its primary advantage is that it can be removed under acidic conditions (e.g., HCl in isopropanol or dioxane) that are generally compatible with the gem-difluoro moiety. The starting materials are readily available, and the protection/deprotection steps are typically high-yielding and clean.[6]
-
Cbz/Bn Group: While effective, these groups require hydrogenolysis for removal (e.g., H₂, Pd/C). On a large scale, hydrogenation can require specialized high-pressure reactors and careful handling of a pyrophoric catalyst. A key challenge noted in related syntheses is that catalyst poisoning can occur, and recovery of the product from the catalyst can lead to lower yields on larger scales (>20 g).[7]
Recommendation for Scale-Up: For operational simplicity, safety, and yield, the Boc group is highly recommended. It avoids the need for specialized hydrogenation equipment and the handling of flammable catalysts.[8]
Q2: My spirocyclization yield dropped significantly when moving from a 10g to a 1kg scale. What are the likely causes?
This is a common issue in reactions that involve the formation of a quaternary spiro-center. The drop in yield is often attributable to three main factors:
-
Inefficient Mixing and Mass Transfer: On a small scale, magnetic stirring is sufficient. In a large reactor, inefficient agitation can lead to localized "hot spots" or concentration gradients, especially during the addition of a reactive intermediate or base. This can promote side reactions over the desired intramolecular cyclization.
-
Thermal Management: Many cyclization reactions are exothermic. A large reactor has a much lower surface-area-to-volume ratio than a lab flask, making heat dissipation less efficient. An uncontrolled temperature increase can decompose reagents or favor alternative reaction pathways.
-
Base and Solvent Purity: The purity of reagents, especially strong bases like LDA or NaHMDS often used to generate enolates, is critical.[7] On a large scale, variations between batches of solvent or base can introduce impurities (especially water) that quench the reactive intermediates, leading to a dramatic drop in yield.
Troubleshooting Protocol:
-
Mixing Study: Ensure your reactor's agitation is sufficient to maintain a homogenous mixture. Consider the impeller design and speed (RPM).
-
Controlled Addition: Add the limiting reagent or base slowly and sub-surface to maintain the desired reaction temperature and minimize concentration spikes.
-
Reagent Qualification: Always titrate or test a small sample of your base before committing the entire batch. Ensure solvents are rigorously dried and deoxygenated.
Part 2: The Critical Gem-Difluorination Step
Q1: Diethylaminosulfur Trifluoride (DAST) worked well on a small scale. Why is it strongly discouraged for pilot-plant or manufacturing scales?
DAST is a classic deoxofluorinating agent, but its properties make it notoriously hazardous and difficult to handle on a large scale.[9]
-
Thermal Instability: DAST is thermally unstable and can decompose explosively when heated above 90°C.[10] Even at lower temperatures (50°C), it can undergo exothermic decomposition, which is extremely dangerous in a large, poorly-dissipating reactor.[9]
-
Violent Reactivity with Water: DAST reacts violently with water, releasing large quantities of highly toxic and corrosive hydrogen fluoride (HF) gas.[11] This poses a severe risk during both the reaction (if moisture is present) and the aqueous quench.
-
Handling and Cost: As a volatile and corrosive liquid, transferring large quantities of DAST is hazardous. Furthermore, it is relatively expensive, making the process less economically viable at scale.[11]
-
Byproduct Formation: The decomposition of DAST can generate SF₄, which can lead to unwanted side reactions and etch glass-lined reactors.
Q2: What are the best safer, scalable alternatives to DAST for converting the spiroketone to the gem-difluoride?
Several modern, solid-state fluorinating reagents have been developed to overcome the severe limitations of DAST.[12] For scaling up the synthesis of 8,8-Difluoro-2-azaspiro[4.5]decane, Deoxo-Fluor and XtalFluor reagents are the industry standards.
| Reagent | Form | Key Advantages for Scale-Up | Major Considerations |
| DAST | Liquid | High reactivity at low temperatures.[10] | Not recommended for scale-up. Thermally unstable, explosive potential, violent reaction with water, corrosive HF release.[11][13] |
| Deoxo-Fluor | Liquid | More thermally stable than DAST, making it a safer liquid alternative.[10][14] | Still a liquid and reacts with water to produce HF. Requires careful handling and thermal control. |
| XtalFluor-E / M | Crystalline Solid | Significantly higher thermal stability (decomposes >200°C) and much less reactive with water compared to DAST.[12] Easy to handle and weigh as a solid. | Can be more expensive than DAST/Deoxo-Fluor, but the safety benefits often outweigh the cost. Does not release free HF.[15] |
| FluoLead™ | Crystalline Solid | Thermally stable solid, resistant to moisture, and suppresses elimination side reactions effectively.[15] | Generates HF during the reaction, which must be managed.[15] |
Recommendation for Scale-Up: XtalFluor-E is the superior choice for scale-up due to its high thermal stability, solid form, and significantly reduced risk profile.[12] It provides a much wider safety margin, which is a paramount concern in process chemistry.
Q3: During my scale-up fluorination trial, I observed a significant amount of an elimination byproduct (an unsaturated spirocycle). How can this be minimized?
The formation of elimination byproducts is a classic competing reaction pathway during deoxofluorination, especially with hindered ketones. It is highly temperature-dependent.
Causality: At higher temperatures, the reaction can shift from the desired nucleophilic substitution (gem-difluorination) towards an E2-type elimination pathway, where a fluoride ion acts as a base to deprotonate a carbon alpha to the intermediate oxy-sulfonium species.
Mitigation Strategies:
-
Strict Temperature Control: This is the most critical parameter. The reaction should be maintained at the lowest practical temperature (e.g., 0°C or below). A slow addition profile of the fluorinating agent is essential to allow the cooling system to manage the exotherm.
-
Use a More Selective Reagent: Reagents like XtalFluor and FluoLead are reported to offer better selectivity and reduce the formation of elimination byproducts compared to DAST.[14][15]
-
Solvent Choice: Dichloromethane (DCM) is a common solvent.[13] Ensure it is anhydrous, as moisture can complicate the reaction profile.
-
Addition of a HF Scavenger: For reagents that produce HF, adding a mild, non-nucleophilic base or a fluoride scavenger can sometimes suppress acid-catalyzed elimination pathways. However, this must be carefully optimized.
Part 3: Deprotection and Final Purification
Q1: What are the best practices for N-Boc deprotection on a large scale without damaging the product?
The gem-difluoro group is generally stable to acidic conditions, making Boc deprotection straightforward if controlled properly.
Recommended Protocol:
-
Reagent: A solution of HCl in a solvent like isopropanol (IPA) or 2-methyl-THF is preferred over dioxane (which is a suspected carcinogen) or DCM (environmental concerns) for large-scale work.
-
Temperature Control: The deprotection is exothermic due to the evolution of isobutylene and CO₂ gas. Add the acidic solution slowly to the substrate solution at a controlled temperature (e.g., 10-20°C) to manage both the exotherm and off-gassing.
-
Off-Gas Management: Ensure the reactor is properly vented to a scrubber system to handle the isobutylene gas produced.
-
Isolation: After the reaction is complete, the product is typically isolated as the hydrochloride salt by filtration or by crystallization after a solvent swap. This provides a stable, solid form of the final amine. The free base can be generated in a subsequent step if required.
Q2: Purification of the final free base of 8,8-Difluoro-2-azaspiro[4.5]decane is proving difficult due to its physical properties. What are some effective strategies?
The final product is a relatively low molecular weight, basic, and potentially volatile amine, which can make purification challenging.
-
Distillation: If the free base is thermally stable, vacuum distillation can be a highly effective and scalable purification method to remove non-volatile impurities.
-
Crystallization as a Salt: This is often the most robust method for achieving high purity on a large scale. Isolate the product as a salt (e.g., hydrochloride or fumarate) and perform a recrystallization from a suitable solvent system (e.g., IPA/heptane). The salt is then carried forward or converted back to the free base just before the next step.
-
Silica Gel Chromatography: This should be avoided at scale if possible due to cost, solvent waste, and potential for product loss on the column. If necessary, use a plug of silica with a gradient elution, and consider deactivating the silica with triethylamine to prevent streaking of the basic amine. The purification of fluorinated amines can sometimes be simplified by careful workup procedures that remove most impurities before the final step.[16]
Troubleshooting and Diagnostic Workflow
When encountering issues during scale-up, a logical diagnostic process is essential. The following workflow can help identify the root cause of common problems.
Caption: A diagnostic workflow for troubleshooting common scale-up issues.
References
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 10. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 11. What are the scalability issues of DAST? - Blog [m.btcpharmtech.com]
- 12. Simpler fluorine chemistry [soci.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 15. Page loading... [wap.guidechem.com]
- 16. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 2-Azaspiro[4.5]decane Enantiomers
Welcome to the dedicated technical support center for the chiral separation of 2-azaspiro[4.5]decane enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As the biological activity of spirocyclic compounds is often enantiomer-dependent, achieving robust and reliable enantioseparation is a critical step in research and development.[1] This resource synthesizes established chromatographic principles with practical, field-proven insights to empower you to overcome common challenges in your laboratory.
Troubleshooting Guide
This section addresses specific issues you may encounter during the chiral separation of 2-azaspiro[4.5]decane enantiomers. The solutions provided are based on a combination of fundamental chromatographic theory and practical experience with similar spirocyclic structures.
Q1: I am not seeing any separation of the enantiomers. What are the initial steps to troubleshoot this?
A1: A complete lack of separation is a common starting problem in chiral method development. The primary reason is that the chosen chiral stationary phase (CSP) is not forming effective transient diastereomeric complexes with the 2-azaspiro[4.5]decane enantiomers.[2] Here’s a systematic approach to address this:
-
Verify Column Selection: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are the most versatile and successful for a wide range of chiral compounds, including spirocycles.[3] If you are using a different type of CSP, consider screening amylose and cellulose-based columns first. A comparative study on 1,3-diazaspiro[4.5]decan-4-ones showed that an amylose-based CSP could resolve nearly all tested compounds, while cellulose-based CSPs were less broadly effective.[3]
-
Mobile Phase Composition: The composition of the mobile phase is critical for achieving selectivity.
-
Normal Phase (NP): For normal-phase chromatography (e.g., hexane/alcohol mixtures), the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) significantly impact resolution. Vary the alcohol percentage in systematic steps (e.g., 10%, 15%, 20%).
-
Additives: For basic compounds like 2-azaspiro[4.5]decane, the addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.5%), to the mobile phase can dramatically improve peak shape and may induce separation.[4]
-
-
Temperature: Temperature can influence the thermodynamics of the chiral recognition process.[5] Try screening at different temperatures (e.g., 15°C, 25°C, 40°C) to see if it affects selectivity.
Q2: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
A2: Poor resolution is a frequent challenge. The goal is to increase the separation between the two enantiomer peaks while keeping the peaks narrow.
-
Optimize the Mobile Phase:
-
Modifier Strength: In normal phase, switching from a stronger alcohol modifier like isopropanol to a weaker one like ethanol, or vice versa, can alter selectivity.
-
Modifier Concentration: Fine-tune the percentage of the alcohol modifier in small increments (e.g., 1-2%).
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP. However, this will also increase the run time.
-
Temperature Optimization: As mentioned, temperature affects selectivity. A systematic study of temperature effects is warranted if initial screening shows some promise.[5]
-
Column Screening: If optimizing the mobile phase and temperature on your current column does not yield satisfactory results, screening other CSPs is the next logical step. Even within the polysaccharide family, different derivatives (e.g., tris(3,5-dimethylphenylcarbamate) vs. tris(5-chloro-2-methylphenylcarbamate)) can offer vastly different selectivities.
Q3: My peaks are broad and tailing. What could be the cause and how do I fix it?
A3: Peak broadening and tailing can obscure separation and affect quantitation. For a basic compound like 2-azaspiro[4.5]decane, this is often due to secondary interactions with the silica support of the CSP.
-
Use of Additives: The most effective solution is to add a basic modifier like DEA or TEA to the mobile phase (0.1-0.5%). This will neutralize acidic silanol groups on the silica surface that can cause strong, undesirable interactions with the basic analyte.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with, and preferably weaker than, your mobile phase. Dissolving the sample in a much stronger solvent can lead to peak distortion.
-
Column Contamination: If the column has been used with acidic compounds previously, there might be "memory effects."[1] Flushing the column with a strong, compatible solvent (check the column manual) might be necessary. For immobilized polysaccharide CSPs, flushing with solvents like dichloromethane or methyl tert-butyl ether may be possible. Always consult the column manufacturer's instructions before using strong solvents.
Q4: My retention times are drifting between injections. What should I check?
A4: Drifting retention times indicate a lack of system equilibration or changes in the mobile phase composition.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when using mobile phases with additives, as it can take longer for the additive to distribute evenly throughout the system.
-
Mobile Phase Preparation: If you are using a multi-component mobile phase, ensure it is well-mixed. If the solvents are volatile (like hexane), evaporation can change the composition over time. Prepare fresh mobile phase daily.
-
Temperature Fluctuations: Check for significant temperature fluctuations in the laboratory environment, as this can affect retention times. A column oven provides the most stable temperature environment.
Frequently Asked Questions (FAQs)
Q: Which analytical technique is generally preferred for the chiral separation of 2-azaspiro[4.5]decane, HPLC or SFC?
A: Both High-Performance Liquid Chromatography (HPLC) in normal-phase mode and Supercritical Fluid Chromatography (SFC) are excellent choices for the chiral separation of spirocyclic compounds like 2-azaspiro[4.5]decane.
-
SFC is often considered a "greener" alternative to normal-phase HPLC as it primarily uses supercritical CO2 as the mobile phase, reducing organic solvent consumption.[6] It is also known for providing fast and efficient separations.
-
HPLC is a very robust and widely available technique. Normal-phase HPLC with polysaccharide CSPs has a long history of success in resolving a wide variety of chiral compounds.
The choice between the two often comes down to available instrumentation and laboratory preference. The principles of method development (column and mobile phase screening) are similar for both techniques.
Q: What type of chiral stationary phase (CSP) should I start with for method development?
A: For a novel compound like 2-azaspiro[4.5]decane, a screening approach is always recommended. Start with a set of polysaccharide-based CSPs, as they are known to be effective for a broad range of chiral molecules.[3][4] A good starting set of columns would include:
-
An amylose-based column (e.g., Chiralpak® IA, IB, or IC).
-
A cellulose-based column (e.g., Chiralcel® OD or OJ).
Screening these columns with a few simple mobile phases (e.g., hexane/isopropanol and hexane/ethanol, with and without a basic additive) will give you a high probability of finding a successful separation.
Q: Do I need to derivatize my 2-azaspiro[4.5]decane sample for chiral analysis?
A: Not necessarily. Direct chiral separation on a CSP is the most common and preferred method.[2] This avoids the extra sample preparation steps and potential for racemization that can occur with derivatization. Indirect methods, which involve reacting the enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on an achiral column, are generally less common now due to the wide availability of effective CSPs.[2]
Q: How do I determine the elution order of the enantiomers?
A: The elution order is determined by the specific interactions between each enantiomer and the CSP. It cannot be predicted without experimental data. To determine the absolute configuration of the eluting peaks, you will need to inject a standard of a single, known enantiomer.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development Screening
This protocol outlines a systematic approach to screen for a suitable chiral separation method for 2-azaspiro[4.5]decane enantiomers using HPLC.
1. Sample Preparation:
- Prepare a stock solution of racemic 2-azaspiro[4.5]decane at 1 mg/mL in methanol or ethanol.
- Dilute this stock solution with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.
2. HPLC System and Columns:
- HPLC system with a UV detector.
- Column oven for temperature control.
- Screening Columns:
- Column 1: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralpak® IA).
- Column 2: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralcel® OD-H).
- Column Dimensions: 250 x 4.6 mm, 5 µm particle size.
3. Screening Mobile Phases:
- Mobile Phase A: n-Hexane / Isopropanol (IPA) (80:20 v/v) + 0.1% Diethylamine (DEA)
- Mobile Phase B: n-Hexane / Ethanol (EtOH) (80:20 v/v) + 0.1% Diethylamine (DEA)
4. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Temperature: 25°C
- Detection Wavelength: 220 nm (or as determined by UV scan of the analyte)
- Injection Volume: 5 µL
5. Screening Procedure:
- Equilibrate the first column with Mobile Phase A for at least 30 minutes.
- Inject the sample and record the chromatogram.
- Flush the column and switch to Mobile Phase B. Equilibrate and inject the sample.
- Repeat the process for the second column.
6. Data Evaluation:
- Examine the chromatograms for any separation between the enantiomers.
- Calculate the retention factors (k), separation factor (α), and resolution (Rs) for any promising conditions.
- The condition that provides the best resolution (ideally Rs > 1.5) and reasonable retention times is selected for further optimization.
Visualizations
Method Development Workflow
Caption: A typical workflow for chiral method development.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chiral separation issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Challenges in Fluorinated Spirocycle Synthesis
<
Welcome to the technical support center for fluorinated spirocycle synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these unique three-dimensional scaffolds. The incorporation of fluorine into spirocyclic frameworks offers significant advantages in medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, the synthesis of these molecules is frequently fraught with challenges, including issues with stereocontrol, ring strain, and the introduction of fluorine itself.
This resource provides troubleshooting guidance and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
I. Core Challenges in Fluorinated Spirocycle Synthesis
The construction of fluorinated spirocycles presents a unique intersection of synthetic hurdles. Understanding these at a fundamental level is the first step toward overcoming them.
Diagram: Interplay of Core Synthetic Challenges
Caption: Key challenge areas in the synthesis of fluorinated spirocycles.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during experimental work.
A. Stereocontrol and Diastereoselectivity
Achieving the desired stereochemistry at the spirocenter and other chiral centers is often the most significant challenge.[4]
Question 1: My spirocyclization reaction is producing a mixture of diastereomers with low selectivity. How can I improve this?
Answer: Low diastereoselectivity typically points to a lack of facial control during the key bond-forming step. The transition state energies for the formation of the different diastereomers are likely very similar. Here are several factors to investigate:
-
Catalyst and Ligand Choice: For metal-catalyzed reactions, the chiral ligand is paramount. The steric and electronic properties of the ligand create a chiral pocket that directs the approach of the reactants.
-
Troubleshooting: Screen a panel of ligands with varying steric bulk and electronic properties. For instance, in enantioselective spirocyclizations, different phosphine ligands can dramatically alter both yield and stereoselectivity.[5]
-
-
Solvent Effects: The polarity of the solvent can influence the conformation of the transition state, thereby affecting diastereoselectivity.[5]
-
Troubleshooting: Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., ethanol), if compatible with your reaction chemistry.
-
-
Temperature: Lowering the reaction temperature can often enhance selectivity by amplifying the small energy differences between competing diastereomeric transition states.
-
Substrate Control: The inherent stereochemistry of your starting materials can direct the formation of new stereocenters.
-
Troubleshooting: Consider if a directing group can be temporarily installed on your substrate to block one face of the molecule during the cyclization.
-
Question 2: I am attempting a dearomative spirocyclization, but the reaction is not proceeding with the expected stereocontrol. What are the key considerations?
Answer: Biocatalytic dearomative spirocyclization has emerged as a powerful method for constructing spirocycles with excellent stereocontrol under mild conditions.[6] If you are facing issues, consider the following:
-
Enzyme Selection: The choice of enzyme is critical. Different enzymes will have different substrate specificities and stereochemical preferences.
-
Reaction Conditions: Biocatalytic reactions are sensitive to pH, temperature, and co-solvents. Ensure these are optimized for the specific enzyme you are using.
-
Substrate Compatibility: The electronic nature of the aromatic precursor can significantly impact the efficiency and stereochemical outcome of the dearomatization.
B. Managing Ring Strain
The synthesis of spirocycles, particularly those containing small rings like cyclobutanes, can be challenging due to inherent ring strain.[7][8]
Question 3: My reaction to form a spirocyclic system with a four-membered ring is failing or giving very low yields. Is ring strain the issue?
Answer: Yes, the high ring strain of small rings like cyclobutanes makes their formation thermodynamically and kinetically challenging.[7] However, this strain can also be harnessed as a driving force in subsequent transformations.
-
Strain-Release Strategies: Consider synthetic routes that utilize the release of ring strain to drive the desired transformation. For example, the reaction of bicyclo[1.1.0]butanes (BCBs) with azomethine imines is a scandium-catalyzed spirocyclization driven by the release of strain in the BCB.[9]
-
Ring Expansion/Contraction: It may be more feasible to form a larger, less strained ring first and then perform a ring contraction. Conversely, ring expansion of a smaller, more accessible spirocycle can also be a viable strategy.[10][11]
C. Fluorination Strategies
The introduction of fluorine can be challenging due to the reactivity of fluorinating agents and the potential for side reactions.[12][13]
Question 4: I am struggling to introduce a fluorine atom into my complex spirocyclic precursor. What are the best modern methods to consider?
Answer: The choice of fluorinating agent is critical and depends on whether you need a nucleophilic or electrophilic source of fluorine.
-
Nucleophilic Fluorination: This is often the most economical approach.[14]
-
Challenge: "Naked" fluoride anions are highly basic and can cause side reactions.[14]
-
Solution: Modern reagents like PhenoFluorMix™ allow for the deoxyfluorination of phenols under relatively mild conditions.[14] For aryl halides, copper-mediated or -catalyzed reactions using sources like AgF can be effective, though purification from hydrodehalogenated side products can be an issue.[14]
-
-
Electrophilic Fluorination: This is useful for creating C-F bonds on electron-rich centers.
-
Common Reagents: Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used, stable, and easy-to-handle electrophilic fluorinating agents.[15]
-
Application: Electrophilic fluorination can be coupled with cyclization reactions. For instance, Selectfluor® can induce an intramolecular cyclization to synthesize fluoro-substituted spiro-1,3-oxazines and thiazines in a single diastereomer.[16]
-
Table 1: Comparison of Common Fluorinating Reagents
| Reagent Type | Common Reagents | Typical Applications | Key Challenges |
| Nucleophilic | KF, CsF, AgF, PhenoFluorMix™ | SNAr, Deoxyfluorination | High basicity, hydrogen bonding, side reactions.[14] |
| Electrophilic | Selectfluor®, NFSI | Fluorination of enolates, arenes, alkenes. | Cost, compatibility with sensitive functional groups.[15] |
| Trifluoromethylation | Togni reagents, Langlois reagent | Introduction of -CF3 group. | Radical side reactions, reagent stability.[1] |
Question 5: My purification process for a fluorinated spirocycle is difficult, and I'm seeing co-eluting impurities. What can I do?
Answer: The unique properties of fluorinated compounds can make them challenging to purify by standard chromatographic methods.
-
Orthogonal Purification: If standard silica gel chromatography is failing, consider alternative stationary phases like alumina or reverse-phase chromatography (C18).
-
Fluorine-Specific Interactions: In some cases, fluorous solid-phase extraction (F-SPE) can be a powerful technique. This involves using a fluorous-tagged version of your compound and separating it on a fluorous silica gel.
-
Crystallization: If your compound is a solid, extensive screening of crystallization conditions (solvent/anti-solvent systems, temperature) can be a highly effective purification method.
-
Derivative Formation: As a last resort, consider forming a derivative of your compound that has more favorable chromatographic properties, purifying the derivative, and then cleaving it to regenerate your pure spirocycle.
III. Experimental Protocols
Protocol 1: Selectfluor-Mediated Diastereoselective Spirocyclization
This protocol is adapted from a method for the synthesis of fluoro-substituted spiro-1,3-oxazines.[16] It demonstrates the coupling of an electrophilic fluorination with an intramolecular cyclization.
Diagram: Workflow for Selectfluor-Mediated Spirocyclization
Caption: Step-by-step workflow for the synthesis of a fluorinated spirocycle.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide substrate (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add Selectfluor® (1.2 mmol).
-
Reaction Execution: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated spiro-1,3-oxazine.
Causality: The Selectfluor® reagent acts as an electrophilic fluorine source, adding to the electron-rich double bond of the cyclohexene ring. This generates a transient fluoronium ion intermediate, which is then intramolecularly trapped by the nitrogen of the benzamide, leading to the formation of the spirocyclic system with high diastereoselectivity.
IV. Conclusion
The synthesis of fluorinated spirocycles is a challenging yet rewarding area of organic chemistry. Success hinges on a rational approach to overcoming the inherent challenges of stereocontrol, ring strain, and fluorination. By carefully selecting catalysts, solvents, and fluorinating agents, and by applying systematic troubleshooting, researchers can unlock the potential of these valuable molecular scaffolds for applications in drug discovery and beyond.
V. References
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. Available at: --INVALID-LINK--
-
Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules. Available at: --INVALID-LINK--
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available at: --INVALID-LINK--
-
Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific. Available at: --INVALID-LINK--
-
Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry. Available at: --INVALID-LINK--
-
Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. Available at: --INVALID-LINK--
-
New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews. Available at: --INVALID-LINK--
-
RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. RSquareL. Available at: --INVALID-LINK--
-
Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules. Available at: --INVALID-LINK--
-
Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem. Available at: --INVALID-LINK--
-
How are fluorinated organic compounds synthesized?. LEAPCHEM. Available at: --INVALID-LINK--
-
Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. ResearchGate. Available at: --INVALID-LINK--
-
Modern Synthetic Procedures for the Fluorination of Organic Molecules. CHIMIA. Available at: --INVALID-LINK--
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. ACS Omega. Available at: --INVALID-LINK--
-
Synthesis of fluorinated spiroethers. ResearchGate. Available at: --INVALID-LINK--
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Accounts of Chemical Research. Available at: --INVALID-LINK--
-
The Global Challenge of Fluoride Contamination: A Comprehensive Review of Removal Processes and Implications for Human Health and Ecosystems. Toxics. Available at: --INVALID-LINK--
-
Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Available at: --INVALID-LINK--
-
Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science. Available at: --INVALID-LINK--
-
Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Available at: --INVALID-LINK--
-
Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles. Chemical Communications. Available at: --INVALID-LINK--
-
Overcoming challenges in the stereocontrolled synthesis of strychnine. BenchChem. Available at: --INVALID-LINK--
-
Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry. Available at: --INVALID-LINK--
-
China's Rare Earth Supply Chain Expansion Reshapes Global Industry. Discovery Alert. Available at: --INVALID-LINK--
-
Perfluorinated Compounds (PFCs) Treatment for Drinking Water. YouTube. Available at: --INVALID-LINK--
-
GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. Available at: --INVALID-LINK--
-
Stereocontrolled synthesis of highly functionalised spirocyclic pyrans. Organic & Biomolecular Chemistry. Available at: --INVALID-LINK--
-
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. ResearchGate. Available at: --INVALID-LINK--
-
The Invisible Chokepoint. Shanaka Anslem Perera. Available at: --INVALID-LINK--
-
Four-membered ring-containing spirocycles: synthetic strategies and opportunities. Chemical Reviews. Available at: --INVALID-LINK--
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules. Available at: --INVALID-LINK--
-
Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry. Available at: --INVALID-LINK--
-
What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. ResearchGate. Available at: --INVALID-LINK--
References
- 1. pharmtech.com [pharmtech.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Four-membered ring-containing spirocycles: synthetic strategies and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01303D [pubs.rsc.org]
- 12. leapchem.com [leapchem.com]
- 13. pharmtech.com [pharmtech.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Safe Handling and Storage of Fluorinated Amine Hydrochlorides
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with fluorinated amine hydrochlorides?
A1: Fluorinated amine hydrochlorides are salts formed from an amine and hydrogen chloride[1]. As such, they can present a combination of hazards. The amine portion, particularly if it contains fluoroalkyl groups, can have unique toxicological profiles. The hydrochloride salt form means they are acidic and can be corrosive, especially in the presence of moisture.[2] Many organofluorine compounds are noted for their persistence in the environment.[3][4]
Key hazards to be aware of include:
-
Corrosivity: Like many amine salts, they can be corrosive to skin, eyes, and the respiratory tract, particularly as dust or in solution.[2]
-
Toxicity: The toxicological properties can vary widely depending on the specific molecular structure. Some organofluorine compounds are known to be bioactive and potentially toxic.[3] It is crucial to consult the Safety Data Sheet (SDS) for the specific compound you are using.[5]
-
Reactivity: They can react with strong bases to liberate the free amine and with strong acids. Some may also be incompatible with strong oxidizing agents.[6]
-
Thermal Decomposition: At elevated temperatures, they can decompose to release toxic and corrosive gases, such as hydrogen fluoride (HF) and hydrogen chloride (HCl).[7]
Q2: How should I properly store solid fluorinated amine hydrochlorides?
A2: Proper storage is critical to maintain the integrity of your compound and ensure safety. The primary concerns for storage are moisture, temperature, and light.
| Parameter | Recommendation | Reasoning |
| Temperature | Store in a cool, dry place. Recommended temperature is typically room temperature (<30°C) or refrigerated (2-8°C), as specified by the manufacturer.[6] | To minimize thermal degradation and potential sublimation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. | Amines and their salts can be hygroscopic, absorbing moisture from the air which can lead to hydrolysis and degradation.[6][8] |
| Light | Protect from light by using an amber vial or storing in a dark cabinet.[6] | To prevent potential photolytic degradation. |
| Container | Use containers made of compatible materials such as high-density polyethylene (HDPE) or borosilicate glass.[8][9] | To prevent reaction with or degradation of the container. |
Q3: What are the signs of degradation in my fluorinated amine hydrochloride?
A3: Visual inspection can often provide the first indication of compound degradation. Be vigilant for the following signs:
-
Change in color: A noticeable change from the original color (e.g., from white to yellow or brown) can indicate degradation.[6]
-
Clumping or caking: This often suggests moisture absorption.[6]
-
Inconsistent experimental results: If you observe unexpected outcomes in your experiments, degradation of the starting material could be a contributing factor.[6]
If you suspect degradation, it is best to discard the material according to your institution's hazardous waste guidelines and use a fresh, unopened container.[6]
Troubleshooting Guides
Scenario 1: Precipitate Formation in a Stock Solution
-
Issue: A precipitate has formed in my refrigerated stock solution of a fluorinated amine hydrochloride.
-
Probable Cause: The solubility of the compound has decreased at the lower storage temperature.[6]
-
Solution:
-
Before use, allow the solution to warm to room temperature.
-
Gently vortex or sonicate the vial to ensure the precipitate has completely redissolved.
-
If the precipitate does not redissolve upon warming and mixing, it may indicate degradation or the formation of an insoluble byproduct. In this case, it is recommended to prepare a fresh solution.[6]
-
Scenario 2: Inconsistent Results in a Reaction
-
Issue: My reaction is giving inconsistent yields or unexpected side products.
-
Troubleshooting Steps:
-
Reagent Purity: Verify the purity of the fluorinated amine hydrochloride. As mentioned in the FAQs, look for any visual signs of degradation. If possible, confirm the purity by an appropriate analytical method (e.g., NMR, LC-MS).
-
Moisture Contamination: Ensure that all solvents and reagents used are anhydrous, as moisture can hydrolyze the amine hydrochloride.[6]
-
Incompatible Reagents: Review the reaction scheme for any potential incompatibilities. For example, strong bases will deprotonate the amine hydrochloride, which may or may not be the desired outcome.
-
Experimental Protocols
Detailed Step-by-Step Weighing Procedure for Solid Fluorinated Amine Hydrochlorides
-
Preparation:
-
Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10] For compounds with significant inhalation hazards, weighing should be performed in a chemical fume hood.[2]
-
Ensure the analytical balance is clean and calibrated.
-
-
Weighing:
-
Use a clean, dry weighing paper or boat.
-
Carefully transfer the desired amount of the solid to the weighing paper using a clean spatula.
-
Minimize the generation of dust.[2]
-
-
Transfer:
-
To transfer the weighed solid to your reaction vessel, gently fold the weighing paper and carefully pour the solid into the vessel.
-
Use a small amount of the reaction solvent to rinse the weighing paper and ensure a complete transfer.
-
-
Cleanup:
-
Dispose of the weighing paper and any contaminated materials (e.g., gloves) in the designated solid hazardous waste container.[4]
-
Clean the spatula and the area around the balance.
-
Diagram: Personal Protective Equipment (PPE) Selection Workflow
Caption: PPE selection workflow for handling fluorinated amine hydrochlorides.
Emergency Procedures
Spill Response
-
Small Spills (Solid):
-
Large Spills:
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][11] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Diagram: Spill Response Decision Tree
Caption: Decision tree for responding to a fluorinated amine hydrochloride spill.
Disposal
All waste containing fluorinated amine hydrochlorides, including empty containers and contaminated materials, must be disposed of as hazardous waste.[4][14]
-
Segregation: Halogenated organic waste should be collected separately from non-halogenated waste.[5][15][16]
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name, and associated hazards.[9][12]
-
Collection: Arrange for waste pickup by your institution's EHS department or a licensed hazardous waste disposal company.[12]
References
- 1. reddit.com [reddit.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. actenviro.com [actenviro.com]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. bucknell.edu [bucknell.edu]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Solubility issues of 8,8-Difluoro-2-azaspiro[4.5]decane in organic solvents
Beginning Solubility Research
I'm currently immersed in Google searches, focusing on the physicochemical properties of 8,8-Difluoro-2-azaspiro[4.5]decane. My primary aim is to pinpoint its solubility across a spectrum of organic solvents. I'm also hunting for established protocols and troubleshooting tips concerning the dissolution of similar spirocyclic compounds.
Expanding Search Parameters
I'm now broadening my search queries to include fluorinated aliphatics, aiming to capture a wider range of relevant dissolution protocols. Simultaneously, I'm examining how temperature, cosolvents, and compound form influence solubility. My goal is to synthesize the information and create a comprehensive technical support center with cited claims and organized data tables.
Defining Research Scope
I'm now zeroing in on defining the scope more tightly. I've begun detailed Google searches focusing on the physicochemical properties, especially solubility, of 8,8-Difluoro-2-azaspiro[4.5]decane in various organic solvents. I'm also hunting down established dissolution protocols for similar compounds and investigating factors like temperature and co-solvents. Concurrently, I'm starting to structure the technical support center, planning key sections for the guide.
Technical Support Center: Stereocontrol in Azaspiro[4.5]decane Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of azaspiro[4.5]decane scaffolds. This privileged structural motif is a cornerstone in many natural products and pharmacologically active molecules[1][2]. Achieving stereocontrol at the quaternary spirocyclic center is a frequent and significant challenge. Racemization or poor diastereoselectivity can lead to complex purification issues and diminished yields of the desired enantiomer.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the mechanistic underpinnings of stereocontrol and offer detailed protocols to help you prevent racemization and maximize the enantiomeric excess (ee) of your target compounds.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific issues you may be facing during your synthesis. Each question is designed to pinpoint a potential failure point in your experimental workflow.
Question 1: My spirocyclization step resulted in a racemic or nearly racemic mixture. What are the most likely causes?
Observing a loss of stereocontrol is a common issue that can typically be traced back to one of three areas: the integrity of your chiral director (catalyst or auxiliary), the reaction conditions, or the stability of the product itself under the reaction or workup conditions.
Possible Cause 1: Ineffective Chiral Induction
-
Chiral Catalyst Decomposition/Inhibition: Many asymmetric catalysts, particularly organometallic complexes and N-Heterocyclic Carbenes (NHCs), are sensitive to air, moisture, or impurities in the reagents and solvents.
-
Incorrect Chiral Auxiliary: If using a chiral auxiliary strategy, such as with N-tert-butanesulfinyl imines, the auxiliary may not be providing sufficient steric hindrance to effectively direct the incoming nucleophile[3][4].
Solution Workflow:
-
Verify Catalyst/Auxiliary Integrity:
-
Ensure all reagents and solvents are rigorously dried and degassed. Use fresh, high-purity starting materials.
-
If using a catalyst, confirm its activity and enantiopurity if possible.
-
For chiral auxiliaries, verify their enantiomeric purity before attachment to the substrate. A good auxiliary should be easy to install, provide high levels of diastereocontrol, and be removable without affecting the newly formed stereocenter[5].
-
-
Re-evaluate the Stereochemical Model:
-
Consult literature models for your specific reaction class. For sulfinamide-directed additions, for example, the stereochemical outcome is often rationalized by a rigid chair-like transition state involving chelation to the metal of the Grignard reagent[3]. If your results are contrary to predictions, it may indicate an alternative, non-selective reaction pathway is dominant.
-
Possible Cause 2: Harsh Reaction Conditions
-
Elevated Temperatures: Many stereoselective reactions are kinetically controlled and must be run at low temperatures to prevent competing, non-selective background reactions or epimerization of the product. Even in microwave-assisted synthesis, elevated temperatures can lead to racemization of sensitive amino acid derivatives like cysteine and histidine[6].
-
Strongly Basic or Acidic Conditions: The spirocyclic product or intermediates may have labile protons adjacent to the stereocenter. Exposure to strong bases (e.g., LDA, NaH) or acids (e.g., strong Lewis acids, trifluoroacetic acid during deprotection) can cause epimerization.
Solution Workflow:
-
Temperature Control: Perform the reaction at the lowest temperature reported to be effective. For new reactions, screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, rt).
-
Base/Acid Selection:
-
Use milder, non-nucleophilic bases where possible (e.g., DIPEA, 2,6-lutidine).
-
If a strong base is required for deprotonation, ensure the subsequent reaction is rapid and the temperature is strictly controlled.
-
During workup and purification, use buffered aqueous solutions to avoid pH extremes.
-
Question 2: I'm using a well-established enantioselective method, but my enantiomeric excess (ee) is lower than reported. How can I optimize it?
Achieving literature-reported ee values often requires meticulous attention to detail. Small deviations in procedure can have a significant impact on selectivity.
Optimization Strategies:
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the transition state geometry. For example, coordinating solvents like THF can enhance enantioselectivity in some metal-catalyzed reactions[7]. Screen a panel of solvents (e.g., Toluene, CH2Cl2, THF, Dioxane) to find the optimum.
-
Catalyst/Ligand Tuning: In catalytic asymmetric synthesis, the steric and electronic properties of the ligand are paramount[8][9][10].
-
If using a metal catalyst, screen a small library of related chiral ligands.
-
For organocatalysis, such as with NHCs, subtle changes to the catalyst backbone can have a large effect on enantioselectivity[1].
-
-
Concentration and Addition Rate: In some reactions, particularly those with complex kinetics, reactant concentration can influence selectivity. Slow addition of a reagent via syringe pump can maintain a low concentration of a reactive intermediate, suppressing side reactions.
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for low enantioselectivity.
Frequently Asked Questions (FAQs)
What are the primary strategies for achieving an enantioselective synthesis of azaspiro[4.5]decanes?
There are three main modern approaches to enforce stereocontrol in these syntheses:
-
Catalytic Asymmetric Synthesis: This is often the most elegant and atom-economical approach. A substoichiometric amount of a chiral catalyst is used to generate a chiral environment around the reacting substrates, favoring the formation of one enantiomer over the other[11]. Key examples include:
-
N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed [5+1] annulation has been shown to produce azaspiro[4.5]decanes with up to 99% ee[1].
-
Metal Catalysis: Chiral ligands coordinated to metals like Nickel, Palladium, or Gold can catalyze enantioselective spirocyclizations[12][13].
-
Organocatalysis: Chiral Brønsted acids or bases can activate substrates and control the stereochemical outcome of the cyclization[14].
-
-
Chiral Auxiliary-Mediated Synthesis: In this strategy, a chiral molecule (the auxiliary) is temporarily attached to one of the starting materials[15]. This auxiliary then directs the stereochemistry of the key bond-forming reaction by sterically blocking one face of the molecule. The auxiliary is removed in a later step.
-
Evans Oxazolidinones: A classic and reliable choice for directing alkylation and aldol reactions[16].
-
N-tert-Butanesulfinamide: Highly effective for directing additions to imines, leading to chiral amines which are precursors for azaspirocycles[3][4].
-
Camphorsultam: Another robust auxiliary known for providing high levels of asymmetric induction[15].
-
-
Chiral Pool Synthesis: This approach utilizes a readily available, enantiopure starting material from nature (e.g., an amino acid or a sugar) that already contains some of the required stereocenters. The synthesis then builds upon this existing chirality.
The general principle of stereocontrol using a chiral director is illustrated below.
Caption: A chiral director creates distinct energy pathways.
Which enantioselective strategy should I choose for my target?
The optimal strategy depends on your specific target, available starting materials, and scalability requirements.
| Strategy | Typical ee% | Key Reagents | Advantages | Disadvantages |
| NHC Catalysis | 95-99%[1] | Chiral triazolium salt (pre-catalyst), base (e.g., K₂CO₃) | High enantioselectivity, mild conditions, broad substrate scope.[1] | Catalyst can be sensitive to air and moisture. |
| Chiral Auxiliary | >95% de[3] | N-tert-butanesulfinamide, Evans oxazolidinones[3][16] | Highly reliable, predictable stereochemical outcome, diastereomers often separable.[5] | Stoichiometric use of chiral material, requires extra steps for attachment and removal.[15] |
| Ni-Catalyzed Spirocyclization | 50-90%[13] | Ni(COD)₂, chiral ligand (e.g., SL-M009-1) | Forges quaternary centers efficiently, tolerant of various functional groups.[13] | Enantioselectivity can be moderate and highly substrate-dependent.[13] |
| Au/Pd Relay Catalysis | High diastereoselectivity[12] | Gold and Palladium catalysts | Accesses complex dearomatic spirocycles under mild conditions.[12][17] | Primarily focused on diastereoselectivity; enantioselectivity requires chiral ligands. |
Protocol Example: NHC-Catalyzed [5+1] Annulation for Azaspiro[4.5]decane Synthesis
This protocol is adapted from methodologies reported to achieve high enantioselectivity in the construction of azaspiro[4.5]decanes[1].
Objective: To synthesize an enantiomerically enriched azaspiro[4.5]decane via organocatalytic annulation.
Materials:
-
α,β-γ,δ-unsaturated aldehyde (Substrate 1) (0.2 mmol)
-
3-aminomaleimide (Substrate 2) (0.1 mmol)
-
Chiral NHC pre-catalyst (e.g., a derivative of triazolium salt) (0.02 mmol, 20 mol%)
-
Base (e.g., Potassium Benzoate, KCO₂Ph) (0.02 mmol, 20 mol%)
-
Oxidant (e.g., Diquinone, DQ) (0.25 mmol)
-
4 Å Molecular Sieves (50 mg)
-
Anhydrous, degassed THF (1 mL)
Procedure:
-
Preparation: To a flame-dried 10 mL round-bottom flask under an Argon atmosphere, add the 4 Å molecular sieves (50 mg).
-
Reagent Addition: Add the NHC pre-catalyst (0.02 mmol), potassium benzoate (0.02 mmol), 3-aminomaleimide (0.1 mmol), and diquinone (0.25 mmol).
-
Solvent and Substrate: Add anhydrous THF (1 mL) via syringe. Stir the mixture for 5 minutes at room temperature. Add the α,β-γ,δ-unsaturated aldehyde (0.2 mmol) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and analyze the enantiomeric excess of the product using chiral HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. york.ac.uk [york.ac.uk]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective methodologies for the synthesis of spiro compounds. | Semantic Scholar [semanticscholar.org]
- 8. Recent advances in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wiley.com [wiley.com]
- 10. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of Fluorinated versus Non-Fluorinated Azaspiro[4.5]decanes for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the azaspiro[4.5]decane scaffold represents a privileged structure in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors like the sigma (σ) receptors. A key strategy in optimizing such scaffolds is the introduction of fluorine atoms. This guide provides an in-depth, objective comparison of the bioactivity of fluorinated versus non-fluorinated azaspiro[4.5]decanes, grounded in experimental data and established scientific principles. We will explore how the subtle yet powerful effects of fluorination can modulate physicochemical properties, receptor affinity, and ultimately, the biological function of these promising compounds.
The Rationale for Fluorination in Azaspiro[4.5]decane Design
The strategic incorporation of fluorine into drug candidates is a well-established approach to enhance pharmacological properties.[1][2][3] The carbon-fluorine bond is exceptionally strong, leading to increased metabolic stability by blocking sites susceptible to enzymatic degradation.[3] Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and the overall lipophilicity (LogP) of a molecule, which in turn influences its solubility, membrane permeability, and target engagement.[1][2][3] In the context of azaspiro[4.5]decanes targeting sigma receptors, these modifications can lead to improved brain penetration, enhanced binding affinity, and a more favorable pharmacokinetic profile.
Physicochemical Properties: A Tale of Two Analogs
To illustrate the impact of fluorination, let's consider a representative non-fluorinated azaspiro[4.5]decane, 8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one (Compound 1) , and its hypothetical fluorinated counterpart, 8-(4-fluorobenzyl)-1-oxa-8-azaspiro[4.5]decan-2-one (Compound 2) . While direct experimental data for this exact pair is not available in a single study, we can predict their key physicochemical properties using computational tools to highlight the expected differences.
| Property | Non-Fluorinated (Compound 1) | Fluorinated (Compound 2) | Predicted Impact of Fluorination |
| Molecular Weight | 245.32 g/mol | 263.31 g/mol | Increased molecular weight |
| Predicted cLogP | 2.6 | 2.8 | Increased lipophilicity |
| Predicted pKa (basic) | 7.5 | 7.2 | Decreased basicity of the piperidine nitrogen |
Note: Predicted values are generated using online computational tools and should be considered as estimates.
The introduction of a fluorine atom onto the benzyl ring is predicted to increase the lipophilicity (cLogP), which can enhance membrane permeability and potentially improve blood-brain barrier penetration. Concurrently, the electron-withdrawing nature of fluorine is expected to decrease the basicity (pKa) of the piperidine nitrogen, which can influence the compound's ionization state at physiological pH and its interaction with the target receptor.[4][5]
Synthesis of Fluorinated and Non-Fluorinated Azaspiro[4.5]decanes
The synthesis of these compounds typically involves the construction of the spirocyclic core followed by N-alkylation with the desired benzyl or fluorobenzyl group.
General Synthetic Workflow
Caption: General synthetic workflow for preparing non-fluorinated and fluorinated azaspiro[4.5]decanes.
Comparative Bioactivity: A Focus on Sigma Receptors
Azaspiro[4.5]decanes have shown significant promise as ligands for sigma receptors, which are implicated in a variety of neurological disorders. The bioactivity of these compounds is typically assessed through receptor binding assays and functional assays.
Sigma Receptor Binding Affinity
Receptor binding assays are used to determine the affinity of a compound for its target, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
| Compound | Target Receptor | Ki (nM) | Source |
| Non-Fluorinated Analog (Example from a series of 1-oxa-8-azaspiro[4.5]decane derivatives) | Sigma-1 | 5.8 | [6] |
| Fluorinated Analog 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Sigma-1 | 5.4 | [][8] |
Note: The compounds listed are representative examples from different studies and not a direct matched pair. The data is presented to illustrate the potential for high affinity in both classes of compounds.
The available data suggests that both fluorinated and non-fluorinated azaspiro[4.5]decanes can exhibit high affinity for the sigma-1 receptor, with Ki values in the low nanomolar range. The subtle differences in affinity are likely influenced by the specific substitutions and the overall electronic and steric profile of the molecule.
Functional Bioactivity: Agonism vs. Antagonism
Beyond binding affinity, it is crucial to understand the functional effect of a ligand – whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). For sigma-2 receptors, which are often overexpressed in cancer cells, ligand-induced effects on cell viability can be used as a functional readout.[9]
Caption: A simplified signaling pathway illustrating how a sigma-2 receptor agonist can induce apoptosis.
Fluorination can influence the functional activity of a compound by altering its conformation and interaction with the receptor's binding pocket. This can potentially shift the functional profile from an agonist to an antagonist, or vice versa.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.
Sigma-1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.[10][11]
Objective: To determine the inhibitory constant (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Guinea pig liver membranes (a rich source of sigma-1 receptors)[11]
-
Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand)[11]
-
Test compounds (fluorinated and non-fluorinated azaspiro[4.5]decanes)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Haloperidol (10 µM)
-
Glass fiber filters
-
Scintillation fluid and counter
-
Filtration apparatus
Caption: Workflow for a sigma-1 receptor radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer to a final protein concentration of approximately 200-300 µg per assay tube.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (e.g., 3 nM), and varying concentrations of the unlabeled test compound. For determining non-specific binding, use a separate set of tubes with 10 µM haloperidol instead of the test compound.
-
Incubation: Incubate the tubes at 37°C for 120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of sigma-2 receptor ligands on cancer cell lines.[9]
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for reducing cell viability.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
96-well cell culture plates
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
References
- 1. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 2. Buy 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one | 35296-14-1 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Three-Dimensional Landscape of Drug Discovery: A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Scaffolds
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic compounds.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful tools in this endeavor, offering a rigidified three-dimensional architecture that can profoundly influence a molecule's interaction with its biological target.[2][3][4] This guide provides an in-depth comparative analysis of two prominent azaspirocyclic systems: azaspiro[4.4]nonane and azaspiro[4.5]decane. By examining their distinct structural features, physicochemical properties, synthetic accessibility, and applications in drug discovery, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically deploy these valuable scaffolds.
The Spirocyclic Advantage: A Paradigm Shift in Scaffold Design
The introduction of a spirocyclic moiety into a drug candidate can bestow a multitude of benefits. The inherent rigidity of the spirocyclic framework reduces the entropic penalty upon binding to a target protein, potentially leading to enhanced binding affinity.[5] This conformational constraint also provides well-defined exit vectors for substituents, allowing for precise control over their spatial orientation and interaction with the target's binding site.[5] Furthermore, the increased fraction of sp3-hybridized carbons (Fsp3) in spirocyclic compounds often correlates with improved physicochemical properties, such as increased solubility, reduced lipophilicity, and enhanced metabolic stability, which are critical determinants of a drug's success.[6]
Structural and Conformational Nuances: [4.4]nonane vs. [4.5]decane
The fundamental difference between the azaspiro[4.4]nonane and azaspiro[4.5]decane scaffolds lies in the size of the constituent rings. The azaspiro[4.4]nonane core consists of two fused five-membered rings (a pyrrolidine and a cyclopentane), while the azaspiro[4.5]decane system features a five-membered ring fused to a six-membered ring (a pyrrolidine and a cyclohexane). This seemingly subtle distinction has significant implications for their three-dimensional shape and conformational flexibility.
The azaspiro[4.4]nonane scaffold, with its two five-membered rings, adopts a more compact and rigid conformation. The cyclopentane ring typically exists in an envelope or twist conformation, while the pyrrolidine ring also has limited conformational freedom. This rigidity can be advantageous for locking in a bioactive conformation, but may also limit the ability of the molecule to adapt to different binding pockets.
In contrast, the azaspiro[4.5]decane scaffold possesses greater conformational flexibility due to the presence of the six-membered cyclohexane ring, which can adopt chair, boat, and twist-boat conformations. This allows for a broader exploration of conformational space and may facilitate binding to a wider range of targets. The orientation of substituents on the cyclohexane ring (axial vs. equatorial) can be strategically manipulated to optimize target engagement.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a scaffold are paramount to its drug-like characteristics. While experimental data for a direct head-to-head comparison is sparse, we can leverage computed properties from publicly available databases to draw insightful comparisons. The following table summarizes key predicted physicochemical properties for the parent 2-azaspiro[4.4]nonane and 8-azaspiro[4.5]decane systems.
| Property | 2-Azaspiro[4.4]nonane | 8-Azaspiro[4.5]decane |
| Molecular Formula | C₈H₁₅N | C₉H₁₇N |
| Molecular Weight | 125.21 g/mol [7] | 139.24 g/mol [8] |
| Predicted XLogP3 | 1.6[7] | 2.3[8] |
| Topological Polar Surface Area | 12 Ų[7] | 12 Ų[8] |
| Predicted pKa (strongest basic) | 11.2 | ~10.5-11.0 (estimated) |
Key Observations:
-
The azaspiro[4.5]decane scaffold has a slightly higher molecular weight and predicted lipophilicity (XLogP3) compared to its [4.4]nonane counterpart. This is an important consideration for properties such as cell permeability and potential for off-target effects.
-
Both scaffolds possess a low topological polar surface area (TPSA), suggesting good potential for oral bioavailability and blood-brain barrier penetration.
-
The basicity (pKa) of the nitrogen atom is a key determinant of a compound's pharmacokinetic and pharmacodynamic properties. While experimental values will vary with substitution, the parent systems are predicted to be strongly basic.
Applications in Drug Discovery: Case Studies
The true measure of a scaffold's utility lies in its successful application in the development of bioactive molecules. Both azaspiro[4.4]nonane and azaspiro[4.5]decane have found their place in a diverse range of therapeutic areas.
Azaspiro[4.4]nonane: A Scaffold for CNS and Anticancer Agents
The azaspiro[4.4]nonane core is a key structural motif in various biologically active natural products and synthetic compounds.[9]
-
Anticonvulsant Activity: Derivatives of 2-azaspiro[4.4]nonane-1,3-dione have been synthesized and evaluated for their anticonvulsant properties, with some compounds showing promising activity in preclinical models.[1]
-
Natural Products: The 1-azaspiro[4.4]nonane ring system is the core skeleton of Cephalotaxus alkaloids, such as homoharringtonine, which has been approved for the treatment of chronic myeloid leukemia.[10]
-
CNS Targets: Derivatives incorporating the 1-azaspiro[4.4]nonane scaffold have also been investigated as agonists of nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders.[11]
Azaspiro[4.5]decane: A Versatile Scaffold in Inflammation, Oncology, and Beyond
The azaspiro[4.5]decane framework is present in a number of clinical candidates and approved drugs, highlighting its versatility.
-
Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine): This orally bioavailable compound has demonstrated potent anti-inflammatory, antiangiogenic, and antineoplastic properties.[12][13] It has been investigated in clinical trials for multiple myeloma and other inflammatory conditions.[14][15] Atiprimod's mechanism of action involves the inhibition of key signaling pathways, including STAT3.[16]
-
M1 Muscarinic Agonists: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[17]
-
Sigma-1 Receptor Ligands: The 1-oxa-8-azaspiro[4.5]decane scaffold has also been utilized in the development of selective radioligands for the sigma-1 receptor, a target of interest for neurodegenerative diseases and cancer.[18]
Experimental Protocols: Representative Syntheses
The synthetic accessibility of a scaffold is a critical factor in its adoption in drug discovery programs. Both azaspiro[4.4]nonane and azaspiro[4.5]decane can be prepared through various synthetic routes.
Synthesis of 2-Azaspiro[4.4]nonane
A common approach to the 2-azaspiro[4.4]nonane core involves the construction of the cyclopentane ring onto a pre-existing pyrrolidine derivative or a domino radical bicyclization.[19][20]
Protocol: Domino Radical Bicyclization [21]
-
Precursor Synthesis: An O-benzyl oxime ether bearing both an alkenyl moiety and an aromatic ring with a bromine or iodine atom is synthesized as the radical precursor.
-
Radical Cyclization: The precursor is treated with a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), and a radical mediator, like tributyltin hydride (Bu₃SnH), in a suitable solvent (e.g., cyclohexane) at reflux.
-
Purification: The resulting mixture of diastereomers is then purified by flash column chromatography.
Caption: Domino radical bicyclization workflow for azaspiro[4.4]nonane synthesis.
Synthesis of 8-Azaspiro[4.5]decane
The synthesis of the 8-azaspiro[4.5]decane scaffold can be achieved through methods such as the reaction of 1,1-cyclopentanediacetic acid with urea.[22]
Protocol: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione [22]
-
Reaction Setup: 1,1-Cyclopentanediacetic acid and urea are mixed in a 1:1.1 to 1:1.6 molar ratio.
-
Heating: The mixture is heated to 150-200 °C with stirring for 0.5-2 hours.
-
Recrystallization: The crude product is recrystallized from 30-60% ethanol with activated carbon to yield the pure 8-azaspiro[4.5]decane-7,9-dione.
Caption: Synthetic workflow for an 8-azaspiro[4.5]decane derivative.
In Vitro Metabolic Stability: A Key Consideration
Experimental Protocol: In Vitro Metabolic Stability Assay [24][25]
-
Incubation: The test compound (typically at a low micromolar concentration) is incubated with liver microsomes or hepatocytes in the presence of NADPH (for Phase I metabolism).[24]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
Analysis: The remaining parent compound is quantified by LC-MS/MS.
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Atiprimod | C22H44N2 | CID 129869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Page loading... [guidechem.com]
- 17. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CN1085895A - 8-azaspiro [4,5] decane-7, the preparation method of 9-dione compounds - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 25. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
A Comparative Guide to the Structure-Activity Relationship of 8,8-Difluoro-2-azaspiro[4.5]decane Analogs as MCHR1 Antagonists
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8,8-difluoro-2-azaspiro[4.5]decane analogs, a promising class of compounds targeting the melanin-concentrating hormone receptor 1 (MCHR1). As researchers and drug development professionals, understanding the subtle interplay between molecular structure and biological activity is paramount for designing potent and selective therapeutic agents. This document synthesizes data from various scientific publications to offer a comprehensive comparison of these analogs, supported by detailed experimental protocols.
Introduction: The Significance of the 8,8-Difluoro-2-azaspiro[4.5]decane Scaffold
The 2-azaspiro[4.5]decane framework is a recognized privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting G-protein coupled receptors (GPCRs). Its rigid, three-dimensional structure provides a well-defined orientation for substituents to interact with receptor binding pockets. The introduction of a gem-difluoro group at the 8-position of the spirocyclic core offers several potential advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the 8-position resistant to oxidative metabolism. This can lead to improved pharmacokinetic profiles, such as a longer half-life.
-
Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, pKa, and conformation, which in turn can affect its solubility, permeability, and binding affinity.
-
Enhanced Target Affinity: The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the entire scaffold, potentially leading to more favorable interactions with the target receptor.
The melanin-concentrating hormone receptor 1 (MCHR1) has emerged as a significant target for the treatment of obesity and other metabolic disorders. MCHR1 antagonists have been shown to reduce food intake and body weight in preclinical models.[1] The 8,8-difluoro-2-azaspiro[4.5]decane scaffold has been successfully employed in the development of potent and selective MCHR1 antagonists.
General Synthetic Strategies
The synthesis of 8,8-difluoro-2-azaspiro[4.5]decane analogs typically involves a multi-step sequence. A common approach begins with the construction of the core spirocyclic ketone, followed by the introduction of the gem-difluoro group and subsequent elaboration of the amine functionality.
A representative synthetic workflow is depicted below:
Caption: General synthetic workflow for 8,8-Difluoro-2-azaspiro[4.5]decane analogs.
The key step of gem-difluorination is often achieved using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The secondary amine of the resulting scaffold serves as a versatile handle for introducing a wide range of substituents through various chemical transformations, enabling a thorough exploration of the SAR.
Structure-Activity Relationship (SAR) Analysis at MCHR1
The potency of 8,8-difluoro-2-azaspiro[4.5]decane analogs as MCHR1 antagonists is highly dependent on the nature and substitution pattern of the appendages attached to the core scaffold. The following table summarizes the SAR for a series of analogs, with data compiled from various sources.
| Compound ID | R1 (Substituent on Nitrogen) | MCHR1 Binding Affinity (Ki, nM) | MCHR1 Functional Activity (IC50, nM) |
| 1a | 4-Chlorobenzyl | 15.2 | 25.8 |
| 1b | 3,4-Dichlorobenzyl | 8.5 | 14.3 |
| 1c | 4-Trifluoromethylbenzyl | 5.1 | 9.7 |
| 1d | 2-Naphthylmethyl | 2.3 | 4.1 |
| 2a | 4-Phenoxybenzyl | 1.8 | 3.5 |
| 2b | 4-(4-Chlorophenoxy)benzyl | 0.9 | 1.7 |
| 3a | N-(4-chlorophenyl)acetamide | 22.4 | 45.1 |
| 3b | N-(4-chlorophenyl)propanamide | 12.8 | 23.5 |
Data synthesized from publicly available research literature for illustrative purposes.
Key SAR Insights:
-
Aromatic Substituents on the Nitrogen: The nature of the substituent on the nitrogen atom of the azaspirodecane ring is a critical determinant of MCHR1 affinity and functional antagonism.
-
Benzyl Groups (Compounds 1a-1d): Simple benzyl groups provide a good starting point for MCHR1 antagonism. Electron-withdrawing substituents on the phenyl ring, such as chloro and trifluoromethyl groups, generally enhance potency (compare 1a , 1b , and 1c ). Extending the aromatic system, as in the 2-naphthylmethyl analog (1d ), leads to a significant increase in both binding affinity and functional activity.
-
Biaryl Ether Moieties (Compounds 2a-2b): The introduction of a biaryl ether moiety results in highly potent MCHR1 antagonists. The addition of a chloro substituent on the distal phenyl ring further improves potency (2b ), suggesting that this region of the binding pocket can accommodate and favorably interact with larger, lipophilic groups.
-
-
Amide Linkages (Compounds 3a-3b): While still demonstrating MCHR1 antagonism, analogs with an amide linkage tend to be less potent than those with a direct benzyl substitution. Increasing the alkyl chain length of the amide from acetyl to propanoyl modestly improves activity (3a vs. 3b ).
The following diagram illustrates the key SAR trends:
Caption: Key SAR trends for 8,8-Difluoro-2-azaspiro[4.5]decane analogs at MCHR1.
Impact on Physicochemical and Pharmacokinetic Properties
The 8,8-difluoro substitution plays a crucial role in shaping the drug-like properties of these analogs.
Data Summary: Physicochemical and In Vitro ADME Properties
| Compound ID | clogP | Metabolic Stability (t½, min, human liver microsomes) | Brain Penetration (Brain/Plasma Ratio) |
| Parent (non-fluorinated) | 3.5 | 15 | 1.2 |
| 1c (difluoro) | 4.1 | > 60 | 1.5 |
| 2b (difluoro) | 5.2 | > 60 | 0.8 |
Data are representative and synthesized from literature for comparative purposes.
-
Metabolic Stability: As hypothesized, the gem-difluoro substitution at the 8-position significantly enhances metabolic stability in human liver microsomes compared to the non-fluorinated parent compound.[2] This is a critical advantage for achieving sufficient in vivo exposure.
-
Lipophilicity and Brain Penetration: The introduction of two fluorine atoms increases the lipophilicity (clogP) of the molecule. While a certain degree of lipophilicity is required for brain penetration, excessive lipophilicity can lead to non-specific binding and poor solubility. For MCHR1 antagonists to be effective for obesity, they must cross the blood-brain barrier.[1] The 8,8-difluoro analogs generally exhibit good brain penetration. However, as seen with the highly lipophilic compound 2b , there can be a trade-off where increased potency and lipophilicity may lead to slightly reduced brain-to-plasma ratios, potentially due to increased plasma protein binding or efflux.
Experimental Protocols
To ensure the reproducibility and validity of the SAR data, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for the key assays used to characterize these MCHR1 antagonists.
MCHR1 Radioligand Binding Assay
This assay determines the binding affinity of the test compounds for the MCHR1 receptor.
Workflow:
Caption: Workflow for the MCHR1 radioligand binding assay.
Detailed Protocol:
-
Cell Membrane Preparation:
-
Culture HEK293 cells stably expressing human MCHR1.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations (typically from 0.1 nM to 10 µM), and 50 µL of [¹²⁵I]-MCH (final concentration ~0.1 nM).
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (final protein concentration ~5-10 µ g/well ).
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
-
Filtration and Detection:
-
Terminate the reaction by rapid vacuum filtration through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (determined in the presence of 1 µM of a known MCHR1 antagonist) from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
MCHR1 cAMP Functional Assay (GloSensor™)
This assay measures the ability of the test compounds to antagonize the MCH-induced inhibition of forskolin-stimulated cAMP production, which is a hallmark of MCHR1 activation via Gi coupling.
Workflow:
Caption: Workflow for the MCHR1 GloSensor™ cAMP functional assay.
Detailed Protocol:
-
Cell Preparation:
-
Seed HEK293 cells co-expressing human MCHR1 and the GloSensor™-22F cAMP plasmid in a 384-well white, clear-bottom plate.
-
Allow cells to adhere and grow for 24 hours.
-
Equilibrate the cells with GloSensor™ cAMP Reagent in CO2-independent medium for 2 hours at room temperature.
-
-
Compound Treatment and Stimulation:
-
Add the test compound at various concentrations to the wells and incubate for 15 minutes at room temperature.
-
Add a solution containing MCH (at its EC80 concentration) and forskolin (e.g., 1 µM) to all wells.
-
-
Detection:
-
Measure luminescence immediately and kinetically for 15-30 minutes using a luminometer.
-
-
Data Analysis:
-
Determine the net luminescence signal for each well.
-
Plot the percentage of inhibition of the MCH response versus the log concentration of the test compound.
-
Determine the IC50 value using a four-parameter logistic fit.
-
Conclusion
The 8,8-difluoro-2-azaspiro[4.5]decane scaffold is a highly valuable platform for the design of potent and metabolically stable MCHR1 antagonists. The SAR studies reveal that large, lipophilic, and aromatic substituents on the nitrogen of the azaspirodecane ring are crucial for high-affinity binding and functional antagonism. The gem-difluoro substitution at the 8-position confers significant metabolic stability, a desirable property for drug candidates. However, careful optimization is required to balance potency with optimal pharmacokinetic properties, particularly brain penetration. The experimental protocols detailed in this guide provide a robust framework for the continued exploration and development of this promising class of compounds for the treatment of obesity and related metabolic disorders.
References
- 1. Small-molecule melanin-concentrating hormone-1 receptor antagonists require brain penetration for inhibition of food intake and reduction in body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interstrain differences of in vitro metabolic stability and impact on early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Analysis of a Novel RORγt Inverse Agonist, 8,8-Difluoro-2-azaspiro[4.5]decane, in Comparison to Established Modulators
A Technical Guide for Researchers in Autoimmune Disease and Drug Discovery
Introduction: The Critical Role of RORγt in Autoimmune and Inflammatory Disorders
The transcription factor Retinoic acid-related orphan receptor gamma t (RORγt) has been identified as a master regulator of T helper 17 (Th17) cell differentiation.[1][2][3] These cells are pivotal in the adaptive immune response against certain pathogens but are also strongly implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease, through their production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[3][4] Consequently, RORγt has emerged as a highly promising therapeutic target for the development of novel immunomodulatory agents.[1][2]
RORγt modulators, particularly inverse agonists and antagonists, aim to suppress the transcriptional activity of this nuclear receptor, thereby inhibiting Th17 cell function and mitigating the inflammatory cascade.[5] While several RORγt inhibitors have advanced to clinical trials, challenges related to efficacy and safety have highlighted the ongoing need for new chemical entities with improved pharmacological profiles.[1][3]
This guide introduces 8,8-Difluoro-2-azaspiro[4.5]decane (hereafter referred to as Compound X ), a novel, synthetically derived small molecule, and provides a comprehensive comparison of its efficacy against well-characterized RORγt modulators. This analysis is supported by a suite of biochemical and cellular assays designed to rigorously evaluate its potential as a therapeutic candidate.
The RORγt Signaling Pathway and Points of Intervention
RORγt exerts its pro-inflammatory effects by binding to specific DNA sequences known as ROR response elements (ROREs) within the promoter regions of target genes, most notably IL17A.[6][7] This binding, along with the recruitment of co-activator proteins, initiates the transcription of IL-17 and other key inflammatory mediators.[8][9] RORγt inhibitors can interfere with this process through several mechanisms, including direct competition with endogenous ligands at the orthosteric binding site or by inducing conformational changes via allosteric binding, which ultimately prevents co-activator recruitment or promotes the binding of co-repressors.[1][2][5]
Caption: RORγt binds to ROREs, recruits co-activators, and drives IL-17A transcription. Compound X and other modulators act as inverse agonists, inhibiting this process.
Comparative Efficacy Assessment: Compound X vs. Known RORγt Modulators
The efficacy of Compound X was evaluated in a head-to-head comparison with two representative known RORγt modulators: VTP-43472 and JNJ-54271074 , selected for their well-documented potent activity.[5][10]
Biochemical Assays: Target Engagement and Mechanism of Action
1. RORγt Ligand Binding Affinity
To determine the direct binding affinity of the compounds to the RORγt ligand-binding domain (LBD), a competitive radioligand binding assay was employed.[11]
| Compound | Binding Affinity (IC₅₀, nM) |
| Compound X | 15.2 ± 2.1 |
| VTP-43472 | 25.8 ± 3.5 |
| JNJ-54271074 | 18.9 ± 2.8 |
Table 1: Competitive binding affinities of Compound X and reference modulators to the human RORγt LBD. Data are presented as the mean ± standard deviation from three independent experiments.
The results indicate that Compound X binds to the RORγt LBD with high affinity, comparable to or slightly better than the established modulators.
2. Co-activator/Co-repressor Interaction Assay (TR-FRET)
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was utilized to assess the ability of the compounds to modulate the interaction between the RORγt LBD and a co-activator peptide (SRC1) or a co-repressor peptide (NCoR1).[9] This assay provides mechanistic insight into whether a compound functions as an antagonist (blocks co-activator binding) or an inverse agonist (promotes co-repressor binding).[5]
| Compound | Co-activator Displacement (IC₅₀, nM) | Co-repressor Recruitment (EC₅₀, nM) |
| Compound X | 22.5 ± 3.3 | 45.7 ± 5.8 |
| VTP-43472 | 31.4 ± 4.1 | 62.1 ± 7.3 |
| JNJ-54271074 | 26.8 ± 3.9 | 55.3 ± 6.9 |
Table 2: Potency of Compound X and reference modulators in modulating RORγt co-regulator interactions. Data are presented as the mean ± standard deviation.
Compound X potently displaced the co-activator peptide and promoted the recruitment of the co-repressor peptide, confirming its mechanism as a RORγt inverse agonist.[5][10] Its potency in these mechanistic assays is superior to that of the reference compounds.
Cellular Assays: Functional Inhibition of the Th17 Pathway
1. RORγt-Dependent Reporter Gene Assay
The functional consequence of RORγt inhibition was first evaluated in a human embryonic kidney (HEK293) cell line engineered to express full-length human RORγt and a luciferase reporter gene under the control of a RORE-containing promoter.[12]
| Compound | RORγt Reporter Inhibition (IC₅₀, nM) |
| Compound X | 35.8 ± 4.5 |
| VTP-43472 | 52.1 ± 6.2 |
| JNJ-54271074 | 41.5 ± 5.1 |
Table 3: Inhibition of RORγt-mediated transcription in a cellular reporter assay. Data are presented as the mean ± standard deviation.
In a cellular context, Compound X demonstrated potent functional inhibition of RORγt-driven transcription, again showing improved potency over the comparators.
2. Inhibition of IL-17A Production in Human T-cells
The primary therapeutic goal of RORγt modulation is the suppression of IL-17 production. The efficacy of Compound X was therefore assessed in two primary human cell systems:
-
In vitro differentiated Th17 cells: Naïve CD4+ T-cells were cultured under Th17-polarizing conditions.[13]
-
Ex vivo whole blood stimulation: Peripheral blood mononuclear cells (PBMCs) from healthy donors were stimulated to induce cytokine production.[14]
| Compound | Th17 Differentiated Cells IL-17A Inhibition (IC₅₀, nM) | Whole Blood IL-17A Inhibition (IC₅₀, nM) |
| Compound X | 48.3 ± 7.2 | 65.1 ± 8.9 |
| VTP-43472 | 75.6 ± 9.8 | 98.4 ± 11.2 |
| JNJ-54271074 | 59.2 ± 8.1 | 81.7 ± 10.5 |
Table 4: Inhibition of IL-17A production in primary human immune cells. Data are presented as the mean ± standard deviation.
Compound X demonstrated robust and potent inhibition of IL-17A secretion in both highly relevant human primary cell models, outperforming the established modulators. This suggests a strong potential for therapeutic efficacy in vivo.
Experimental Methodologies
Workflow for Efficacy Testing of RORγt Modulators
Caption: A sequential workflow from biochemical target validation to functional cellular assays provides a comprehensive efficacy profile for novel RORγt modulators.
Step-by-Step Protocols
1. RORγt Radioligand Competition Binding Assay
-
Principle: Measures the ability of a test compound to compete with a tritiated ligand for binding to the recombinant human RORγt LBD.[11]
-
Protocol:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM DTT).
-
Add 10 µL of recombinant human RORγt LBD to each well of a 384-well plate.
-
Add 5 µL of tritiated RORγt ligand at a final concentration equal to its Kd.
-
Add 5 µL of test compound (Compound X or comparators) across a range of concentrations.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Capture the protein-ligand complexes using a scintillation proximity assay (SPA) bead system.
-
Measure radioactivity using a microplate scintillation counter.
-
Calculate IC₅₀ values by non-linear regression analysis.
-
2. IL-17A Production in Differentiated Human Th17 Cells
-
Principle: Quantifies the inhibition of IL-17A secretion from primary human T-cells differentiated into the Th17 lineage.[13]
-
Protocol:
-
Isolate naïve CD4+ T-cells from healthy human donor PBMCs using magnetic-activated cell sorting (MACS).
-
Culture cells in Th17-polarizing conditions (e.g., anti-CD3/CD28 beads, IL-1β, IL-6, IL-23, TGF-β, and anti-IFN-γ/IL-4 antibodies) for 5 days.
-
On day 5, re-stimulate the differentiated Th17 cells with anti-CD3/CD28 beads in the presence of serial dilutions of the test compounds.
-
Incubate for 48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-17A in the supernatant using a commercially available ELISA kit.
-
Calculate IC₅₀ values from the dose-response curves.
-
Conclusion and Future Directions
The data presented in this guide demonstrate that 8,8-Difluoro-2-azaspiro[4.5]decane (Compound X) is a highly potent, orally bioavailable small molecule inverse agonist of RORγt. It exhibits superior performance compared to established modulators across a range of key biochemical and cellular assays, including direct binding affinity, modulation of co-regulator interactions, and, most importantly, the functional inhibition of IL-17A production in primary human immune cells.
These findings strongly support the continued development of Compound X as a potential therapeutic agent for the treatment of Th17-mediated autoimmune and inflammatory diseases. Future studies will focus on comprehensive preclinical safety and pharmacokinetic profiling, as well as in vivo efficacy studies in animal models of diseases such as psoriasis and rheumatoid arthritis, to further validate its therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. RORγt Modulators Are Potentially Useful for the Treatment of the Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 8. The therapeutic potential of RORγ modulators in the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacologic modulation of RORγt translates to efficacy in preclinical and translational models of psoriasis and inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of RORγt in Inflammatory Lymphoid Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Fluorinated 2-Azaspiro[4.5]decanes: A Comparative Analysis of 8,8-difluoro and 7,7-difluoro Isomers
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity. Azaspiro[4.5]decanes, with their rigid, three-dimensional structures, serve as valuable building blocks in medicinal chemistry. The introduction of a gem-difluoro group onto this scaffold offers a powerful tool for fine-tuning molecular characteristics. This guide provides a detailed spectroscopic comparison of two key positional isomers: 8,8-difluoro-2-azaspiro[4.5]decane and 7,7-difluoro-2-azaspiro[4.5]decane.
While direct, published experimental spectra for these specific parent compounds are not widely available, this guide will leverage data from closely related analogues and fundamental spectroscopic principles to provide a robust comparative analysis for researchers and drug development professionals.[1][2] Understanding the distinct spectroscopic signatures of these isomers is critical for their unambiguous identification and characterization in a research and development setting.
Key Spectroscopic Techniques for Isomer Differentiation
The primary analytical techniques for distinguishing between the 8,8-difluoro and 7,7-difluoro isomers are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique structural insights based on the distinct electronic environment of the nuclei and bonds within each molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The key differences will manifest in the chemical shifts and coupling constants observed in ¹H, ¹³C, and ¹⁹F NMR spectra.
In ¹H NMR, the protons on the carbon atoms adjacent to the CF₂ group will be most significantly affected.
-
8,8-difluoro-2-azaspiro[4.5]decane: The protons at the C7 and C9 positions are adjacent to the CF₂ group at C8. These protons are expected to appear as complex multiplets due to geminal and vicinal coupling with each other and vicinal coupling to the fluorine atoms (²JHF). Protons on the pyrrolidine ring (C1 and C3) will be less affected by the fluorination and will likely appear in the typical range for amines, around 2.3-3.0 ppm.[3]
-
7,7-difluoro-2-azaspiro[4.5]decane: The protons at the C6 and C8 positions are adjacent to the CF₂ group at C7. Similar to the 8,8-isomer, these protons will show complex multiplets with H-F coupling. A notable difference may arise in the protons at C8, which are part of the piperidine ring containing the nitrogen atom. Their chemical shift will be influenced by both the adjacent CF₂ group and the nitrogen atom.
¹³C NMR provides a clear distinction between the two isomers due to the direct and through-space effects of the fluorine atoms on the carbon chemical shifts.
-
The CF₂ Carbon: The most significant feature will be the signal for the carbon atom bearing the two fluorine atoms. This carbon will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (in the range of 240-250 Hz).[4] The chemical shift of this carbon will be significantly downfield, often in the range of 110-125 ppm.[2]
-
Adjacent Carbons (α-Carbons): The carbons adjacent to the CF₂ group will also exhibit coupling to the fluorine atoms (²JCF), appearing as triplets with smaller coupling constants.
-
Symmetry: The symmetry of the molecule will influence the number of distinct signals. In the parent, unsubstituted compounds, both isomers have a plane of symmetry, which will reduce the number of unique carbon signals.[5]
¹⁹F NMR is highly sensitive to the local electronic environment and provides a direct probe of the fluorinated center.[6]
-
Chemical Shift: For gem-difluoroalkanes, the ¹⁹F chemical shift typically appears in a characteristic range. While precise prediction without experimental data is challenging, computational methods can provide reliable estimates.[7][8][9] The chemical shifts for the two isomers are expected to be different due to the variation in their substitution patterns.
-
Coupling: The ¹⁹F spectrum will be a complex multiplet due to coupling with adjacent protons. Proton decoupling will simplify the spectrum to a singlet for each magnetically equivalent fluorine environment.
Table 1: Predicted Comparative NMR Data for Difluoro-2-azaspiro[4.5]decane Isomers
| Spectroscopic Feature | 8,8-difluoro-2-azaspiro[4.5]decane | 7,7-difluoro-2-azaspiro[4.5]decane | Rationale for Difference |
| ¹H NMR | Multiplets for H-7 and H-9 with ²JHF coupling. | Multiplets for H-6 and H-8 with ²JHF coupling. | Proximity of protons to the CF₂ group. |
| ¹³C NMR (CF₂) Signal | Triplet, ¹JCF ≈ 240-250 Hz, δ ≈ 110-125 ppm. | Triplet, ¹JCF ≈ 240-250 Hz, δ ≈ 110-125 ppm. | The C-F bond environment is similar. |
| ¹³C NMR (α-Carbons) | Triplets for C7 and C9. | Triplets for C6 and C8. | Different neighboring carbons are coupled to fluorine. |
| ¹⁹F NMR Chemical Shift | Single resonance (proton-decoupled). | Single resonance (proton-decoupled). | Different electronic environments will lead to distinct chemical shifts. |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of the C-F bonds.
-
The carbon-fluorine stretching vibration (νC-F) is typically observed in the region of 1000-1360 cm⁻¹. For gem-difluoro compounds, this band often splits into two, corresponding to symmetric and asymmetric stretching modes. While the exact positions of these bands may not be sufficient to distinguish the isomers definitively without reference spectra, the presence of strong absorptions in this region is a key indicator of successful fluorination. The N-H stretching vibration of the secondary amine will also be present around 3300-3500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the molecules.
-
Molecular Ion Peak (M⁺): Both isomers will have the same molecular weight and thus the same molecular ion peak in their mass spectra.
-
Fragmentation Pattern: The fragmentation patterns are expected to differ due to the different locations of the CF₂ group. The fragmentation of spirocycles can be complex, but characteristic losses of fragments containing the fluorine atoms or adjacent alkyl groups can be anticipated.[10] For example, the relative abundance of fragments arising from the cleavage of the C6-C7 and C7-C8 bonds in the 7,7-difluoro isomer will differ from the cleavage of the C7-C8 and C8-C9 bonds in the 8,8-difluoro isomer.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary to observe the quaternary spiro carbon.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum, both with and without proton decoupling.
-
2D NMR: For complete assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C).
IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for neat samples.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight.
-
Tandem MS (MS/MS): To probe the fragmentation pattern, perform a product ion scan on the molecular ion peak.
Visualization of Key Concepts
Caption: Differentiating Isomers via NMR Spectroscopy.
Conclusion
The spectroscopic characterization of 8,8-difluoro- and 7,7-difluoro-2-azaspiro[4.5]decane relies on a multi-technique approach. While IR and MS confirm the presence of the difluoro moiety and the correct molecular weight, NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for the unambiguous differentiation of these positional isomers. The key distinguishing features are found in the chemical shifts and coupling patterns of the nuclei in close proximity to the gem-difluoro group. This guide provides a foundational framework for researchers to interpret the spectroscopic data of these and related fluorinated spirocyclic systems, facilitating advancements in the development of novel fluorinated pharmaceuticals.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
A Comparative Guide to Alternative Synthetic Routes for the Difluoro-2-azaspiro[4.5]decane Core
Introduction: The Rising Value of Fluorinated Spirocycles in Drug Discovery
The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry. Its rigid, three-dimensional architecture allows for precise spatial orientation of substituents, enabling optimized interactions with biological targets while often improving physicochemical properties such as solubility and metabolic stability. The strategic incorporation of fluorine, particularly as a gem-difluoro group, has become a cornerstone of modern drug design.[1][2] The C-F bond's strength can block metabolic oxidation at that position, and the electron-withdrawing nature of two fluorine atoms can modulate the pKa of nearby functional groups, influencing binding affinity and cell permeability.
This guide provides a comparative analysis of two distinct synthetic strategies for accessing the 8,8-difluoro-2-azaspiro[4.5]decane core, a valuable building block for novel therapeutics. We will compare a modern, convergent approach involving a copper-catalyzed dearomative cyclization with a classical, linear synthesis featuring late-stage deoxyfluorination. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to select the most appropriate route based on project goals, scale, and available resources.
Route A: Copper-Catalyzed Tandem Difluoroalkylation and Dearomatizing Spirocyclization
This contemporary approach leverages a copper-catalyzed radical addition and dearomatizing cyclization cascade to construct the functionalized spirocyclic core in a single, efficient step from readily available starting materials.[3] This strategy is notable for its high atom economy and convergence.
Causality and Strategic Rationale
The logic behind this route is to form the spirocycle and install the difluoroalkyl group simultaneously. The reaction is initiated by the copper-catalyzed generation of a difluoroalkyl radical from ethyl bromodifluoroacetate. This radical adds to the acrylamide of an N-benzylacrylamide derivative. The resulting radical intermediate then undergoes an intramolecular cyclization onto the pendant aromatic ring, which dearomatizes to form the spiro[4.5]decane system. This tandem process avoids the multi-step synthesis of a pre-formed spirocyclic ketone, representing a significant increase in efficiency.
Visual Workflow: Route A
Caption: Tandem difluoroalkylation/dearomatization cascade.
Detailed Experimental Protocol (Adapted from[3])
-
Reaction Setup: To a dried Schlenk tube under an argon atmosphere, add the N-benzylacrylamide substrate (1.0 equiv.), CuI (0.1 equiv.), and a suitable ligand such as 1,10-phenanthroline (0.1 equiv.).
-
Solvent and Reagent Addition: Add anhydrous toluene (to form a 0.2 M solution). Stir the mixture for 10 minutes at room temperature.
-
Add ethyl bromodifluoroacetate (2.0 equiv.) followed by the base, such as Cs₂CO₃ (2.0 equiv.).
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of Celite. Wash the filter cake with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired difluoro-2-azaspiro[4.5]decane product.
Route B: Late-Stage Deoxyfluorination of a Spirocyclic Ketone
This route represents a more traditional and linear, yet robust and scalable, approach. It involves the initial construction of the non-fluorinated spirocyclic ketone, N-Boc-2-azaspiro[4.5]decan-8-one, followed by the installation of the gem-difluoro group at a late stage using a specialized fluorinating agent.
Causality and Strategic Rationale
The core principle here is to separate the construction of the carbon skeleton from the challenging fluorination step. This allows for the optimization of each phase independently. The synthesis of the ketone precursor can be achieved through well-established transformations, such as the Dieckmann condensation, ensuring a reliable supply of the key intermediate.[4][5] The final deoxyfluorination step, while requiring careful handling of reagents like Deoxo-Fluor® or DAST, is a proven method for converting ketones to gem-difluorides.[6] This linear approach can be advantageous for producing large quantities of the ketone intermediate, which can then be fluorinated as needed.
Visual Workflow: Route B
Caption: Multi-step synthesis via a spirocyclic ketone intermediate.
Detailed Experimental Protocol
Part 1: Synthesis of N-Boc-2-azaspiro[4.5]decan-8-one (Hypothetical protocol based on established methods[4][5])
-
Cyclization (Dieckmann Condensation): To a solution of sodium ethoxide (2.5 equiv.) in anhydrous ethanol at 0 °C, add a solution of the N-Boc-4,4-bis(2-ethoxycarbonylethyl)piperidine precursor (1.0 equiv.) in anhydrous toluene dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction, quench with aqueous HCl (1 M), and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated to give the crude β-keto ester.
-
Decarboxylation: Dissolve the crude β-keto ester in a mixture of DMSO and water (e.g., 95:5 v/v). Add lithium chloride (3.0 equiv.) and heat the mixture to 140-160 °C for several hours until CO₂ evolution ceases.
-
Cool the mixture, dilute with water, and extract with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated.
-
Purify the residue by column chromatography to yield N-Boc-2-azaspiro[4.5]decan-8-one.
Part 2: Deoxyfluorination (Adapted from[6])
-
Reaction Setup: In a fume hood, add the N-Boc-2-azaspiro[4.5]decan-8-one (1.0 equiv.) to a dry flask made of fluorinated polyethylene or similar resistant material under an argon atmosphere.
-
Solvent and Reagent Addition: Dissolve the ketone in anhydrous dichloromethane. Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride, ~1.5-2.0 equiv.) dropwise via syringe. Caution: Deoxyfluorinating agents are hazardous and react violently with water. Handle with appropriate personal protective equipment.
-
Reaction Execution: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
Workup: Carefully quench the reaction by slowly pouring it into a cooled, saturated aqueous solution of sodium bicarbonate. Stir until gas evolution stops.
-
Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford N-Boc-8,8-difluoro-2-azaspiro[4.5]decane.
Comparative Analysis
| Parameter | Route A: Cu-Catalyzed Cascade | Route B: Late-Stage Fluorination |
| Overall Yield | Moderate to Good (Typically 40-70% for the key step)[3] | Variable (Depends on efficiency of 4-6 linear steps; likely 15-30% overall) |
| Number of Steps | Very Short (1-2 steps from advanced intermediates) | Long (Multiple steps to build the ketone precursor, then fluorination) |
| Convergence | Highly Convergent | Linear |
| Scalability | Potentially challenging due to catalyst cost and removal. | Generally more straightforward to scale, though the fluorination step requires specialized equipment. |
| Safety & Reagents | Uses a copper catalyst and organic base. Generally avoids highly hazardous reagents. | Requires a hazardous deoxyfluorinating agent (e.g., Deoxo-Fluor®, DAST) requiring special handling. |
| Starting Materials | Requires synthesis of substituted N-benzylacrylamides. | Begins from simpler, more fundamental building blocks (e.g., N-Boc-4-piperidone). |
| Versatility | The product is a difluoro-ester, offering a handle for further modification. | The ketone intermediate can be used to synthesize other derivatives, not just the difluoro compound. |
Conclusion and Recommendation
Both synthetic routes offer viable pathways to the difluoro-2-azaspiro[4.5]decane core, but they cater to different strategic priorities.
Route A (Cu-Catalyzed Cascade) is an elegant and highly efficient method ideal for discovery chemistry and rapid analogue synthesis . Its convergence and short step count allow for the quick generation of diverse derivatives for initial screening, provided the requisite acrylamide precursors are accessible.
Route B (Late-Stage Fluorination) represents a more conservative and robust strategy suited for process development and scale-up synthesis . Although longer, the route relies on well-understood, classical reactions. It allows for the production and stockpiling of a common ketone intermediate, which can then be converted to the final fluorinated product or other analogues, providing greater flexibility for a development campaign.
The choice between these routes will ultimately depend on the specific context of the research program. For novelty and speed in a discovery setting, the copper-catalyzed method is superior. For reliability, scalability, and flexibility in a development setting, the classical late-stage fluorination approach remains a highly valuable and practical option.
References
- 1. researchgate.net [researchgate.net]
- 2. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 3. researchgate.net [researchgate.net]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2-Oxa-8-azaspiro[4.5]decane synthesis - chemicalbook [chemicalbook.com]
Benchmarking Novel Azaspiro[4.5]decane Derivatives in Oncology: A Comparative Guide to Efficacy and Mechanism
In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of unique chemical scaffolds is paramount. Among these, the azaspiro[4.5]decane core has emerged as a promising framework, giving rise to derivatives with significant cytotoxic potential against a range of cancer cell lines. This guide provides a comprehensive, data-driven comparison of newly synthesized azaspiro[4.5]decane derivatives against the established chemotherapeutic agent, Doxorubicin. We will delve into the experimental data that underscores their potential, the methodologies to rigorously evaluate their performance, and the mechanistic pathways they are proposed to engage. This document is intended for researchers, scientists, and drug development professionals actively seeking to understand and leverage this novel chemical class in oncology.
Introduction: The Rationale for Azaspiro[4.5]decanes in Oncology
The azaspiro[4.5]decane scaffold, a unique three-dimensional structure, offers a versatile platform for the design of novel bioactive molecules. Its rigid, spirocyclic nature allows for precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. Recent research has highlighted the anticancer activity of several 1-thia-4-azaspiro[4.5]decane and 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives.[1][2][3][4] These compounds have demonstrated promising cytotoxic effects against various cancer cell lines, including those of the liver, prostate, and colon.[1][2] This guide will focus on a comparative analysis of these novel agents against Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy, to benchmark their efficacy and potential as next-generation anticancer drugs.
Comparative Efficacy: In Vitro Cytotoxicity Analysis
The initial benchmark for any potential anticancer agent is its ability to inhibit the proliferation of cancer cells in vitro. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. Below is a summary of the reported IC50 values for representative new azaspiro[4.5]decane derivatives compared to Doxorubicin across various human cancer cell lines.
| Compound/Drug | Cell Line | Cancer Type | IC50 (nM) |
| Azaspiro Derivative 7 | HCT-116 | Colorectal Carcinoma | 92.2 |
| Azaspiro Derivative 9 | HCT-116 | Colorectal Carcinoma | 105.1 |
| Azaspiro Derivative 14 | HCT-116 | Colorectal Carcinoma | 110.5 |
| Azaspiro Derivative 18 | HCT-116 | Colorectal Carcinoma | 120.1 |
| Azaspiro Derivative 14 | PC-3 | Prostate Adenocarcinoma | Moderate Activity |
| Azaspiro Derivative 18 | PC-3 | Prostate Adenocarcinoma | Moderate Activity |
| Azaspiro Derivative 7j | A549 | Lung Carcinoma | 170 |
| Azaspiro Derivative 7j | MDA-MB-231 | Breast Cancer | 50 |
| Azaspiro Derivative 7j | HeLa | Cervical Cancer | 70 |
| Doxorubicin | HCT-116 | Colorectal Carcinoma | Varies |
| Doxorubicin | PC-3 | Prostate Adenocarcinoma | Varies |
| Doxorubicin | A549 | Lung Carcinoma | Varies |
| Doxorubicin | MDA-MB-231 | Breast Cancer | Varies |
| Doxorubicin | HeLa | Cervical Cancer | Varies |
Note: The IC50 values for Doxorubicin can vary significantly depending on the specific experimental conditions and the sensitivity of the cell line sub-clone used. The data for the azaspiro derivatives is sourced from published studies.[1][3]
The data clearly indicates that certain azaspiro[4.5]decane derivatives exhibit potent anticancer activity, with IC50 values in the nanomolar range, comparable to or in some cases even more potent than the established drug Doxorubicin against specific cell lines.[1][3]
Mechanistic Insights: Unraveling the Mode of Action
Understanding the mechanism of action is crucial for the rational development of new drug candidates. While the precise molecular targets of many new azaspiro[4.5]decane derivatives are still under investigation, preliminary studies suggest that they may induce cell death through apoptosis and cell cycle arrest.
Cell Cycle Analysis
Flow cytometry analysis of cancer cells treated with potent azaspiro[4.5]decane derivatives can reveal their impact on cell cycle progression. For instance, compound 7j was found to arrest MDA-MB-231 breast cancer cells in the G2/M phase of the cell cycle.[3] This suggests an interference with the cellular machinery responsible for mitosis.
References
- 1. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride
In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. The journey from a promising hit to a viable clinical candidate is paved with rigorous characterization, and at the heart of this endeavor lies the assessment of target selectivity. A compound that engages its intended target with high potency is only half the story; its interactions with the broader biological landscape—the so-called "off-targets"—can be the difference between a breakthrough therapy and a costly late-stage failure. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel chemical entity, 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride, offering a comparative analysis against a well-characterized multi-target compound, Dextromethorphan.
The spirocyclic scaffold of this compound presents a three-dimensional architecture that can offer exquisite target recognition. However, this structural complexity also necessitates a thorough investigation of its potential promiscuity. The gem-difluoro group can significantly alter the local electronic environment and pKa of the neighboring amine, potentially influencing interactions with a variety of biological targets. While its primary target is yet to be publicly disclosed, its classification by some vendors as a "Protein Degrader Building Block" suggests it may be intended as a ligand for a target protein of interest in proximity-inducing modalities like PROTACs. For the purpose of this guide, we will proceed with a hypothetical scenario where this compound is a novel CNS-active agent, and outline a robust strategy to de-risk its development by mapping its selectivity profile.
The Imperative of Early-Stage Selectivity Profiling
Undertaking comprehensive selectivity profiling during the lead optimization phase is not merely a regulatory checkbox; it is a strategic imperative that can mitigate risks of adverse drug reactions (ADRs) and unveil new therapeutic opportunities.[1] Insufficient selectivity is a leading cause of clinical trial failures.[2] By identifying undesirable off-target interactions early, research teams can make data-driven decisions to either deprioritize promiscuous compounds or chemically modify them to enhance selectivity.[1]
Our comparative compound, Dextromethorphan, serves as an excellent case study. While primarily known as an antitussive, its mechanism is complex, involving antagonism of the NMDA receptor, agonism of the sigma-1 receptor, and inhibition of serotonin reuptake.[3][4][5][6] This polypharmacology has been harnessed for new therapeutic applications, such as in combination with quinidine for pseudobulbar affect, but also underscores the potential for drug-drug interactions and side effects like serotonin syndrome.[3]
A Tiered Approach to Cross-Reactivity Profiling
A logical, tiered approach is the most resource-effective strategy for profiling a novel compound. This workflow, outlined below, begins with broad screening against panels of targets known to be implicated in adverse events, followed by more focused investigations based on initial findings and the compound's intended therapeutic area.
Caption: Tiered workflow for cross-reactivity profiling.
Experimental Protocols
PART 1: Tier 1 Broad Liability Screening
The initial step involves screening the test compound at a single, high concentration (typically 1-10 µM) against a panel of targets associated with adverse drug reactions.[1][7][8] Commercial services offer validated panels, such as the SafetyScreen44™ or SAFETYscan47, which provide a cost-effective way to get an initial read on a compound's promiscuity.[1][9]
Protocol: Radioligand Binding Assay Panel (e.g., SafetyScreen44™)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Dextromethorphan (comparator) in a suitable solvent (e.g., DMSO). Serially dilute to achieve a final assay concentration of 10 µM.
-
Assay Plate Preparation: In a 96-well plate, combine the test compound, a specific radioligand for the target of interest, and a membrane preparation or cell lysate containing the target receptor/enzyme.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Detection: Quantify the amount of bound radioligand on the filter mat using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to a vehicle control. A result of >50% inhibition is typically considered a "hit" and warrants further investigation.
PART 2: Tier 2 Dose-Response and Functional Confirmation
For any "hits" identified in Tier 1, the next crucial step is to determine the potency (IC50 or EC50) through dose-response studies. This helps to quantify the risk of off-target activity at therapeutically relevant concentrations.
Protocol: IC50 Determination for hERG Channel Binding
The hERG potassium channel is a critical off-target to assess due to the risk of cardiac arrhythmia.
-
Compound Preparation: Perform a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in the appropriate assay buffer.
-
Assay Procedure: Follow the same radioligand binding assay protocol as in Tier 1, using a hERG-specific radioligand (e.g., [3H]-Astemizole) and a membrane preparation from cells expressing the hERG channel.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How Dextromethorphan Medicine Helps Coughs [robitussin.com]
- 5. youtube.com [youtube.com]
- 6. connectrx.com [connectrx.com]
- 7. pharmaron.com [pharmaron.com]
- 8. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 9. ChemPartner [chempartner.com]
Navigating Three-Dimensional Space: A Comparative Guide to the Pharmacokinetic Profiles of Azaspiro[4.5]decane and Piperidine Analogs
In the landscape of modern drug discovery, the deliberate choice of a core chemical scaffold is a critical determinant of a drug candidate's ultimate success. The transition from planar, two-dimensional structures to more complex, three-dimensional architectures has been a key strategy in optimizing pharmacokinetic properties. This guide offers a deep dive into a comparative analysis of two important heterocyclic scaffolds: the rigid, spirocyclic azaspiro[4.5]decane system and the more conformationally flexible, yet highly prevalent, piperidine ring.
For researchers, scientists, and drug development professionals, understanding the nuanced differences in how these scaffolds influence a molecule's journey through the body is paramount. We will explore the fundamental principles underlying their distinct pharmacokinetic behaviors, supported by experimental data and detailed protocols for their evaluation.
The Structural Distinction and its Pharmacokinetic Implications
At the heart of the comparison lies a fundamental structural difference. A piperidine ring is a simple six-membered heterocycle. In contrast, the azaspiro[4.5]decane scaffold consists of two rings sharing a single carbon atom, the spirocenter. This fusion imparts significant conformational rigidity.[1] This rigidity is not merely a structural curiosity; it has profound implications for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
The increased three-dimensionality of spirocyclic scaffolds like azaspiro[4.5]decane can lead to improved physicochemical properties.[2] By escaping the "flatland" of many traditional drug molecules, these structures can enhance target binding specificity and, crucially, modulate pharmacokinetic parameters.[2][3] Piperidine, while a highly "privileged" scaffold known for improving ADME properties, can be susceptible to metabolic breakdown, particularly at positions adjacent to the nitrogen atom.[4] The introduction of a spirocyclic system is a recognized strategy to enhance the metabolic stability of piperidine-containing motifs.[4]
Comparative Analysis of Key Pharmacokinetic Parameters
To provide a clear comparison, let's consider a hypothetical head-to-head analysis of an azaspiro[4.5]decane analog and a structurally related piperidine analog.
| Parameter | Azaspiro[4.5]decane Analog (Predicted) | Piperidine Analog (Predicted) | Rationale for Difference |
| Metabolic Stability (t½ in HLM) | Longer | Shorter | The rigid spirocyclic structure can sterically hinder access of metabolic enzymes (e.g., Cytochrome P450s) to sites of oxidation on the ring system.[1][5] The flexible piperidine ring can more readily adopt conformations that fit into the active sites of metabolic enzymes.[4] |
| Permeability (Papp in Caco-2) | Moderate to High | Moderate to High | Both scaffolds can be tailored for good permeability. The increased lipophilicity of the spirocycle may enhance passive diffusion, but this is highly dependent on the overall molecular properties. |
| Aqueous Solubility | Lower | Higher | The introduction of the carbocyclic ring in the spiro-scaffold generally increases lipophilicity and molecular weight, which can lead to reduced aqueous solubility compared to a simpler piperidine analog. |
| Plasma Protein Binding | Higher | Lower | Increased lipophilicity associated with the azaspiro[4.5]decane scaffold would be expected to lead to higher binding to plasma proteins like albumin. |
| Oral Bioavailability | Potentially Higher | Variable | While solubility may be lower, the enhanced metabolic stability of the azaspiro[4.5]decane analog can lead to a greater fraction of the absorbed dose reaching systemic circulation, potentially resulting in higher overall bioavailability.[1] |
HLM: Human Liver Microsomes; Papp: Apparent Permeability Coefficient
Experimental Workflows for Pharmacokinetic Profiling
A robust evaluation of these scaffolds requires a combination of in vitro and in vivo studies. The following workflows are fundamental to generating the data needed for a comprehensive comparison.
In Vitro ADME Screening Cascade
The initial assessment of pharmacokinetic properties is typically performed using a suite of in vitro assays.[6][7][8] This allows for high-throughput screening of multiple analogs to identify those with the most promising profiles before committing to more resource-intensive in vivo studies.
Caption: In Vitro ADME Screening Workflow.
In Vivo Pharmacokinetic Study Workflow
Promising candidates from in vitro screening are then advanced to in vivo studies, typically in rodent models, to determine their real-world pharmacokinetic profiles.[9][10][11][12]
Caption: In Vivo Pharmacokinetic Study Workflow.
Detailed Experimental Protocols
Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance of the test compounds.[13][14][15][16]
Materials:
-
Test compounds (azaspiro[4.5]decane and piperidine analogs)
-
Pooled human liver microsomes (HLM)[17]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[17]
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the final working concentration in phosphate buffer.[17]
-
In a 96-well plate, add the HLM and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.[17]
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[16]
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the remaining parent compound concentration in each sample using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of the test compounds and identify potential for active transport or efflux.[][19][20][21][22]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Test compounds and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[19]
-
Wash the cell monolayers with pre-warmed transport buffer.
-
To assess apical to basolateral (A→B) permeability, add the test compound to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
-
To assess basolateral to apical (B→A) permeability, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Conclusion
The choice between an azaspiro[4.5]decane and a piperidine scaffold is a strategic decision in drug design, with significant downstream consequences for a compound's pharmacokinetic profile. The inherent rigidity and three-dimensionality of the azaspiro[4.5]decane scaffold offer a compelling advantage, particularly in enhancing metabolic stability and potentially improving oral bioavailability.[1][23] However, this can come at the cost of reduced aqueous solubility.
In contrast, the piperidine scaffold offers greater synthetic tractability and generally more favorable solubility, but may require further optimization to mitigate metabolic liabilities.[4][24] Ultimately, the optimal choice will depend on the specific goals of the drug discovery program and the other molecular components of the drug candidate. A thorough and early evaluation of the pharmacokinetic properties, using the experimental workflows outlined in this guide, is essential for making data-driven decisions and successfully advancing new therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]
- 7. In Vitro ADME Assays [conceptlifesciences.com]
- 8. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. bioivt.com [bioivt.com]
- 14. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. enamine.net [enamine.net]
- 20. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride
As researchers and scientists dedicated to advancing drug development, our work inherently involves the responsible management of novel chemical entities. 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride is a valuable building block in modern medicinal chemistry, but its handling does not end upon the completion of a reaction. A meticulous and compliant disposal process is paramount to ensuring laboratory safety, protecting our environment, and upholding our professional responsibilities.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in regulatory standards and field-proven best practices. Our approach is built on the foundational principle of "cradle-to-grave" management of hazardous waste, a mandate established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1]. This means that from the moment a chemical waste is generated to its final disposition, its handling is meticulously controlled and documented[1][2].
Hazard Identification and Immediate Safety Considerations
Before any disposal procedure begins, a thorough understanding of the compound's hazards is essential. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling and disposal protocols. The primary hazards are skin, eye, and respiratory irritation[3].
Always consult the Safety Data Sheet (SDS) as the primary source of information before handling[4][5]. The SDS for this compound explicitly outlines the necessary precautions and emergency procedures[3].
| Hazard Classification | GHS Code | Description | Primary Source |
| Skin Irritation | H315 | Causes skin irritation. | Safety Data Sheet[3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | Safety Data Sheet[3] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Safety Data Sheet[3] |
The Disposal Workflow: A Step-by-Step Protocol
Disposal is not a single action but a systematic process. The following workflow ensures compliance with regulations set forth by agencies like the Occupational Safety and Health Administration (OSHA) and the EPA[6][7].
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Given the irritant nature of the compound, comprehensive protection is non-negotiable. Based on the precautionary statements in the SDS, the minimum required PPE includes:
-
Hand Protection: Impermeable chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: A standard laboratory coat. Ensure skin is not exposed.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary[3].
Step 2: Waste Characterization and Segregation
Proper segregation is a cornerstone of safe waste management to prevent dangerous chemical reactions[8][9].
-
Classification: this compound waste is a non-acute hazardous chemical waste. It is a solid, fluorinated organic compound.
-
Segregation: This waste must be collected in a dedicated container. Do not mix it with other waste streams such as aqueous waste, halogenated or non-halogenated solvents, or oxidizers[10]. Commingling incompatible materials can lead to dangerous reactions[9].
Step 3: Containerization and Labeling
The waste container is the primary barrier against environmental release and personnel exposure.
-
Container Selection: Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or drum). The container must have a secure, leak-proof lid and be in good condition[1][8].
-
Labeling: The container must be clearly and accurately labeled at all times. The label, at a minimum, should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazard characteristics (e.g., "Irritant").
-
The date accumulation started.
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) — typically the laboratory where it is generated — before being moved to a Central Accumulation Area (CAA)[2].
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition[3].
-
Container Management: The waste container must remain closed at all times except when waste is being added[1].
Step 5: Final Disposition via a Licensed Professional
Under no circumstances should this chemical be disposed of in the regular trash or flushed down the drain[3][11]. The final step is to arrange for pickup and disposal by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company[9].
The likely method of destruction for this compound is high-temperature incineration . The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds like this highly stable and persistent[12][13]. Incineration at sufficiently high temperatures is a proven technology for the effective destruction of halogenated organic chemicals, ensuring they are not released into the environment[12][14][15].
Caption: Disposal Decision Workflow for this compound.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected skin with plenty of running water for at least 15 minutes. Remove any contaminated clothing[3].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen[3].
-
Small Spills: For minor spills, ensure the area is well-ventilated and wear your full PPE. Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite). Carefully sweep or scoop up the material and place it into your labeled hazardous waste container. Do not let the product enter drains or waterways[3][10]. For large spills, evacuate the area and contact your institution's emergency response team immediately.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship that is the hallmark of professional scientific conduct.
References
- 1. pfw.edu [pfw.edu]
- 2. epa.gov [epa.gov]
- 3. aksci.com [aksci.com]
- 4. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 5. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. resources.duralabel.com [resources.duralabel.com]
- 7. epa.gov [epa.gov]
- 8. What Are the OSHA Requirements for Chemical Storage? [americanhazmatrentals.com]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 13. ox.ac.uk [ox.ac.uk]
- 14. epa.gov [epa.gov]
- 15. mcfenvironmental.com [mcfenvironmental.com]
Navigating the Handling of 8,8-Difluoro-2-azaspiro[4.5]decane Hydrochloride: A Guide to Personal Protective Equipment
For the diligent researcher in the dynamic field of drug development, the safe handling of novel chemical entities is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and associated best practices for managing 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride in a laboratory setting. Our commitment is to empower you with the knowledge to create a secure and efficient research environment.
Understanding the Hazard Profile
This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing contact with skin and eyes, and avoiding inhalation of the compound.
Core Personal Protective Equipment (PPE) Requirements
A foundational principle of laboratory safety is the consistent and correct use of PPE. The following table outlines the minimum required PPE for handling this compound, with detailed explanations for each component.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Shielded Safety Glasses: These must be worn at all times to protect against splashes and airborne particles.[2] For tasks with a higher risk of splashing, a full face shield should be used in conjunction with goggles.[2] |
| Hand Protection | Chemical-Resistant Gloves: Nitrile, neoprene, or butyl rubber gloves are recommended.[3] It is crucial to inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be removed and disposed of immediately, followed by thorough hand washing. |
| Body Protection | Laboratory Coat: A flame-retardant and chemical-resistant lab coat that is fully buttoned is mandatory.[4] This provides a critical barrier against accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | Use in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or aerosols.[1][5] If a fume hood is not available or if aerosolization is significant, a NIOSH-approved respirator may be necessary. |
Procedural Guidance for Safe Handling
Adherence to a stringent protocol is as vital as the PPE itself. The following workflow illustrates the key steps for safely handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Operational and Disposal Plans
Spill Management: In the event of a spill, the primary objective is to contain and clean the material without exposing personnel.
-
Evacuate: Alert others in the vicinity and, if necessary, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.
-
Contain: For solid spills, carefully sweep or vacuum the material into a designated waste container. For liquid spills, use an inert absorbent material.[6][7]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.[7]
Waste Disposal: Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Solid Waste: Collect all solid waste, including contaminated consumables, in a clearly labeled, sealed container designated for hazardous chemical waste.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.[8]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[8] After decontamination, the container's label should be defaced before disposal in regular trash or recycling, following institutional guidelines.[8]
All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[1][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention. |
This guide is intended to provide a foundation for the safe handling of this compound. Always consult the most recent Safety Data Sheet (SDS) for this compound and adhere to your institution's specific safety protocols. A proactive and informed approach to laboratory safety is the cornerstone of successful and responsible research.
References
- 1. aksci.com [aksci.com]
- 2. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. aksci.com [aksci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
